TNKS-IN-2
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H22N10O2 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
[4-(1-methylpyrazole-3-carbonyl)piperazin-1-yl]-[4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)phenyl]methanone |
InChI |
InChI=1S/C24H22N10O2/c1-31-11-10-19(28-31)24(36)33-14-12-32(13-15-33)23(35)16-6-8-17(9-7-16)25-21-22-27-29-30-34(22)20-5-3-2-4-18(20)26-21/h2-11H,12-15H2,1H3,(H,25,26) |
InChI Key |
GICAIQRFKFERCO-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TNKS-IN-41; TNKS IN 41; TNKSIN41; TNKS inhibitor 41; TNKS inhibitor-41; |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Tankyrase Inhibitors in Wnt/β-Catenin Signaling
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention. Tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family, have emerged as key positive regulators of this pathway. They act by targeting the destruction complex scaffold protein, Axin, for proteasomal degradation. Consequently, small molecule inhibitors of tankyrase have been developed as a strategy to antagonize Wnt signaling. This technical guide provides an in-depth exploration of the mechanism of action of tankyrase inhibitors, presenting quantitative data on their effects, detailed protocols for key experimental validation, and visual diagrams of the underlying molecular processes.
Introduction to the Canonical Wnt/β-Catenin Pathway
The canonical Wnt/β-catenin pathway's activity is determined by the cytoplasmic concentration of the transcriptional co-activator β-catenin.[1] In the absence of a Wnt ligand ("Off-State"), a multiprotein "destruction complex," comprising the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Casein Kinase 1α (CK1α) and Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin.[1][2] This phosphorylation event marks β-catenin for ubiquitination by the β-TrCP E3 ligase and subsequent degradation by the proteasome, keeping cytoplasmic levels low.[3]
Upon binding of a Wnt ligand to its Frizzled (FZD) and LRP5/6 co-receptors ("On-State"), the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and bind to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-Myc, Cyclin D1, and AXIN2.[4]
The Role of Tankyrase in Wnt Signaling
Tankyrase 1 and 2 (TNKS1/2) are enzymes that catalyze poly(ADP-ribosylation) (PARsylation), a post-translational modification.[1][5] Within the Wnt pathway, the concentration of Axin is the rate-limiting component for the assembly of the destruction complex.[1] TNKS1/2 directly interact with and PARsylate Axin.[3] This PARsylation acts as a signal for the RNF146 E3 ubiquitin ligase, which subsequently polyubiquitinates Axin, targeting it for degradation by the proteasome.[6] By promoting Axin turnover, TNKS activity effectively raises the threshold required for Wnt signal activation and, in cases of aberrant signaling, sustains high levels of active β-catenin.[7]
Mechanism of Action of Tankyrase Inhibitors
Tankyrase inhibitors, such as XAV939, IWR-1, and G007-LK, are small molecules that competitively bind to the catalytic domain of TNKS1 and TNKS2, preventing the PARsylation of their substrates.[8][9][10]
The mechanism proceeds as follows:
-
TNKS Inhibition : The inhibitor occupies the catalytic site of TNKS1/2.
-
Prevention of Axin PARsylation : TNKS is unable to PARsylate Axin.
-
Axin Stabilization : Without the PARsylation signal, Axin is no longer targeted for ubiquitination and proteasomal degradation. This leads to a rapid accumulation of both AXIN1 and AXIN2 protein levels.[8][9][11]
-
Enhanced Destruction Complex Activity : The increased pool of Axin enhances the assembly and activity of the β-catenin destruction complex.
-
β-Catenin Degradation : The hyperactive destruction complex efficiently phosphorylates β-catenin, leading to its degradation and a decrease in its cellular levels.[7][12]
-
Wnt Pathway Suppression : With reduced β-catenin available to act as a nuclear co-activator, the transcription of Wnt target genes is suppressed.[4][10]
Recent studies have shown that the full efficacy of TNKS inhibitors is dependent on AXIN2.[13][14] Mechanistically, AXIN2 appears to be crucial for recruiting TNKS to AXIN1, thereby facilitating its degradation.[13] Consequently, in the absence of AXIN2, TNKS inhibitors fail to effectively stabilize AXIN1 and suppress β-catenin signaling.[9][13][14]
Quantitative Analysis of Tankyrase Inhibition
The effects of tankyrase inhibitors can be quantified through various biochemical and cell-based assays. The data below summarizes the activity of several well-characterized inhibitors.
Table 1: In Vitro Enzymatic Activity of Selected Tankyrase Inhibitors
| Compound | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) | PARP1 IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| OM-153 | 13 | 2.0 | >100,000 | [5] |
| XAV939 | 11 | 4 | 2,100 | [5] |
| G007-LK | 25 | 6 | 1,200 |[5] |
Table 2: Cellular Activity of Selected Tankyrase Inhibitors
| Compound | Cell Line | Assay | IC₅₀ | Reference |
|---|---|---|---|---|
| LZZ-02 | HEK293 | TOPFlash Reporter (LiCl-induced) | 10 ± 1.2 µM | [4] |
| G007-LK | SW480 | TOPFlash Reporter | 1.6 nM | [5] |
| OM-153 | COLO 320DM | Wnt Reporter | 0.3 nM | [5] |
| XAV939 | COLO 320DM | Wnt Reporter | 2.7 nM |[5] |
Table 3: Effect of Tankyrase Inhibitors on Protein Levels
| Cell Line | Treatment | Protein | Fold Change vs. Control | Reference |
|---|---|---|---|---|
| SW480 | TNKS Inhibition | AXIN1 | ~2-fold increase | [9] |
| SW480 | TNKS Inhibition | AXIN2 | 6- to 10-fold increase |[9] |
Key Experimental Protocols
Validating the mechanism of action of a tankyrase inhibitor requires a multi-faceted approach. Below are detailed protocols for essential assays.
Wnt/β-Catenin Reporter (TOPFlash) Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, providing a direct readout of canonical Wnt pathway activation.
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293, SW480) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Wnt Pathway Stimulation: After 12-24 hours, replace the medium with fresh medium containing a Wnt pathway agonist (e.g., Wnt3a-conditioned medium or LiCl) and serial dilutions of the tankyrase inhibitor or DMSO as a vehicle control.[4][10]
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the stimulated control (agonist alone).
Immunoblotting for Protein Stabilization
Western blotting is used to directly visualize the inhibitor-induced stabilization of Axin and the subsequent decrease in β-catenin levels.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., SW480, DLD-1) in 6-well plates and grow to 80-90% confluency. Treat cells with the tankyrase inhibitor or DMSO control for a specified time course (e.g., 6, 12, 24 hours).[15]
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against target proteins (AXIN1, AXIN2, β-catenin, TNKS1/2) and a loading control (Actin, GAPDH) overnight at 4°C.[13]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the protein of interest to the loading control to determine relative protein levels.[13]
In Vitro TNKS Enzymatic Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant tankyrase protein.
Methodology:
-
Reaction Setup: In a reaction buffer (e.g., 100 mM Tris-HCl pH 8, 2 mM MgCl₂), combine recombinant human TNKS1 or TNKS2 enzyme with serial dilutions of the test compound or DMSO control.[16]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate NAD⁺.[16]
-
Incubation: Incubate the reaction mixture at 25-30°C for 30-60 minutes.
-
Detection of PARsylation: The product of the reaction, poly(ADP-ribose) (PAR), is detected. A common method is an immunochemical assay where the reaction mixture is spotted onto a nitrocellulose membrane. The membrane is then probed with an anti-PAR antibody, followed by a chemiluminescent secondary antibody, and the signal is detected on X-ray film or with a digital imager.[16]
-
Data Analysis: Quantify the signal intensity for each compound concentration and calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Conclusion and Future Directions
Tankyrase inhibitors effectively antagonize canonical Wnt/β-catenin signaling by preventing the degradation of the key destruction complex component, Axin.[11] This mechanism leads to the stabilization of the destruction complex, enhanced degradation of β-catenin, and the downregulation of oncogenic Wnt target genes. The quantitative and methodological frameworks provided herein offer a robust guide for researchers and drug developers to evaluate novel tankyrase inhibitors. While these inhibitors show significant therapeutic promise, future work must continue to address potential on-target toxicities and explore the non-catalytic scaffolding functions of tankyrase, which may present a barrier to achieving complete pathway suppression with purely catalytic inhibitors.[1][6] The development of next-generation molecules, such as TNKS-specific proteolysis-targeting chimeras (PROTACs), may offer a path to overcome these limitations.[6]
References
- 1. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of beta-catenin phosphorylation/degradation by a dual-kinase mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 7. Disruption of Wnt/β-Catenin Signaling and Telomeric Shortening Are Inextricable Consequences of Tankyrase Inhibition in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Formation of Tankyrase Inhibitor-Induced Degradasomes Requires Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Tankyrase Inhibitors in Advancing Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tankyrase enzymes, comprising Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), have emerged as compelling therapeutic targets in oncology. As members of the Poly(ADP-ribose) polymerase (PARP) family, they play a crucial role in a variety of cellular processes, most notably the regulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in numerous cancers.[1][2][3] Tankyrase inhibitors have demonstrated significant potential in preclinical studies by modulating this pathway and others, thereby impeding tumor growth and survival. This technical guide provides an in-depth overview of the core functions of Tankyrases in cancer, the mechanism of action of their inhibitors, a summary of their efficacy in various cancer models, and detailed protocols for key experimental assays used in their evaluation.
Introduction: Tankyrases as Therapeutic Targets in Oncology
Tankyrase 1 and 2 are multifaceted enzymes involved in a range of cellular functions, including telomere homeostasis, mitotic spindle formation, and glucose metabolism.[4][5] Their primary role in cancer research, however, stems from their function as positive regulators of the Wnt/β-catenin signaling pathway.[1][6] In many cancers, particularly colorectal cancer (CRC), aberrant Wnt signaling, often due to mutations in genes like APC, leads to the accumulation of β-catenin in the nucleus, where it drives the transcription of oncogenes such as c-Myc and Cyclin D1.[7]
Tankyrases promote the degradation of Axin, a key component of the β-catenin destruction complex.[7][8][9][10][11][12] By poly(ADP-ribosyl)ating (PARsylating) Axin, Tankyrases mark it for ubiquitination and subsequent proteasomal degradation.[7] This destabilization of the destruction complex allows β-catenin to escape degradation and accumulate. Tankyrase inhibitors counteract this process, leading to the stabilization of Axin, reformation of the destruction complex, and subsequent degradation of β-catenin, thereby attenuating Wnt signaling.[7][8][9][10][11][12] Given the central role of Wnt signaling in a multitude of cancers, including those of the colon, breast, liver, and lung, Tankyrase inhibitors represent a promising therapeutic strategy.[13][14]
Mechanism of Action of Tankyrase Inhibitors
The primary mechanism by which Tankyrase inhibitors exert their anti-cancer effects is through the stabilization of the Axin-dependent β-catenin destruction complex.[7][8][9][10][11][12] This process can be visualized as a multi-step cascade:
Caption: Mechanism of Action of Tankyrase Inhibitors in the Wnt/β-catenin Pathway.
In addition to their role in Wnt signaling, Tankyrase inhibitors have also been shown to impact other oncogenic pathways. For instance, they can stabilize angiomotins, leading to the inhibition of YAP signaling, a pathway implicated in cell proliferation and survival.[15] Furthermore, some studies suggest that combining Tankyrase inhibitors with inhibitors of other pathways, such as PI3K/AKT, can lead to synergistic anti-tumor effects.[16][17]
Quantitative Efficacy of Tankyrase Inhibitors
The anti-tumor efficacy of various Tankyrase inhibitors has been evaluated in a range of preclinical models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Efficacy of Tankyrase Inhibitors (IC50 Values)
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| XAV939 | Colon Cancer | DLD-1 | ~270 | [7] |
| Colon Cancer | SW480 | ~430 | [7] | |
| Breast Cancer | MDA-MB-231 | ~3000 | [10] | |
| Hepatocellular Carcinoma | HepG2 | 21,100 | [18] | |
| Hepatocellular Carcinoma | Huh7 | 10,100 | [18] | |
| Small Cell Lung Cancer | NCI-H446 | 20,020 | [6] | |
| G007-LK | Colorectal Cancer | COLO-320DM | ~100 | [7][19] |
| Colorectal Cancer | SW403 | ~200 | [7] | |
| Colorectal Cancer | HCT-15 | >10,000 | [1] | |
| NVP-TNKS656 | - | TNKS2 (enzymatic) | 6 | [2][20][21] |
| - | HEK293 (reporter) | 3.5 | [20] | |
| LZZ-02 | Colon Cancer | DLD-1 | ~10,000 | [7] |
| Colon Cancer | HEK293 (reporter) | 10,000 | [7] |
Table 2: In Vivo Efficacy of Tankyrase Inhibitors (Tumor Growth Inhibition)
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| G007-LK | COLO-320DM Xenograft | 20 mg/kg, b.i.d. | 61 | [7][19] |
| COLO-320DM Xenograft | 40 mg/kg, q.d. | 48 | [7][19] | |
| SW403 Xenograft | - | 71 | [7] | |
| XAV939 | HepG2 Xenograft | - | Significant inhibition (P < 0.05) | [5] |
| WXL-8 | HepG2 Xenograft | - | Significant inhibition (P < 0.05) | [5] |
| NVP-TNKS656 | MMTV-Wnt1 Xenograft | 350 mg/kg, p.o. | Reduced Axin2 mRNA by 70-80% | [2][20][21] |
Key Experimental Protocols
The evaluation of Tankyrase inhibitors relies on a suite of well-established experimental protocols. Below are detailed methodologies for some of the most critical assays.
Cell Viability and Proliferation Assays (MTT/CellTiter-Glo)
Objective: To determine the effect of Tankyrase inhibitors on cancer cell viability and proliferation.
Protocol (MTT Assay): [17][22]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Tankyrase inhibitor for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol (CellTiter-Glo® Luminescent Cell Viability Assay): [11][17][23]
-
Assay Plate Preparation: Prepare opaque-walled multiwell plates with cells in culture medium.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add CellTiter-Glo® Reagent directly to the wells.
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and then incubate at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Wnt/β-catenin Signaling Reporter Assay (TOPFlash/FOPFlash)
Objective: To quantify the transcriptional activity of the Wnt/β-catenin pathway in response to Tankyrase inhibitor treatment.
Caption: Experimental workflow for the TOPFlash/FOPFlash reporter assay.
-
Cell Seeding and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with the TOPFlash (containing wild-type TCF/LEF binding sites) or FOPFlash (containing mutated binding sites, as a negative control) reporter plasmid, along with a Renilla luciferase plasmid for normalization of transfection efficiency.
-
Inhibitor Treatment: After transfection, treat the cells with the Tankyrase inhibitor at various concentrations.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure both Firefly (from TOP/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. The ratio of TOPFlash to FOPFlash activity indicates the specific activation of the Wnt/β-catenin pathway.
Western Blot Analysis of Axin and β-catenin
Objective: To qualitatively and quantitatively assess the protein levels of Axin and β-catenin following treatment with Tankyrase inhibitors.
-
Protein Extraction: Treat cells with the Tankyrase inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Axin1, Axin2, total β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of Tankyrase inhibitors in a living organism.
Caption: General workflow for a subcutaneous xenograft mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the Tankyrase inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for β-catenin or western blotting for pathway proteins.
-
Data Analysis: Calculate tumor growth inhibition and assess statistical significance.
Immunohistochemistry (IHC) for β-catenin
Objective: To visualize the localization and expression of β-catenin in tumor tissues from xenograft models.
-
Tissue Preparation: Fix the excised tumors in formalin and embed them in paraffin. Cut thin sections (4-5 µm) and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against β-catenin.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Visualize the staining using a chromogen such as DAB (3,3'-diaminobenzidine).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Microscopic Analysis: Examine the slides under a microscope to assess the intensity and subcellular localization (membranous, cytoplasmic, nuclear) of β-catenin staining.
Challenges and Future Directions
Despite the promising preclinical data, the clinical development of Tankyrase inhibitors has faced challenges, primarily related to on-target intestinal toxicity.[31] The Wnt pathway is crucial for the maintenance of the intestinal epithelium, and its inhibition can lead to adverse gastrointestinal effects. Future research is focused on developing inhibitors with a wider therapeutic window and exploring combination therapies to enhance efficacy and mitigate toxicity.[18][31] Additionally, identifying predictive biomarkers to select patients most likely to respond to Tankyrase inhibition is a key area of investigation.
Conclusion
Tankyrase inhibitors represent a targeted therapeutic strategy with significant potential for the treatment of cancers driven by aberrant Wnt/β-catenin signaling. Their ability to stabilize the β-catenin destruction complex and suppress oncogenic transcription has been well-documented in a variety of preclinical models. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of these promising anti-cancer agents. As our understanding of the intricate roles of Tankyrases in cancer biology deepens, so too will our ability to harness the therapeutic potential of their inhibitors for the benefit of patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biocare.net [biocare.net]
- 9. Assessment of beta-catenin expression by immunohistochemistry in colorectal neoplasms and its role as an additional prognostic marker in colorectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service) - Altogen Labs [altogenlabs.com]
- 15. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. caymanchem.com [caymanchem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. OUH - Protocols [ous-research.no]
- 24. jcancer.org [jcancer.org]
- 25. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 26. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 27. Wnt Reporter Activity Assay [bio-protocol.org]
- 28. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. origene.com [origene.com]
- 30. pubcompare.ai [pubcompare.ai]
- 31. urmc.rochester.edu [urmc.rochester.edu]
- 32. Beta-catenin immunohistochemistry [bio-protocol.org]
- 33. Detection of β-Catenin Localization by Immunohistochemistry | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Functional Dichotomy and Therapeutic Inhibition of Tankyrases: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the distinct and overlapping functions of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), two highly homologous poly(ADP-ribose) polymerases (PARPs) that have emerged as critical regulators of diverse cellular processes and promising targets for therapeutic intervention, particularly in oncology. This document, intended for researchers, scientists, and drug development professionals, delves into the molecular mechanisms underpinning their functions, details their roles in key signaling pathways, and presents a comparative analysis of their inhibition by small molecules.
Core Functions and Redundancy of TNKS1 and TNKS2
TNKS1 and TNKS2 share a high degree of sequence homology, approximately 82% identity, and exhibit significant functional redundancy.[1] This is underscored by the observation that while the individual knockout of either TNKS1 or TNKS2 in mice results in relatively mild phenotypes, the double knockout is embryonically lethal, indicating their essential and overlapping roles during development.[1][2] Structurally, both proteins possess a sterile alpha motif (SAM) domain, ankyrin repeat clusters (ARCs) for substrate recognition, and a C-terminal PARP catalytic domain.[3][4] A key structural difference is the presence of an N-terminal homopolymeric stretch of histidine, proline, and serine (HPS domain) in TNKS1, which is absent in TNKS2.[5][6]
Their primary enzymatic activity involves the transfer of ADP-ribose units from NAD+ to target proteins, a post-translational modification known as PARsylation. This modification often serves as a signal for ubiquitination and subsequent proteasomal degradation of the substrate.[7]
Despite their redundancy, some studies suggest distinct roles. For instance, suppression of TNKS2 has been shown to cause greater reductions in nuclear β-catenin levels compared to the suppression of TNKS1 in certain cancer cell lines.[8][9] Furthermore, TNKS1 has been specifically implicated in the regulation of Notch2 stability.[10]
Key Signaling Pathways Regulated by Tankyrases
Tankyrases are pivotal regulators of multiple fundamental cellular processes, including Wnt/β-catenin signaling, telomere length maintenance, and mitotic spindle assembly.
Wnt/β-catenin Signaling
TNKS1 and TNKS2 are key positive regulators of the Wnt/β-catenin signaling pathway. They achieve this by targeting Axin, a central component of the β-catenin destruction complex, for PARsylation and subsequent degradation.[8][11][12] The destruction complex, which also includes APC, GSK3β, and CK1α, phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. By promoting Axin degradation, tankyrases lead to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes.[11][13] Inhibition of tankyrase activity stabilizes Axin, thereby enhancing β-catenin degradation and antagonizing Wnt signaling.[1][14]
Figure 1: TNKS1/2 in Wnt/β-catenin signaling.
Telomere Length Maintenance
TNKS1 was initially identified as an interacting partner of the telomeric repeat-binding factor 1 (TRF1), a negative regulator of telomere length.[6][15] Both TNKS1 and TNKS2 can PARsylate TRF1, which leads to its dissociation from telomeres, thereby allowing telomerase to access and elongate the telomeres.[15][16] Consequently, inhibition of tankyrase activity can lead to telomere shortening.[17][18] Long-term exposure to tankyrase inhibitors has been shown to induce DNA damage at telomeres.[17]
Mitotic Spindle Assembly
Tankyrases play a crucial role in ensuring proper mitotic progression. They are required for the resolution of sister telomere cohesion and the maintenance of mitotic spindle integrity.[19] TNKS1, in particular, has been shown to localize to the mitotic spindle poles and is essential for proper spindle formation.[20][21] Inhibition or depletion of TNKS1 can lead to defects in mitotic spindle assembly and a delay in anaphase progression.[6]
Inhibition of TNKS1 and TNKS2
The development of small molecule inhibitors targeting tankyrases has been an active area of research, primarily due to their potential as anti-cancer agents.
Comparative Inhibitor Potency
Several potent inhibitors of TNKS1 and TNKS2 have been identified. The table below summarizes the half-maximal inhibitory concentrations (IC50) for some of the most well-characterized compounds.
| Inhibitor | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Selectivity | Reference(s) |
| XAV-939 | 11 | 4 | TNKS2 | [1][3][5][19] |
| G007-LK | 46 | 25 | TNKS2 | [7][11][22][23] |
| MN-64 | 6 | 72 | TNKS1 | [24][25] |
| IWR-1 | 131 | 56 | TNKS2 | [19] |
Note: IC50 values can vary between different assay conditions and studies.
As the data indicates, most inhibitors exhibit activity against both isoforms, although some, like MN-64, show a degree of selectivity for TNKS1, while others, such as XAV-939 and G007-LK, are more potent against TNKS2. The development of highly selective inhibitors remains a challenge due to the high homology in the catalytic domains of the two enzymes.[26]
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the study of tankyrase function and inhibition.
Tankyrase Enzymatic Assay (In Vitro PARsylation Assay)
This assay measures the catalytic activity of TNKS1 and TNKS2 and is used to determine the IC50 values of inhibitors.
Principle: The assay quantifies the amount of PARsylation of a substrate by recombinant tankyrase enzymes in the presence of NAD+. The inhibition is measured by the reduction in the PARsylation signal.
General Protocol:
-
Reagents: Recombinant human TNKS1 or TNKS2, biotinylated-NAD+, substrate (e.g., histone H1), inhibitor compound, reaction buffer.
-
Procedure: a. Incubate recombinant TNKS enzyme with varying concentrations of the inhibitor compound. b. Initiate the PARsylation reaction by adding the substrate and biotinylated-NAD+. c. Stop the reaction after a defined period. d. Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated PAR chains. e. Detect the incorporated biotin-ADP-ribose using a horseradish peroxidase (HRP)-conjugated anti-PAR antibody and a chemiluminescent substrate. f. Measure the luminescence signal, which is proportional to the enzyme activity.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Figure 2: In vitro PARsylation assay workflow.
Wnt/β-catenin Signaling Assay (TOPflash Reporter Assay)
This cell-based assay is used to measure the transcriptional activity of the Wnt/β-catenin pathway.
Principle: Cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (TOPflash). Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified.
General Protocol:
-
Cell Culture: Use a suitable cell line (e.g., HEK293T, DLD-1).
-
Transfection: Co-transfect the cells with the TOPflash reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Treatment: Treat the cells with Wnt ligand (e.g., Wnt3a) or a tankyrase inhibitor.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the reporter activity in treated cells to that in control cells.
Telomere Length Analysis (Quantitative PCR)
This method measures the average telomere length in a population of cells.
Principle: The relative telomere length is determined by comparing the amplification of a telomeric repeat sequence (T) to that of a single-copy gene (S) using quantitative PCR (qPCR).[27]
General Protocol:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the cells of interest.
-
qPCR: Perform two separate qPCR reactions for each DNA sample: one with primers specific for the telomeric repeats and another with primers for a single-copy gene (e.g., 36B4).
-
Data Analysis: Calculate the relative telomere length using the T/S ratio, which is determined from the cycle threshold (Ct) values obtained from the qPCR.
Immunofluorescence for Mitotic Spindle Analysis
This technique is used to visualize the mitotic spindle and assess any abnormalities caused by the inhibition or depletion of tankyrases.
Principle: Cells are fixed and permeabilized, and then incubated with a primary antibody that specifically recognizes a component of the mitotic spindle (e.g., α-tubulin). A fluorescently labeled secondary antibody is then used to detect the primary antibody, allowing for visualization by fluorescence microscopy.
General Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat as required.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., methanol or paraformaldehyde) and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: a. Block non-specific antibody binding. b. Incubate with a primary antibody against α-tubulin. c. Wash and incubate with a fluorescently labeled secondary antibody. d. Counterstain the DNA with a fluorescent dye (e.g., DAPI).
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
Conclusion
TNKS1 and TNKS2 are multifaceted enzymes with both redundant and distinct functions in critical cellular processes. Their roles in Wnt/β-catenin signaling, telomere maintenance, and mitosis have positioned them as attractive targets for cancer therapy. While potent inhibitors have been developed, achieving isoform selectivity remains a key challenge. The experimental protocols outlined in this guide provide a framework for the continued investigation of tankyrase biology and the development of novel therapeutic strategies targeting these important enzymes. Further research into the unique structural features and interacting partners of TNKS1 and TNKS2 will be crucial for the design of next-generation, highly selective inhibitors with improved therapeutic indices.
References
- 1. XAV 939 | Tankyrase | Tocris Bioscience [tocris.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. XAV-939 | NVP-XAV939 | Tankyrase | TNKS inhibitor | TargetMol [targetmol.com]
- 4. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 5. Structure of human tankyrase 1 in complex with small-molecule inhibitors PJ34 and XAV939 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Small-Molecule Tankyrase Inhibitor Reduces Glioma Stem Cell Proliferation and Sphere Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. trn.tulane.edu [trn.tulane.edu]
- 11. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tankyrase promotes telomere elongation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Automated Immunofluorescence Staining for Analysis of Mitotic Stages and Division Orientation in Brain Sections | Springer Nature Experiments [experiments.springernature.com]
- 17. Disruption of Wnt/β-Catenin Signaling and Telomeric Shortening Are Inextricable Consequences of Tankyrase Inhibition in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Disruption of Wnt/β-Catenin Signaling and Telomeric Shortening Are Inextricable Consequences of Tankyrase Inhibition in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. selleckchem.com [selleckchem.com]
- 24. MN 64 | CAS 92831-11-3 | Tocris Bioscience [tocris.com]
- 25. rndsystems.com [rndsystems.com]
- 26. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 27. An Optimised Step-by-Step Protocol for Measuring Relative Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Role of Tankyrase Inhibitors in Modulating β-Catenin Degradation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration.[1] Its dysregulation is a hallmark of numerous cancers, particularly colorectal cancer.[2][3] A key event in this pathway is the stabilization of the transcriptional coactivator β-catenin. In healthy cells, a multiprotein "destruction complex" continuously targets β-catenin for proteasomal degradation.[4][5] Tankyrase (TNKS) enzymes, members of the Poly(ADP-ribose) polymerase (PARP) family, have emerged as crucial negative regulators of this destruction complex.[6][7] By inhibiting Tankyrase, small molecules can stabilize the destruction complex, enhance β-catenin degradation, and suppress aberrant Wnt signaling, offering a promising therapeutic strategy against Wnt-driven diseases. This guide provides an in-depth overview of the underlying mechanisms, quantitative data on key inhibitors, and detailed experimental protocols for studying these effects.
The Wnt/β-Catenin Signaling Pathway: A Primer
The activity of the canonical Wnt pathway is determined by the cytoplasmic concentration of β-catenin. This concentration is meticulously controlled by the β-catenin destruction complex.
2.1 Off-State: Constitutive β-Catenin Degradation
In the absence of a Wnt ligand, the destruction complex is active.[5] This complex is a dynamic assembly primarily composed of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Casein Kinase 1 (CK1) and Glycogen Synthase Kinase 3β (GSK3β).[4][8]
The process unfolds as follows:
-
Scaffolding: Axin and APC bring CK1, GSK3β, and β-catenin into close proximity.[5]
-
Phosphorylation: CK1 first phosphorylates β-catenin at Serine 45, which "primes" it for subsequent phosphorylation by GSK3β at Threonine 41, Serine 37, and Serine 33.[5]
-
Ubiquitination: This multi-phosphorylated motif on β-catenin is recognized by the β-TrCP E3 ubiquitin ligase, which targets β-catenin for poly-ubiquitination.[4][9]
-
Degradation: The poly-ubiquitinated β-catenin is then rapidly degraded by the 26S proteasome, keeping cytoplasmic levels low.[5][9]
2.2 On-State: β-Catenin Stabilization
Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[2][10] This leads to the accumulation of β-catenin, which then translocates to the nucleus, binds to TCF/LEF transcription factors, and activates the expression of Wnt target genes, such as c-Myc and Cyclin D1.[11][12]
The Central Role of Tankyrase in Destruction Complex Stability
Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are key regulators of Axin levels.[7] Axin is the concentration-limiting component of the destruction complex.[4]
TNKS enzymes catalyze a post-translational modification called PARsylation (poly-ADP-ribosylation).[13][14] TNKS binds to Axin and PARsylates it. This PAR chain acts as a signal for the E3 ubiquitin ligase RNF146, which binds to the PARsylated Axin and targets it for ubiquitination and subsequent proteasomal degradation.[13] The degradation of Axin leads to the disassembly of the destruction complex, preventing β-catenin degradation and activating Wnt signaling.[7][13]
Mechanism of Action of Tankyrase Inhibitors
TNKS inhibitors are small molecules that bind to the catalytic domain of TNKS1 and TNKS2, preventing the PARsylation of their substrates, most notably Axin.[15][16]
The inhibition of TNKS activity initiates a cascade that counteracts Wnt signaling:
-
Inhibition of PARsylation: The inhibitor blocks the catalytic activity of TNKS.[17]
-
Axin Stabilization: Without the PARsylation signal, Axin is no longer recognized by the RNF146 E3 ligase and is protected from degradation.[6][18] This leads to a significant increase in the cellular protein levels of Axin.[15][19]
-
Destruction Complex Reassembly: The elevated levels of Axin promote the reassembly and stabilization of the β-catenin destruction complex.[20][21]
-
Enhanced β-Catenin Degradation: The now-stabilized destruction complex efficiently phosphorylates β-catenin, leading to its ubiquitination and degradation, thereby reducing its cytoplasmic and nuclear levels.[17][18]
-
Suppression of Wnt Signaling: The decrease in nuclear β-catenin leads to the downregulation of Wnt target gene transcription.[12][18]
Quantitative Data on Key TNKS Inhibitors
Several small molecule inhibitors of Tankyrase have been developed. XAV939 and IWR-1 are two of the most widely studied compounds. Their inhibitory activities are summarized below.
| Inhibitor | Target(s) | IC₅₀ (TNKS1) | IC₅₀ (TNKS2) | Wnt Pathway IC₅₀ | Reference(s) |
| XAV939 | TNKS1, TNKS2 | 11 nM | 4 nM | ~26 nM (HEK293T) | [15] |
| IWR-1-endo | TNKS1, TNKS2 | 131 nM | 56 nM | 180 nM (L-cells) | [20][21][22] |
Table 1: In vitro inhibitory concentrations (IC₅₀) of common Tankyrase inhibitors.
The treatment of cancer cell lines with these inhibitors leads to measurable changes in the protein levels of key pathway components.
| Cell Line | Treatment | Effect on Axin1/2 | Effect on β-catenin | Reference(s) |
| SW480 | XAV939 (2.5 µM, 24h) | Increased Axin protein | Decreased β-catenin protein | [17] |
| DLD-1 | XAV939 | Inhibited colony formation | Decreased β-catenin activity | [15] |
| MDA-MB-231 | XAV939 / IWR-1 | Increased Axin1 protein | Attenuated Wnt3a responses | [6] |
| HepG2 | XAV939 | Stabilized AXIN levels | Reduced β-catenin levels | [7] |
Table 2: Cellular effects of Tankyrase inhibitors on Wnt pathway components.
Experimental Protocols
To assess the efficacy of TNKS inhibitors, a series of standard biochemical assays are employed.
6.1 Protocol: Western Blotting for β-catenin and Axin Levels
This protocol is used to determine the total protein levels of β-catenin and Axin following treatment with a TNKS inhibitor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA kit).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBS-T).
-
Primary antibodies (e.g., rabbit anti-β-catenin, mouse anti-Axin1).[23][24]
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP).
-
Enhanced chemiluminescence (ECL) substrate.
Methodology:
-
Cell Lysis: Treat cultured cells (e.g., SW480) with the TNKS inhibitor or vehicle (DMSO) for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse on ice with lysis buffer.
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[25]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-β-catenin at 1:1000 dilution in 5% BSA/TBS-T) overnight at 4°C with gentle shaking.[23][26]
-
Washing: Wash the membrane three times for 10-15 minutes each with TBS-T.[25][26]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.[26]
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence detection system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.[25]
6.2 Protocol: Co-Immunoprecipitation (Co-IP) of the Destruction Complex
This protocol is used to assess the integrity of the destruction complex by determining if more β-catenin and GSK3β are associated with Axin after TNKS inhibitor treatment.
Materials:
-
Non-denaturing cell lysis buffer (e.g., Triton X-100 based).
-
Primary antibody for immunoprecipitation (e.g., anti-Axin1).
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer.
-
Elution buffer or Laemmli sample buffer.
Methodology:
-
Cell Lysis: Lyse inhibitor- or vehicle-treated cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: (Optional) Incubate the lysate with beads alone for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-Axin1 antibody to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C to form antibody-antigen complexes.
-
Complex Capture: Add Protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in Laemmli sample buffer.
-
Analysis: Analyze the eluted proteins by Western Blotting, probing for co-precipitated proteins like β-catenin and GSK3β. An increase in these proteins in the inhibitor-treated sample indicates enhanced complex formation.[17]
6.3 Protocol: In Vitro Tankyrase Enzymatic Assay
This protocol measures the direct inhibitory effect of a compound on the catalytic activity of recombinant TNKS enzyme.
Materials:
-
Recombinant human TNKS1 or TNKS2 enzyme.[27]
-
Histone proteins (as a substrate).[28]
-
Biotinylated NAD+ (substrate for PARP activity).[28]
-
Assay buffer.
-
Streptavidin-HRP.
-
ELISA ECL substrate or other detection reagents (e.g., for AlphaLISA format).[27]
-
96-well or 384-well plates.
Methodology (Chemiluminescent Assay Example): [28]
-
Plate Coating: Coat a 96-well plate with histone proteins and wash.
-
Enzyme Reaction: In each well, add the TNKS enzyme, assay buffer, and varying concentrations of the test inhibitor (or vehicle).
-
Initiation: Start the enzymatic reaction by adding a mixture containing biotinylated NAD+. Incubate for a set time (e.g., 1 hour) at 30°C.
-
Detection: Stop the reaction and wash the wells. Add Streptavidin-HRP, which will bind to the biotinylated ADP-ribose chains attached to the histones.
-
Signal Generation: After washing away unbound Streptavidin-HRP, add an ECL substrate.
-
Readout: Measure the chemiluminescent signal on a plate reader. A decrease in signal in the presence of the inhibitor corresponds to a decrease in TNKS activity. The IC₅₀ value can be calculated from the dose-response curve.
Conclusion
Tankyrase inhibitors represent a targeted therapeutic strategy for cancers and other diseases driven by aberrant Wnt/β-catenin signaling. By blocking the PARsylation and subsequent degradation of Axin, these inhibitors effectively stabilize the β-catenin destruction complex, leading to a reduction in oncogenic β-catenin levels.[7][29] The experimental frameworks provided herein offer robust methods for the evaluation and characterization of novel TNKS inhibitors, facilitating their progression in the drug development pipeline. Further research focusing on isoform selectivity and in vivo efficacy will continue to refine the therapeutic potential of this promising class of compounds.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 4. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular regulation and pharmacological targeting of the β‐catenin destruction complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 7. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Defining Components of the ßcatenin Destruction Complex and Exploring Its Regulation and Mechanisms of Action during Development | PLOS One [journals.plos.org]
- 10. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 12. Inhibitory effects of XAV939 on the proliferation of small-cell lung cancer H446 cells and Wnt/β-catenin signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. stemcell.com [stemcell.com]
- 16. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta | PLOS One [journals.plos.org]
- 18. Reactome | XAV939 binds tankyrase to stabilize axin and inhibit WNT signaling [reactome.org]
- 19. ovid.com [ovid.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleckchem.com [selleckchem.com]
- 22. stemcell.com [stemcell.com]
- 23. beta-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 24. biocompare.com [biocompare.com]
- 25. pubcompare.ai [pubcompare.ai]
- 26. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Tankyrase in Telomere Maintenance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telomeres, the protective caps at the ends of linear chromosomes, are crucial for maintaining genomic stability. Their progressive shortening during cell division is a hallmark of cellular aging and a key checkpoint in tumorigenesis. The shelterin complex, a group of six proteins, is central to telomere protection and length regulation. Tankyrase 1 and 2, members of the poly(ADP-ribose) polymerase (PARP) family, have emerged as critical regulators of telomere length homeostasis through their interaction with the shelterin component TRF1. This technical guide provides an in-depth exploration of the molecular mechanisms by which Tankyrase governs telomere maintenance, details key experimental protocols for its study, and presents quantitative data on its activity and inhibition. Furthermore, we visualize the intricate signaling pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals in the field of telomere biology and cancer therapeutics.
Introduction: The Telomere End-Protection Problem and the Role of Shelterin
Eukaryotic cells face the "end-replication problem," where the lagging DNA strand cannot be fully replicated, leading to a gradual loss of terminal DNA with each cell division. To prevent this loss from encroaching on coding regions and to distinguish natural chromosome ends from DNA double-strand breaks (DSBs), telomeres are protected by a specialized nucleoprotein structure.[1] In humans, telomeric DNA consists of thousands of repeats of the sequence TTAGGG.
The six-protein shelterin complex, comprising TRF1, TRF2, POT1, RAP1, TIN2, and TPP1, binds to telomeric DNA and is fundamental to its protection and length regulation.[2] TRF1 (Telomeric Repeat-binding Factor 1) and TRF2 bind directly to the double-stranded TTAGGG repeats, acting as a platform for the assembly of the rest of the complex.[1] TRF1 plays a crucial role in preventing excessive telomere elongation by limiting the access of telomerase, the reverse transcriptase that adds telomeric repeats to chromosome ends.[3][4]
Tankyrase: A Key Regulator of TRF1 and Telomere Accessibility
Tankyrase 1 (TNKS1) and its close homolog Tankyrase 2 (TNKS2) are poly(ADP-ribose) polymerases (PARPs) that play a pivotal role in telomere length regulation.[5][6] They were initially identified through their interaction with TRF1.[7]
Mechanism of Action: PARsylation of TRF1
The primary mechanism by which Tankyrase regulates telomere length is through the post-translational modification of TRF1.[3][8] Tankyrases catalyze the attachment of long, branched chains of poly(ADP-ribose) (PAR) onto TRF1, a process known as PARsylation.[7][8] This modification has two key consequences:
-
Release of TRF1 from Telomeres: PARsylation of TRF1 reduces its affinity for telomeric DNA, leading to its dissociation from the chromosome ends.[7][8]
-
Ubiquitin-Mediated Degradation: PARsylated TRF1 is recognized by the ubiquitin-proteasome system, leading to its degradation.[9][10]
The removal of TRF1 from telomeres alleviates its inhibitory effect on telomerase, allowing the enzyme to access the 3' overhang and extend the telomere.[3][4] Therefore, Tankyrase acts as a positive regulator of telomere length.[3]
The Role of TIN2 in Modulating Tankyrase Activity
TIN2 (TRF1-Interacting Nuclear Factor 2) is a central component of the shelterin complex that bridges the interaction between TRF1/TRF2 and TPP1/POT1.[11] Intriguingly, TIN2 also modulates the activity of Tankyrase 1 towards TRF1.[11] TIN2 can form a ternary complex with TRF1 and Tankyrase 1, and in doing so, it protects TRF1 from PARsylation by Tankyrase 1 without affecting Tankyrase 1's ability to auto-PARsylate.[11] This suggests a sophisticated regulatory mechanism where the stoichiometry and interactions of shelterin components can fine-tune telomere length.
Signaling Pathways and Molecular Interactions
The regulation of telomere maintenance by Tankyrase is not an isolated process but is integrated with other cellular signaling pathways, including the DNA damage response and Wnt/β-catenin signaling.
Tankyrase-Mediated Regulation of Telomere Length
The core signaling pathway involves the direct action of Tankyrase on TRF1, modulated by TIN2, to control telomerase access.
Crosstalk with DNA Damage Response
Inhibition or depletion of Tankyrase 1 not only affects telomere length but also induces a DNA damage response at telomeres.[5][12] This can lead to increased telomere sister chromatid exchange (T-SCE), a form of homologous recombination at telomeres.[5] Furthermore, Tankyrase 1 has been shown to be required for the stability of DNA-dependent protein kinase, catalytic subunit (DNA-PKcs), a key component of the non-homologous end joining (NHEJ) DNA repair pathway.[3][12]
Link to Wnt/β-catenin Signaling
Tankyrases are also key components of the Wnt/β-catenin signaling pathway, where they mediate the degradation of Axin, a scaffold protein in the β-catenin destruction complex.[8][9] Inhibition of Tankyrase stabilizes Axin, leading to the downregulation of Wnt signaling.[8] This dual role of Tankyrase in telomere maintenance and Wnt signaling has significant implications for cancer therapy, as both pathways are often dysregulated in cancer.[7][8] It has been shown that the effects of Tankyrase inhibitors on telomere length are independent of their impact on Wnt/β-catenin signaling.[7]
Quantitative Data on Tankyrase Activity and Inhibition
The development of small molecule inhibitors of Tankyrase has been crucial for both studying its function and for its potential as a therapeutic target.
Table 1: Potency of Selected Tankyrase Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| XAV939 | TNKS1 | 11 | [13] |
| TNKS2 | 4 | [13] | |
| G007-LK | TNKS1 | 46 | [14] |
| TNKS2 | 25 | [14] | |
| MN-64 | TNKS1 | 6 | [15] |
| TNKS2 | 72 | [15] | |
| RK-287107 | TNKS1 | 14.3 | [15] |
| TNKS2 | 10.6 | [15] |
Table 2: Effects of Tankyrase Modulation on Telomere Length
| Experimental System | Modulation | Observed Effect on Telomere Length | Reference(s) |
| Telomerase-positive human cells | Long-term overexpression of Tankyrase | Gradual and progressive elongation | [3][4] |
| SGC-7901 gastric cancer cells | Inhibition of Tankyrase 1 (antisense) | Telomere shortening | [16][17] |
| SGC-7901 cells with telomerase inhibition | Concomitant inhibition of Tankyrase 1 | Synergistic telomere shortening | [16][17] |
| Human cells in long-term culture | Treatment with Tankyrase inhibitors | Telomeric shortening | [7] |
Key Experimental Protocols
Studying the role of Tankyrase in telomere maintenance requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
In Vitro PARsylation of TRF1 by Tankyrase
This assay directly assesses the enzymatic activity of Tankyrase on its substrate, TRF1.
Workflow Diagram:
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant human TRF1 protein, recombinant human Tankyrase 1 or 2 enzyme, and biotinylated NAD+ in a PARP reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).
-
Initiation and Incubation: Initiate the reaction by adding the enzyme last. Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Electrophoresis and Blotting: Separate the reaction products by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Detection:
-
To detect PARsylated proteins, incubate the membrane with streptavidin-HRP (to detect the incorporated biotinylated ADP-ribose) or a specific anti-PAR antibody.
-
To confirm the presence of TRF1 and Tankyrase, probe separate blots or strip and re-probe the same blot with antibodies against TRF1 and Tankyrase.
-
-
Visualization: Visualize the results using a chemiluminescence detection system. A smear or a shift in the molecular weight of TRF1 indicates PARsylation.
Co-immunoprecipitation (Co-IP) of Tankyrase and TRF1
This technique is used to demonstrate the in vivo interaction between Tankyrase and TRF1.
Methodology:
-
Cell Lysis: Harvest cells expressing endogenous or tagged versions of Tankyrase and TRF1. Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40, 150 mM NaCl, 50 mM Tris-HCl pH 8.0, and protease/phosphatase inhibitors).
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific for the "bait" protein (e.g., anti-TRF1) or an isotype control antibody overnight at 4°C.
-
Add protein A/G-agarose beads to capture the antibody-protein complexes and incubate for another 1-2 hours.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using an antibody against the "prey" protein (e.g., anti-Tankyrase 1). A band corresponding to Tankyrase 1 in the TRF1 immunoprecipitate (but not in the control) indicates an interaction.
Telomere Restriction Fragment (TRF) Analysis by Southern Blot
TRF analysis is considered the gold standard for measuring telomere length.[6][18][19]
Methodology:
-
Genomic DNA Digestion: Digest high-molecular-weight genomic DNA with a cocktail of restriction enzymes (e.g., HinfI and RsaI) that do not cut within the telomeric repeats but cleave frequently in the rest of the genome.
-
Gel Electrophoresis: Separate the digested DNA on a large, low-concentration agarose gel by pulsed-field or conventional gel electrophoresis to resolve large DNA fragments.
-
Southern Blotting: Transfer the DNA from the gel to a nylon membrane.
-
Hybridization: Hybridize the membrane with a labeled (e.g., radioactive or digoxigenin-labeled) telomeric probe (e.g., (TTAGGG)n).
-
Detection: Wash the membrane to remove unbound probe and expose it to X-ray film or a digital imaging system. The result is a smear of fragments representing the distribution of telomere lengths in the cell population.
-
Analysis: Determine the mean TRF length by densitometry, comparing the migration of the telomeric smear to DNA size markers.
Quantitative PCR (qPCR) for Relative Telomere Length
This is a high-throughput method to measure the average telomere length relative to a single-copy gene.[16][20][21][22]
Methodology:
-
qPCR Reactions: Set up two separate qPCR reactions for each DNA sample:
-
T reaction: Amplifies the telomeric repeats using specific primers.
-
S reaction: Amplifies a single-copy gene (e.g., 36B4 or ALB) as a reference for the amount of genomic DNA.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the T and S reactions for each sample.
-
Calculate the relative telomere length as the T/S ratio, often normalized to a reference DNA sample. An increase in the T/S ratio indicates telomere elongation.
-
Chromatin Immunoprecipitation (ChIP) for Telomeric Protein Localization
ChIP is used to determine if a protein of interest is associated with telomeric DNA in vivo.[23][24][25]
Methodology:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., anti-TRF1) to pull down the protein-DNA complexes.
-
Washing and Elution: Wash the immunoprecipitated complexes to remove non-specific binding and then elute the complexes.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links to release the DNA.
-
DNA Analysis: Purify the DNA and quantify the amount of telomeric DNA present using dot blot with a telomeric probe or by qPCR with telomere-specific primers. An enrichment of telomeric DNA in the immunoprecipitated sample compared to a control indicates that the protein is localized at the telomeres.
Implications for Drug Development
The dual role of Tankyrase in telomere maintenance and Wnt/β-catenin signaling makes it an attractive target for cancer therapy.[9][13] Many cancers rely on telomerase for immortalization and exhibit aberrant Wnt signaling for proliferation. Therefore, Tankyrase inhibitors have the potential to simultaneously counteract two key cancer-promoting mechanisms.
Co-inhibition of Tankyrase and telomerase has been shown to have a synergistic effect on telomere shortening in cancer cells.[16][17] This suggests that Tankyrase inhibitors could be used in combination with telomerase inhibitors to enhance their efficacy.
Furthermore, the involvement of Tankyrase 1 in DNA repair suggests that its inhibition could sensitize cancer cells to DNA-damaging agents like radiation therapy.[12]
Conclusion
Tankyrase 1 and 2 are multifaceted enzymes that play a central role in telomere length homeostasis. By regulating the association of TRF1 with telomeres through PARsylation, they provide a critical control point for telomerase access. The intricate interplay of Tankyrase with other shelterin components and its connections to major cellular signaling pathways underscore its importance in both normal cell biology and disease. The availability of potent and specific inhibitors, coupled with robust experimental methodologies, paves the way for further dissecting the functions of Tankyrase and exploring its therapeutic potential in cancer and other age-related diseases. This guide provides a foundational resource for researchers aiming to contribute to this exciting and rapidly evolving field.
References
- 1. Evaluation of tankyrase inhibition in whole cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulatory roles of tankyrase 1 at telomeres and in DNA repair: suppression of T-SCE and stabilization of DNA-PKcs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tankyrase promotes telomere elongation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulatory roles of tankyrase 1 at telomeres and in DNA repair: suppression of T-SCE and stabilization of DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telomere Restriction Fragment (TRF) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of Wnt/β-Catenin Signaling and Telomeric Shortening Are Inextricable Consequences of Tankyrase Inhibition in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disruption of Wnt/β-Catenin Signaling and Telomeric Shortening Are Inextricable Consequences of Tankyrase Inhibition in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TIN2 is a tankyrase 1 PARP modulator in the TRF1 telomere length control complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The telomere protein tankyrase 1 regulates DNA damage responses at telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. selleckchem.com [selleckchem.com]
- 15. selleck.co.jp [selleck.co.jp]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition of tankyrase 1 in human gastric cancer cells enhances telomere shortening by telomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of telomere length by the Southern blot analysis of terminal restriction fragment lengths | Springer Nature Experiments [experiments.springernature.com]
- 19. Measurement of telomere length by the Southern blot analysis of terminal restriction fragment lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Monochrome Multiplex Quantitative PCR Telomere Length Measurement [jove.com]
- 21. Telomere length measurement by qPCR – Summary of critical factors and recommendations for assay design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Relative Human Telomere Length Quantification by Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 23. Genome-wide analysis of in vivo TRF1 binding to chromatin restricts its location exclusively to telomeric repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of Telomere Proteins by Chromatin Immunoprecipitation (ChIP) | Springer Nature Experiments [experiments.springernature.com]
- 25. tandfonline.com [tandfonline.com]
The Structural Basis of Tankyrase Inhibition: A Technical Guide for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tankyrase 1 and 2 (TNKS1/2) have emerged as critical targets in drug discovery, primarily due to their multifaceted roles in cellular signaling pathways implicated in cancer and other diseases. These enzymes, members of the poly(ADP-ribose) polymerase (PARP) family, are central regulators of the Wnt/β-catenin and Hippo signaling cascades. Their inhibition offers a promising therapeutic strategy for cancers with aberrant Wnt activation, such as many colorectal cancers. This technical guide provides an in-depth exploration of the structural biology governing the interaction between tankyrases and their inhibitors. It summarizes quantitative binding data, details key experimental protocols for characterizing these interactions, and visualizes the complex biological pathways and experimental workflows involved.
Introduction to Tankyrase Structure and Function
Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are highly homologous, multidomain proteins essential for various cellular processes, including Wnt/β-catenin signaling, telomere homeostasis, and glucose metabolism.[1][2] They regulate protein stability through poly(ADP-ribosyl)ation (PARsylation), a post-translational modification that tags target proteins for ubiquitination and subsequent proteasomal degradation.[2][3]
The structure of tankyrases is unique within the PARP family, comprising three key functional regions:
-
Ankyrin Repeat Clusters (ARCs): Located at the N-terminus, five ARCs mediate the recognition and binding of substrate proteins through a degenerate tankyrase-binding motif (TBM).[4]
-
Sterile Alpha Motif (SAM) Domain: This domain is responsible for the oligomerization of tankyrase proteins, a process crucial for their catalytic activity and scaffolding functions.[4][5]
-
Catalytic ADP-ribosyltransferase (ARTD) or PARP Domain: Situated at the C-terminus, this highly conserved domain catalyzes the transfer of ADP-ribose from NAD+ to substrate proteins.[2][6] It is the primary target for the development of small molecule inhibitors.
Tankyrase in Key Signaling Pathways
Tankyrase activity is a pivotal regulatory node in at least two major signaling pathways implicated in cancer: the Wnt/β-catenin pathway and the Hippo pathway.
The Wnt/β-catenin Signaling Pathway
In the canonical Wnt pathway, tankyrases promote signaling by targeting Axin, a key scaffolding protein in the β-catenin destruction complex, for PARsylation and subsequent degradation.[7][8] The degradation of Axin destabilizes the destruction complex, leading to the accumulation of β-catenin, its translocation to the nucleus, and the activation of Wnt target genes that drive cell proliferation.[7][9] Tankyrase inhibitors block this process by stabilizing Axin, thereby promoting the degradation of β-catenin and suppressing Wnt signaling.[9][10] This mechanism is of particular therapeutic interest in cancers driven by mutations in the Adenomatous Polyposis Coli (APC) gene, which are often dependent on Wnt signaling.
The Hippo Signaling Pathway
The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation contributes to tumorigenesis.[11] The core of this pathway is a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ.[12][13] Tankyrases have been shown to regulate the stability of Angiomotin (AMOT) family proteins, which are negative regulators of YAP/TAZ.[14] By promoting the degradation of AMOT proteins, tankyrases can lead to increased YAP/TAZ activity.[14] Consequently, tankyrase inhibitors can stabilize AMOT, leading to the cytoplasmic sequestration and inhibition of YAP/TAZ, thereby suppressing their oncogenic functions.[14]
Structural Biology of Inhibitor Binding
The catalytic PARP domain of tankyrases is the primary binding site for small molecule inhibitors. This domain features a binding cleft for the substrate NAD+, which is comprised of a nicotinamide subpocket and an adenosine subpocket.[6][15] The majority of current tankyrase inhibitors are competitive, targeting one or both of these subpockets.
-
Nicotinamide Pocket Binders: These inhibitors, such as XAV939, mimic the nicotinamide moiety of NAD+.[16][17] Key interactions often involve hydrogen bonds with the backbone of Gly1196 and Ser1221 (numbering for TNKS1).[16] However, this pocket is highly conserved among PARP family members, posing a challenge for developing highly selective inhibitors.[18][19]
-
Adenosine Pocket Binders: Inhibitors like IWR-1 and G007-LK target the adenosine binding site.[20][21] This pocket exhibits greater sequence and structural divergence among PARPs, offering opportunities for designing more selective tankyrase inhibitors.[18][19] Binding in this pocket often involves an induced-fit mechanism, where the D-loop of the enzyme undergoes a conformational change upon inhibitor binding.[15][19]
-
Dual-Site Binders: Some inhibitors, such as NVP-TNKS656, span both the nicotinamide and adenosine pockets, which can lead to high potency.[15][17]
Quantitative Binding Data of Key Tankyrase Inhibitors
The following table summarizes the in vitro inhibitory potencies (IC50) of several well-characterized tankyrase inhibitors against TNKS1 and TNKS2.
| Inhibitor | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Binding Site | Reference(s) |
| XAV939 | 11 | 4 | Nicotinamide | [16][22][23][24] |
| G007-LK | 46 | 25 | Adenosine | [4][20][25] |
| IWR-1 | 131 | 56 | Adenosine | [21] |
| NVP-TNKS656 | >19 | 6 | Dual | [17][18][26][27][28] |
| OM-153 | 13 | 2 | Adenosine | [6][29][30][31][32] |
Experimental Protocols for Inhibitor Characterization
A multi-faceted approach is required to fully characterize the binding and functional effects of tankyrase inhibitors. The following sections provide detailed methodologies for key experiments.
X-ray Crystallography of Tankyrase-Inhibitor Complexes
This technique provides atomic-level insights into the binding mode of an inhibitor.
4.1.1. Protein Expression and Purification
-
Construct Design: The catalytic PARP domain of human TNKS1 (e.g., residues 1091-1313) or TNKS2 (e.g., residues 938-1160) is typically cloned into an E. coli expression vector with an N-terminal cleavable tag (e.g., His6-GST).
-
Expression: The construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with IPTG at a low temperature (e.g., 18°C) overnight.
-
Lysis and Affinity Chromatography: Cells are harvested, resuspended in lysis buffer, and lysed by sonication. The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA or Glutathione affinity column. The protein is eluted with imidazole or reduced glutathione, respectively.
-
Tag Cleavage and Further Purification: The affinity tag is removed by incubation with a specific protease (e.g., TEV protease).[22] The protein is further purified by ion-exchange chromatography followed by size-exclusion chromatography into a final buffer suitable for crystallization (e.g., 25 mM Tris-HCl pH 7.5, 200 mM NaCl, 1 mM TCEP).[22] Protein concentration and purity are assessed by UV-Vis spectroscopy and SDS-PAGE.
4.1.2. Crystallization
-
Complex Formation: The purified protein is concentrated (e.g., to 9 mg/mL) and incubated with a molar excess of the inhibitor (e.g., 1 mM).[22]
-
Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput crystallization screening using the sitting-drop or hanging-drop vapor diffusion method at a constant temperature (e.g., 20°C). A variety of commercial screens are tested.
-
Crystal Optimization: Conditions that yield initial crystals are optimized by varying the concentrations of precipitant, buffer pH, and additives to obtain diffraction-quality crystals.
4.1.3. Data Collection and Structure Determination
-
Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing the crystallization buffer supplemented with a cryo-protectant (e.g., 20% glycerol) before being flash-cooled in liquid nitrogen.[22] X-ray diffraction data are collected at a synchrotron source.
-
Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a known structure of the Tankyrase PARP domain as a search model. The initial model is refined against the experimental data, and the inhibitor is built into the electron density map.
Fluorescence Polarization (FP) Assay for Binding Affinity
FP is a solution-based technique used to measure the binding affinity between a fluorescently labeled ligand (tracer) and a protein.
-
Assay Components:
-
Purified Tankyrase PARP domain.
-
A fluorescently labeled tracer (e.g., a known inhibitor or a TBM peptide conjugated to fluorescein).
-
Test inhibitors.
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).
-
-
Assay Setup: The assay is typically performed in a 96- or 384-well black plate.[20]
-
Procedure:
-
A fixed, low concentration of the fluorescent tracer is added to all wells.
-
A serial dilution of the test inhibitor is added to the wells.
-
A fixed concentration of the Tankyrase protein is added to initiate the binding reaction.
-
The plate is incubated at room temperature to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis: The decrease in fluorescence polarization as the test inhibitor displaces the fluorescent tracer is plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro PARsylation Assay
This assay directly measures the enzymatic activity of Tankyrase and its inhibition.
-
Assay Components:
-
Recombinant full-length or PARP domain of Tankyrase.
-
A substrate protein (e.g., recombinant Axin or a generic substrate like histone).
-
NAD+ (often biotinylated for detection).
-
Test inhibitors.
-
Reaction buffer.
-
-
Procedure:
-
The Tankyrase enzyme is pre-incubated with a serial dilution of the test inhibitor.
-
The PARsylation reaction is initiated by adding the substrate protein and biotinylated NAD+.
-
The reaction is allowed to proceed at 37°C for a defined period.
-
The reaction is stopped, and the biotinylated-PARylated substrate is detected. This can be done in several ways, such as:
-
Western Blot: The reaction products are separated by SDS-PAGE, transferred to a membrane, and probed with streptavidin-HRP to detect the biotinylated PAR chains.
-
ELISA-based assay: The substrate is immobilized on a plate, and the incorporated biotin is detected with streptavidin-HRP and a colorimetric or chemiluminescent substrate.
-
-
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration to determine the IC50 value for the inhibition of Tankyrase enzymatic activity.
Experimental Workflow Visualization
The characterization of a novel Tankyrase inhibitor typically follows a hierarchical workflow, from initial binding assessment to cellular and in vivo validation.
Conclusion and Future Directions
The structural and functional understanding of tankyrase-inhibitor interactions has significantly advanced the development of potent and selective therapeutic agents. The detailed structural information from X-ray crystallography has been instrumental in guiding the design of inhibitors that exploit the unique features of the adenosine binding pocket, leading to improved selectivity over other PARP family members. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of novel tankyrase inhibitors.
Future efforts will likely focus on developing inhibitors with improved pharmacokinetic properties and exploring their efficacy in a broader range of cancers and other diseases. Furthermore, the scaffolding function of tankyrases, independent of their catalytic activity, is an emerging area of research that may unveil new avenues for therapeutic intervention. The continued application of structural biology and detailed biochemical and cellular assays will be paramount in advancing the next generation of tankyrase-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Affinity-based fluorescence polarization assay for screening molecules acting on insect ryanodine receptors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Structural basis of tankyrase activation by polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into SAM domain‐mediated tankyrase oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Affinity-Based Fluorescence Polarization Assay for Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. X-Ray Data Collection From Macromolecular Crystals | Springer Nature Experiments [experiments.springernature.com]
- 12. protocols.io [protocols.io]
- 13. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of tankyrase by a novel small molecule significantly attenuates prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Evolutionary Perspective on the Origin, Conservation and Binding Partner Acquisition of Tankyrases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. frontierspartnerships.org [frontierspartnerships.org]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Structure of human tankyrase 1 in complex with small-molecule inhibitors PJ34 and XAV939 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 24. researchgate.net [researchgate.net]
- 25. Identifying and Validating Tankyrase Binders and Substrates: A Candidate Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. portlandpress.com [portlandpress.com]
- 27. Identifying and Validating Tankyrase Binders and Substrates: A Candidate Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Exploration of the nicotinamide-binding site of the tankyrases, identifying 3-arylisoquinolin-1-ones as potent and selective inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 30. Development and structural analysis of adenosine site binding tankyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Structural and functional analysis of parameters governing tankyrase-1 interaction with telomeric repeat-binding factor 1 and GDP-mannose 4,6-dehydratase - PMC [pmc.ncbi.nlm.nih.gov]
Tankyrase Inhibitors: A New Frontier in Non-Cancer Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family, have long been investigated as targets for cancer therapy due to their role in regulating the Wnt/β-catenin signaling pathway. However, a growing body of preclinical evidence highlights their potential in a diverse range of non-cancerous pathologies. By modulating key cellular processes such as fibrosis, metabolic homeostasis, and viral replication, Tankyrase inhibitors are emerging as a promising new class of therapeutics. This technical guide provides a comprehensive overview of the current landscape of Tankyrase inhibitors in non-cancer applications, with a focus on the underlying mechanisms of action, quantitative efficacy data, and detailed experimental protocols to aid in future research and development.
Therapeutic Applications Beyond Oncology
The therapeutic potential of Tankyrase inhibitors extends to several debilitating conditions characterized by aberrant cellular signaling.
Fibrotic Diseases
Fibrosis, the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases. Tankyrase inhibitors have demonstrated significant anti-fibrotic effects in preclinical models of idiopathic pulmonary fibrosis (IPF). The mechanism primarily involves the inhibition of the Wnt/β-catenin and YAP/TAZ signaling pathways, both critical drivers of fibroblast activation and ECM deposition.[1][2][3]
Metabolic Disorders
Dysregulation of metabolic processes is central to diseases like type 2 diabetes and obesity. Tankyrase inhibitors have shown potential in ameliorating lipid disorders and improving glycemic control. The underlying mechanism involves the regulation of PGC-1α, a master regulator of mitochondrial biogenesis and metabolism.[4][5][6]
Virology
Recent studies have uncovered a role for Tankyrases in the replication of certain viruses. Inhibition of Tankyrase activity has been shown to impair the replication of viruses such as herpes simplex virus (HSV) and influenza A virus, suggesting a novel host-targeted antiviral strategy.[7][8][9]
Featured Tankyrase Inhibitors and Efficacy Data
Several small molecule inhibitors of Tankyrase have been evaluated in non-cancer models. The following tables summarize the quantitative data on their efficacy.
| Inhibitor | Target(s) | IC50 (TNKS1) | IC50 (TNKS2) | Wnt Reporter Assay IC50 | Key In Vitro/In Vivo Model | Observed Effect | Reference |
| OM-153 | TNKS1/2 | 13 nM | 2 nM | 0.63 nM | Bleomycin-induced mouse lung fibrosis | Reduced collagen deposition and improved fibrosis scores | [2][3][10][11][12][13][14] |
| G007-LK | TNKS1/2 | - | - | - | db/db diabetic mice | Reduced body weight gain, abdominal fat, and serum cholesterol | [4][5][6][15][16] |
| XAV939 | TNKS1/2 | - | - | - | Herpes Simplex Virus-1 (HSV-1) infected cells | Decreased viral titers to 2-5% of control | [7][9] |
Table 1: Efficacy of Tankyrase Inhibitors in Non-Cancer Preclinical Models.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Tankyrase inhibitors in non-cancer applications are primarily mediated through the modulation of the Wnt/β-catenin and YAP/TAZ signaling pathways.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt ligand, a destruction complex, which includes Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrases PARsylate (poly-ADP-ribosylate) Axin, leading to its ubiquitination and degradation. Tankyrase inhibitors block this process, stabilizing Axin and enhancing the degradation of β-catenin, thereby downregulating Wnt target gene expression.
YAP/TAZ Signaling Pathway
The Hippo signaling pathway controls organ size and tissue homeostasis by regulating the activity of the transcriptional co-activators YAP and TAZ. When the Hippo pathway is active, YAP and TAZ are phosphorylated and retained in the cytoplasm. When the pathway is inactive, YAP and TAZ translocate to the nucleus and activate gene transcription, promoting cell proliferation and inhibiting apoptosis. Tankyrase has been shown to regulate the stability of AMOT family proteins, which are components of the Hippo pathway, thereby influencing YAP/TAZ activity.
Key Experimental Protocols
Reproducible and robust experimental protocols are crucial for advancing the field. This section provides detailed methodologies for key assays cited in Tankyrase inhibitor research.
Western Blot Analysis for Axin1 and β-catenin
This protocol describes the detection and quantification of Axin1 and β-catenin protein levels in cell lysates following treatment with Tankyrase inhibitors.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Axin1, anti-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the Tankyrase inhibitor or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Immunofluorescence for YAP/TAZ Localization
This protocol details the visualization of YAP/TAZ subcellular localization in response to Tankyrase inhibitor treatment.[17][18][19]
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody: anti-YAP/TAZ
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with Tankyrase inhibitor or vehicle.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Permeabilization: Permeabilize cells with permeabilization buffer for 10 minutes.
-
Washing: Wash three times with PBS.
-
Blocking: Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-YAP/TAZ antibody overnight at 4°C.
-
Washing: Wash three times with PBST.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBST.
-
Counterstaining: Stain nuclei with DAPI for 5 minutes.
-
Mounting: Mount coverslips on slides with antifade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Wnt/β-catenin Luciferase Reporter Assay
This assay quantifies the activity of the canonical Wnt signaling pathway by measuring the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element.[20][21][22][23]
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned media or recombinant Wnt3a
-
Tankyrase inhibitor
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the TCF/LEF luciferase reporter and Renilla luciferase plasmids.
-
Treatment: After 24 hours, treat the cells with the Tankyrase inhibitor or vehicle in the presence or absence of Wnt3a stimulation.
-
Lysis: After the desired incubation time (e.g., 16-24 hours), lyse the cells using the buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as relative luciferase units.
"Scar-in-a-Jar" Fibrosis Assay
This in vitro assay models fibrosis by inducing excessive ECM deposition from fibroblasts in a crowded macromolecular environment.[24][25][26][27][28]
Materials:
-
Primary human lung fibroblasts
-
Cell culture medium
-
Ficoll PM70 and PM400
-
L-ascorbic acid
-
TGF-β1
-
Tankyrase inhibitor
-
Fixation and permeabilization buffers
-
Primary antibody against collagen I
-
Fluorophore-conjugated secondary antibody
-
Nuclear stain (e.g., Hoechst)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed fibroblasts in a 96-well plate.
-
Treatment: After 24 hours, replace the medium with media containing Ficoll, L-ascorbic acid, TGF-β1, and the Tankyrase inhibitor or vehicle.
-
Incubation: Culture the cells for 72 hours to allow for ECM deposition.
-
Staining: Fix, permeabilize, and stain the cells for collagen I and nuclei.
-
Imaging and Analysis: Acquire images using a high-content imaging system and quantify the collagen I deposition area, normalized to the cell number (nuclei count).
Precision-Cut Lung Slices (PCLS) Culture
PCLS provide an ex vivo model that preserves the complex architecture of the lung, allowing for the study of disease pathology and drug response in a more physiologically relevant context.[29][30][31][32][33]
Materials:
-
Fresh lung tissue (human or animal)
-
Low-melting-point agarose
-
Vibrating microtome (vibratome)
-
Culture medium
-
Pro-fibrotic stimuli (e.g., bleomycin, TGF-β1)
-
Tankyrase inhibitor
-
Reagents for downstream analysis (e.g., RNA extraction, histology)
Procedure:
-
Tissue Preparation: Inflate the lungs with warm, low-melting-point agarose.
-
Slicing: Once the agarose has solidified, use a vibratome to cut thin slices (250-500 µm) of the lung tissue.
-
Culture: Culture the PCLS in medium, often at an air-liquid interface.
-
Treatment: Treat the PCLS with pro-fibrotic stimuli and the Tankyrase inhibitor or vehicle.
-
Analysis: After the treatment period, harvest the PCLS for downstream analysis, such as histology to assess fibrosis, or qPCR to measure the expression of fibrotic markers.
Future Directions and Conclusion
The exploration of Tankyrase inhibitors for non-cancer applications is a rapidly evolving field. While the preclinical data are compelling, further research is needed to fully elucidate their therapeutic potential and safety profiles. Future studies should focus on:
-
Expansion to other non-cancer indications: Investigating the role of Tankyrase inhibitors in other fibrotic conditions (e.g., liver and kidney fibrosis), neurodegenerative diseases, and a broader range of viral infections.
-
Combination therapies: Exploring the synergistic effects of Tankyrase inhibitors with existing therapies for these conditions.
-
Clinical Translation: Moving promising candidates into clinical trials to assess their safety and efficacy in human patients.
References
- 1. biorxiv.org [biorxiv.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. atsjournals.org [atsjournals.org]
- 4. Tankyrase inhibition ameliorates lipid disorder via suppression of PGC-1α PARylation in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tankyrase inhibition ameliorates lipid disorder via suppression of PGC-1α PARylation in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Herpes Simplex Virus Requires Poly(ADP-Ribose) Polymerase Activity for Efficient Replication and Induces Extracellular Signal-Related Kinase-Dependent Phosphorylation and ICP0-Dependent Nuclear Localization of Tankyrase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. medchemexpress.com [medchemexpress.com]
- 11. OM-153 | inhibitor of tankyrase | CAS 2406278-81-5 | Buy OM-153 from Supplier InvivoChem [invivochem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tankyrase inhibitor exerts robust preclinical antifibrotic effects | BioWorld [bioworld.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Immunofluorescence microscopy to study endogenous TAZ in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio.unipd.it [bio.unipd.it]
- 20. mdpi.com [mdpi.com]
- 21. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 23. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Scar-in-a-Jar : In Vitro Fibrosis Model for Anti-Fibrotic Drug Testing | Springer Nature Experiments [experiments.springernature.com]
- 25. domainex.co.uk [domainex.co.uk]
- 26. The Scar-in-a-Jar: In Vitro Fibrosis Model for Anti-Fibrotic Drug Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. nordicbioscience.com [nordicbioscience.com]
- 29. precisionary.com [precisionary.com]
- 30. Human-Derived Precision-Cut Lung Slices (hPCLS): Agarose Filling, Coring and Slicing Protocol [protocols.io]
- 31. reprocell.com [reprocell.com]
- 32. Assessment of long-term cultivated human precision-cut lung slices as an ex vivo system for evaluation of chronic cytotoxicity and functionality | springermedizin.de [springermedizin.de]
- 33. bowdish.ca [bowdish.ca]
Methodological & Application
Application Notes and Protocols for In Vivo Xenograft Models in Testing Tankyrase (TNKS) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tankyrase (TNKS) 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in various cellular processes, most notably in the Wnt/β-catenin signaling pathway.[1][2][3][4] In many cancers, particularly colorectal cancer (CRC), aberrant Wnt signaling due to mutations in genes like Adenomatous Polyposis Coli (APC) leads to the accumulation of β-catenin, promoting tumor growth.[1][5][6] TNKS promotes the degradation of Axin, a key component of the β-catenin destruction complex.[1][2][4][5] Inhibition of TNKS leads to the stabilization of Axin, thereby enhancing the degradation of β-catenin and suppressing Wnt-driven tumor proliferation.[1][5][6] This makes TNKS an attractive therapeutic target for cancers with dysregulated Wnt signaling.
In vivo xenograft models are indispensable for the preclinical evaluation of TNKS inhibitors. These models, where human tumor cells are implanted into immunocompromised mice, allow for the assessment of a compound's anti-tumor efficacy, pharmacokinetic/pharmacodynamic (PK/PD) relationship, and potential toxicities in a living organism. This document provides detailed application notes and protocols for utilizing xenograft models to test the efficacy of TNKS inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for testing TNKS inhibitors in a xenograft model.
Quantitative Data from Preclinical Xenograft Studies
The efficacy of various TNKS inhibitors has been demonstrated in a range of cancer cell line-derived xenograft models. The table below summarizes key quantitative data from selected studies.
| TNKS Inhibitor | Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Body Weight Change | Reference |
| G007-LK | Colorectal Cancer | COLO-320DM | Nude Mice | 20 mg/kg, p.o., b.i.d. | 61% | <10% loss | [6] |
| Colorectal Cancer | SW403 | Nude Mice | Not specified | 71% | <10% loss | [6] | |
| OM-153 | Colorectal Cancer | COLO-320DM | Nude Mice | 0.33-10 mg/kg, p.o., b.i.d. | Dose-dependent reduction | Not significant at 10 mg/kg | [4][7][8][9] |
| RK-287107 | Colorectal Cancer | COLO-320DM | SCID Mice | Not specified | Not specified | Not specified | [10] |
| UAT-B | Colorectal Cancer | SW480 | Nude Mice | Not specified | 70% | Not specified | [11] |
| XAV939 | Hepatocellular Carcinoma | HepG2 | Nude Mice | Intratumoral injection | Significant inhibition | Not specified | [12][13] |
| WXL-8 | Hepatocellular Carcinoma | HepG2 | Nude Mice | Intratumoral injection | Significant inhibition | Not specified | [12][13] |
p.o. - per os (oral administration); b.i.d. - bis in die (twice a day)
Experimental Protocols
Protocol 1: Cell Culture and Preparation for Implantation
This protocol describes the steps for preparing cancer cells for subcutaneous injection into mice.
Materials:
-
Wnt-dependent cancer cell line (e.g., COLO-320DM, DLD-1, SW480)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Culture the selected cancer cell line in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of sterile PBS.
-
Count the cells using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
Centrifuge the cells again at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a cold 1:1 mixture of sterile PBS and Matrigel® to the desired final concentration (e.g., 2.5 x 10^7 cells/mL for a 2.5 x 10^6 cells per 100 µL injection).[5] Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
Protocol 2: Subcutaneous Xenograft Tumor Establishment
This protocol details the procedure for implanting tumor cells into immunocompromised mice.
Materials:
-
6-8 week old female immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Prepared cancer cell suspension (from Protocol 1)
-
1 mL syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
70% ethanol
Procedure:
-
Acclimatize the mice to the animal facility for at least one week before the experiment.
-
Anesthetize a mouse using isoflurane.
-
Shave a small area on the right flank of the mouse and sterilize the skin with 70% ethanol.
-
Gently mix the cell suspension to ensure homogeneity.
-
Draw 100 µL of the cell suspension (containing 2.5 x 10^6 cells) into a 1 mL syringe.[5]
-
Lift the skin on the flank and inject the cell suspension subcutaneously.
-
Monitor the mouse until it recovers from anesthesia.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Allow the tumors to grow to a palpable size (e.g., 80-100 mm³).
Protocol 3: TNKS Inhibitor Administration and Tumor Monitoring
This protocol outlines the treatment of tumor-bearing mice with a TNKS inhibitor and subsequent monitoring.
Materials:
-
Tumor-bearing mice (from Protocol 2)
-
TNKS inhibitor (e.g., G007-LK, OM-153)
-
Vehicle for drug formulation (e.g., 10% DMSO + 90% (20% SBE-β-CD in Saline), 0.5% methyl cellulose in water)[7][10][14]
-
Oral gavage needles
-
Calipers
-
Analytical balance
Procedure:
-
Once tumors reach the desired size (e.g., 80-100 mm³), measure the initial tumor volume using calipers with the formula: Tumor Volume = (Length x Width²)/2.[10]
-
Randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Prepare the TNKS inhibitor formulation at the desired concentration. For example, for oral administration, G007-LK can be formulated in a suitable vehicle.[14] OM-153 can be prepared in 10% DMSO and 90% (20% SBE-β-CD in Saline).[7]
-
Administer the TNKS inhibitor or vehicle control to the respective groups. The route of administration can be oral gavage, intraperitoneal injection, or as determined by the compound's properties.[4][6][7] Dosing frequency is typically once or twice daily.[4][6]
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Continue treatment for the planned duration (e.g., 21-34 days).[6][7]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for Axin stabilization, immunohistochemistry).
Protocol 4: Data Analysis and Interpretation
This protocol describes how to analyze and interpret the data from the xenograft study.
Calculations:
-
Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study using the following formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[10]
-
Body Weight Change: Monitor for signs of toxicity by tracking the percentage change in body weight relative to the start of treatment. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.
Statistical Analysis:
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the tumor volumes between the treated and control groups. A p-value of <0.05 is typically considered statistically significant.
Interpretation:
-
A significant TGI with minimal body weight loss suggests that the TNKS inhibitor has anti-tumor efficacy at a well-tolerated dose.
-
Analysis of excised tumors can confirm the mechanism of action, for example, by demonstrating increased levels of Axin1 and Axin2 and decreased levels of β-catenin in the treated group compared to the control group.[6]
Conclusion
In vivo xenograft models are a cornerstone in the preclinical development of TNKS inhibitors. The protocols and data presented here provide a framework for researchers to design and execute robust studies to evaluate the therapeutic potential of novel TNKS-targeting compounds. Careful selection of cell lines, appropriate study design, and meticulous execution of protocols are essential for generating reliable and translatable data.
References
- 1. Development of a metastatic human colon cancer xenograft model in the nude mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. pubcompare.ai [pubcompare.ai]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [PDF] The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models | Semantic Scholar [semanticscholar.org]
- 9. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for AXIN1 Stabilization Following Tankyrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the stabilization of AXIN1 protein levels via Western blot following the inhibition of Tankyrase (TNKS). This method is crucial for studying the Wnt/β-catenin signaling pathway and for the development of therapeutic agents targeting this pathway, particularly in oncology research.
Introduction
AXIN1 is a critical scaffold protein in the β-catenin destruction complex, which negatively regulates the Wnt/β-catenin signaling pathway. The stability of AXIN1 is, in part, regulated by the poly(ADP-ribose) polymerase (PARP) enzymes Tankyrase 1 and 2 (TNKS1/2). Tankyrases PARsylate AXIN1, marking it for ubiquitination by the E3 ubiquitin ligase RNF146 and subsequent degradation by the proteasome.[1][2][3][4] Inhibition of TNKS activity prevents this degradation cascade, leading to the stabilization and accumulation of AXIN1 protein.[5][6][7] This stabilization enhances the activity of the β-catenin destruction complex, promoting the degradation of β-catenin and thereby attenuating Wnt signaling.[5][6] This application note details a Western blot protocol to monitor the stabilization of AXIN1 in response to TNKS inhibitors.
Signaling Pathway
The inhibition of Tankyrase blocks the PARsylation of AXIN1, preventing its subsequent ubiquitination and proteasomal degradation. This leads to the stabilization and accumulation of AXIN1, which enhances the degradation of β-catenin.
Experimental Protocol: Western Blot for AXIN1
This protocol outlines the steps for treating cells with a TNKS inhibitor and subsequently performing a Western blot to detect AXIN1 levels.
Materials and Reagents
-
Cell Lines: SW480 (colorectal cancer), HEK293 (human embryonic kidney), or other relevant cell lines.
-
TNKS Inhibitors: XAV939, G007-LK, or IWR-1-endo.
-
Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford assay.
-
SDS-PAGE: Acrylamide gels, running buffer, and electrophoresis apparatus.
-
Western Blotting: PVDF or nitrocellulose membranes, transfer buffer, and transfer apparatus.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-AXIN1 (e.g., Cell Signaling Technology, #2087)
-
Mouse or Rabbit anti-β-actin (loading control)
-
Mouse or Rabbit anti-α-tubulin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
The following diagram illustrates the major steps of the experimental procedure.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize protein amounts for each sample (e.g., 20-30 µg per lane).
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against AXIN1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Prepare the ECL substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
After imaging for AXIN1, the membrane can be stripped and re-probed for a loading control like β-actin or α-tubulin.
-
Data Presentation and Analysis
Quantitative data from Western blots should be presented in a clear and organized manner. Densitometry analysis of the protein bands should be performed using software like ImageJ. The intensity of the AXIN1 band should be normalized to the intensity of the loading control band.
Example Quantitative Data
The following tables summarize hypothetical quantitative data from a time-course and dose-response experiment.
Table 1: Time-Course of AXIN1 Stabilization with 10 µM XAV939
| Treatment Time (hours) | Normalized AXIN1 Level (Fold Change vs. Control) | Standard Deviation |
| 0 (Control) | 1.00 | 0.00 |
| 6 | 2.50 | 0.30 |
| 12 | 4.80 | 0.55 |
| 24 | 6.20 | 0.70 |
Table 2: Dose-Response of AXIN1 Stabilization after 24-hour Treatment
| XAV939 Concentration (µM) | Normalized AXIN1 Level (Fold Change vs. Control) | Standard Deviation |
| 0 (Control) | 1.00 | 0.00 |
| 1 | 2.10 | 0.25 |
| 5 | 4.50 | 0.50 |
| 10 | 6.30 | 0.65 |
Troubleshooting
-
No or Weak AXIN1 Signal:
-
Increase the amount of protein loaded.
-
Check the primary and secondary antibody dilutions and incubation times.
-
Ensure efficient protein transfer.
-
-
High Background:
-
Increase the duration and number of washes.
-
Optimize the blocking conditions (e.g., switch between milk and BSA).
-
Decrease the antibody concentrations.
-
-
Inconsistent Loading Control:
-
Ensure accurate protein quantification and equal loading.
-
Choose a stable loading control for your experimental conditions.
-
By following this detailed protocol, researchers can effectively and reliably measure the stabilization of AXIN1 following the inhibition of Tankyrase, providing valuable insights into the Wnt/β-catenin signaling pathway and the efficacy of potential therapeutic compounds.
References
- 1. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin Ligase RNF146 Regulates Tankyrase and Axin to Promote Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PARylation-Dependent Ubiquitination Signaling Pathway for Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. ovid.com [ovid.com]
- 7. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta | PLOS One [journals.plos.org]
Application Notes and Protocols for High-Throughput Screening of Novel Tankyrase Inhibitors
Introduction
Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play crucial roles in various cellular processes, including telomere maintenance, mitosis, and glucose metabolism.[1][2] Critically, Tankyrases are key positive regulators of the Wnt/β-catenin signaling pathway.[3] They mediate the poly(ADP-ribosyl)ation (PARsylation) of Axin, a central scaffold protein in the β-catenin destruction complex.[4] This modification tags Axin for ubiquitination and subsequent proteasomal degradation.[1][2][4] In many cancers, particularly colorectal cancer, aberrant Wnt signaling leads to the stabilization of β-catenin, which then translocates to the nucleus and drives the transcription of oncogenes.[5][6] Inhibition of Tankyrase activity stabilizes Axin, enhances β-catenin degradation, and thereby attenuates Wnt signaling, making it a promising therapeutic strategy for Wnt-driven cancers.[7][8]
High-throughput screening (HTS) is an essential methodology for identifying novel small-molecule inhibitors against therapeutic targets like Tankyrase.[9][10][11] This document provides detailed application notes and protocols for various HTS assays designed to discover and characterize novel Tankyrase inhibitors.
Tankyrase and the Wnt/β-catenin Signaling Pathway
The diagram below illustrates the central role of Tankyrase in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, the destruction complex phosphorylates β-catenin, leading to its degradation. Tankyrase activity destabilizes this complex by promoting Axin degradation. Wnt signaling or Tankyrase inhibition leads to the accumulation of β-catenin.
General High-Throughput Screening Workflow
A typical HTS campaign for identifying novel Tankyrase inhibitors follows a multi-stage process, starting with a large-scale primary screen to identify initial "hits," followed by a series of validation and characterization assays to confirm activity and elucidate the mechanism of action.
Application Note 1: Biochemical HTS Assays
Biochemical assays directly measure the enzymatic activity of Tankyrase or the binding of an inhibitor to the enzyme. They are robust, sensitive, and highly amenable to automation in 384- or 1536-well formats.[11]
Fluorescence Polarization (FP) Assay
Principle: This competitive binding assay measures the interaction between the Tankyrase catalytic domain and a fluorescently labeled tracer molecule derived from a known inhibitor.[12][13] In solution, the small tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger Tankyrase protein, the tracer's tumbling is restricted, leading to a high polarization signal.[14] Unlabeled inhibitors from a compound library compete with the tracer for binding, causing a decrease in polarization that is proportional to the inhibitor's affinity.[15][16]
Experimental Protocol: FP-Based HTS for Tankyrase Inhibitors
| Parameter | Description |
| Plate Format | 384-well, black, non-binding surface microplates.[12][15] |
| Reagents | - Recombinant human TNKS2 catalytic domain (ARTD6).- Fluorescein-labeled tracer (e.g., a derivative of a known inhibitor like XAV939).- Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.- Test Compounds: Serially diluted in DMSO. |
| Assay Procedure | 1. Dispense 10 µL of Assay Buffer into all wells.2. Add 50 nL of test compound in DMSO to sample wells (final DMSO concentration ≤1%).[12][13] Control wells receive DMSO only.3. Add 5 µL of recombinant TNKS2 protein diluted in Assay Buffer. Mix gently by shaking for 1 minute.4. Add 5 µL of fluorescent tracer diluted in Assay Buffer. The final concentration should be below the Kd for the protein-tracer interaction.[14]5. Incubate for 60 minutes at room temperature, protected from light.[12]6. Measure fluorescence polarization on a plate reader equipped with appropriate filters (e.g., Excitation: 485 nm, Emission: 535 nm for fluorescein).[15] |
| Data Analysis | Polarization is measured in millipolarization units (mP). The percent inhibition is calculated relative to high (no inhibitor) and low (no enzyme) controls.[15] IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[17] |
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Principle: The AlphaLISA is a bead-based, no-wash immunoassay that measures the PARsylation activity of Tankyrase.[18][19] The assay uses a biotinylated substrate peptide and NAD+ (the co-substrate for PARsylation). Upon enzymatic reaction, ADP-ribose polymers are added to the substrate. Streptavidin-coated Donor beads bind the biotinylated substrate, and anti-PAR antibody-conjugated Acceptor beads bind the newly formed PAR chains.[19] When a Donor and Acceptor bead are brought into proximity, excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent emission at ~615 nm.[18][20] Inhibitors block the PARsylation reaction, preventing bead proximity and reducing the signal.
Experimental Protocol: AlphaLISA-Based HTS for Tankyrase Inhibitors
| Parameter | Description |
| Plate Format | 384-well, white, opaque microplates (e.g., AlphaPlate™).[18][21] |
| Reagents | - Recombinant human TNKS2 catalytic domain.- Biotinylated peptide substrate (e.g., a known Tankyrase substrate).- Nicotinamide adenine dinucleotide (NAD+).- Reaction Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 0.01% Tween-20, 1 mM DTT.- AlphaLISA Detection Kit: Streptavidin-coated Donor beads and anti-PAR Acceptor beads.- Stop/Detection Buffer: Buffer supplied by the manufacturer, often containing EDTA to stop the reaction and protease inhibitors. |
| Assay Procedure | 1. Add 2.5 µL of substrate/NAD+ mix in Reaction Buffer to each well.2. Add 50 nL of test compound in DMSO. Control wells receive DMSO only.3. To initiate the reaction, add 2.5 µL of TNKS2 enzyme in Reaction Buffer. Mix gently.4. Incubate for 60 minutes at 30°C.5. Add 5 µL of Stop/Detection Buffer containing the anti-PAR Acceptor beads. Incubate for 60 minutes at room temperature.[21]6. Add 5 µL of Streptavidin Donor beads (prepared in the dark). Incubate for 60 minutes at room temperature in the dark.[20]7. Read the plate on an Alpha-capable microplate reader. |
| Data Analysis | The luminescent signal is proportional to enzyme activity. Percent inhibition is calculated relative to high (no inhibitor) and low (no enzyme) controls. IC50 curves are generated from dose-response data. |
Application Note 2: Cell-Based HTS Assays
Cell-based assays are critical secondary screens to confirm that hit compounds are active in a more physiologically relevant context, possess cell permeability, and are not cytotoxic at active concentrations.[11]
Wnt/β-catenin Reporter (TOPFlash) Assay
Principle: The TOPFlash assay is a luciferase-based reporter gene assay used to measure the transcriptional activity of the Wnt/β-catenin pathway.[3][5] Cells (e.g., HEK293T or colon cancer lines like DLD-1) are transfected with a plasmid containing a luciferase gene under the control of a promoter with multiple TCF/LEF binding sites.[22][23] Activation of the Wnt pathway (or inhibition of Tankyrase) leads to nuclear β-catenin accumulation, which binds to TCF/LEF and drives luciferase expression. The resulting luminescence is proportional to pathway activity. A FOPFlash plasmid with mutated TCF/LEF sites is used as a negative control.[22]
Experimental Protocol: TOPFlash Reporter Assay
| Parameter | Description |
| Plate Format | 96-well or 384-well, white, clear-bottom tissue culture plates. |
| Reagents | - HEK293T or DLD-1 cells.- Plasmids: SuperTOPFlash and FOPFlash (negative control), Renilla luciferase plasmid (for normalization).[3][22]- Transfection reagent.- Wnt agonist (optional, e.g., Wnt3a conditioned media or LiCl to inhibit GSK3β).[5][23]- Luciferase assay reagent (e.g., Dual-Glo®). |
| Assay Procedure | 1. Seed cells in 96-well plates and allow them to adhere overnight.[24]2. Co-transfect cells with TOPFlash (or FOPFlash) and Renilla plasmids using a suitable transfection reagent.3. After 12-24 hours, replace the medium with fresh medium containing serially diluted test compounds.[5]4. (Optional) After 1 hour of compound pre-incubation, stimulate cells with a Wnt agonist (e.g., 50 ng/mL Wnt3a) if the cell line does not have constitutively active Wnt signaling.[3]5. Incubate for 16-24 hours.[3][23]6. Lyse the cells and measure both Firefly (TOPFlash) and Renilla luciferase activity according to the manufacturer's protocol. |
| Data Analysis | Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.[3] The fold-change in reporter activity is calculated relative to vehicle-treated controls. IC50 values represent the concentration at which the Wnt-stimulated signal is inhibited by 50%. |
Hit Confirmation and Characterization Protocols
IC50/GI50 Determination
Objective: To determine the potency of hit compounds by measuring their inhibitory effect across a range of concentrations.
Protocol:
-
Prepare a serial dilution of the hit compound, typically in 8 to 12 concentrations, using a 2- or 3-fold dilution series.[15][24]
-
Perform the primary assay (e.g., AlphaLISA) or a cell-based assay (e.g., cell proliferation/viability assay like MTT or CellTiter-Glo®) with the compound dilutions.[24]
-
Include appropriate positive (e.g., XAV939) and negative (DMSO vehicle) controls.
-
Measure the assay signal (e.g., luminescence, fluorescence polarization, or absorbance).
-
Calculate the percent inhibition for each concentration relative to controls.
-
Plot percent inhibition versus the log of the compound concentration and fit the data using non-linear regression (variable slope, four-parameter model) to determine the IC50 (biochemical) or GI50 (cell growth inhibition) value.[17]
Western Blot for Mechanism of Action
Objective: To confirm that inhibitor activity in cells is mediated by the stabilization of Axin and subsequent reduction of β-catenin levels.[5][25]
Protocol:
-
Select a Wnt-dependent cancer cell line (e.g., DLD-1, SW480).[5]
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, 5x IC50) for a specified time (e.g., 24 hours). Include vehicle (DMSO) and a positive control (e.g., XAV939) treatment.
-
Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Axin1, Axin2, total β-catenin, and active (non-phospho) β-catenin.[25] Use an antibody against a housekeeping protein (e.g., Actin or GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Expected Result: Treatment with a potent Tankyrase inhibitor should lead to a dose-dependent increase in Axin1/2 protein levels and a corresponding decrease in total and active β-catenin levels.[25]
Data Presentation: Potency of Known Tankyrase Inhibitors
The table below summarizes the reported potency of several well-characterized Tankyrase inhibitors in various assays. This data serves as a benchmark for evaluating newly discovered compounds.
| Compound | Assay Type | Cell Line / System | Endpoint | Potency (IC50 / GI50) | Reference |
| XAV939 | Wnt Reporter | HCC Cells | TOPFlash Luciferase | ~25-50 nM | [3] |
| G007-LK | Cell Proliferation | 537 Tumor Cell Lines | Growth Inhibition | GI25 < 1 µM in 16% of lines | [22] |
| LZZ-02 | Wnt Reporter | HEK293T (LiCl-induced) | TOPFlash Luciferase | IC50 = 10 ± 1.2 µM | [5] |
| NVP-TNKS656 | Cell Proliferation | Colorectal Cancer Cells | Growth Inhibition | - | [6] |
| WXL-8 | Wnt Reporter | Huh7 (Wnt3a-induced) | TOPFlash Luciferase | IC50 ~ 10 nM | [3] |
| Compound 24 | Wnt Reporter | HEK293T | TOPFlash Luciferase | pIC50 | [25] |
References
- 1. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 8. Virtual Screening | Tankyrase Inhibitors | Domainex [domainex.co.uk]
- 9. assaygenie.com [assaygenie.com]
- 10. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 15. rsc.org [rsc.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 19. Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Elucidating Tankyrase Function in Colorectal Cancer Using CRISPR/Cas9
Introduction
Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide, with aberrant activation of the Wnt/β-catenin signaling pathway being a primary driver of tumorigenesis in the majority of cases.[1][2] A key event in this dysregulation is the mutation of the Adenomatous Polyposis Coli (APC) gene, a tumor suppressor that is a crucial component of the β-catenin destruction complex.[1][3] Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family that act as positive regulators of Wnt/β-catenin signaling.[4] They achieve this by PARylating (poly-ADP-ribosylating) AXIN, another essential scaffold protein in the destruction complex, targeting it for ubiquitination and proteasomal degradation.[5][6] The degradation of AXIN prevents the formation of the destruction complex, leading to the stabilization and nuclear translocation of β-catenin, which then activates target genes involved in proliferation and cell survival, such as c-Myc and Cyclin D1.[6]
Given their role in promoting Wnt signaling, Tankyrases have emerged as promising therapeutic targets for CRC, particularly in cases with APC mutations.[1][7] The CRISPR/Cas9 system provides a powerful and precise tool for genome editing, enabling researchers to create gene knockouts to study protein function in detail.[8][9] This application note provides a comprehensive framework and detailed protocols for utilizing CRISPR/Cas9 to knock out TNKS1 and TNKS2 in colorectal cancer cell lines. The subsequent functional analyses will help elucidate the role of Tankyrase in cell viability, Wnt/β-catenin pathway regulation, and its potential as a therapeutic target.
Wnt/β-catenin Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the critical role of Tankyrase. In the "Wnt OFF" state, the destruction complex phosphorylates β-catenin, leading to its degradation. Tankyrase promotes this pathway's activation by targeting AXIN for degradation. In the "Wnt ON" state or with Tankyrase activity, β-catenin accumulates, translocates to the nucleus, and activates target gene transcription. CRISPR-mediated knockout of Tankyrase stabilizes AXIN, thereby inhibiting the pathway.
Caption: Wnt/β-catenin pathway and the role of Tankyrase.
Experimental Workflow
A systematic workflow is essential for the successful generation and validation of Tankyrase knockout colorectal cancer cell lines. The process begins with the design of specific guide RNAs (sgRNAs) and culminates in functional assays to assess the phenotypic effects of the gene knockout.
Caption: Workflow for CRISPR-mediated Tankyrase knockout and analysis.
Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of Tankyrase in CRC Cells
This protocol outlines the generation of monoclonal Tankyrase knockout cell lines.[8][10][11]
1.1. sgRNA Design and Vector Preparation:
-
Design at least two unique sgRNAs targeting exons of TNKS1 and TNKS2 using a web-based tool (e.g., Benchling, CRISPR Design Tool). Select sgRNAs with high on-target scores and low off-target predictions.[8][9]
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a suitable CRISPR/Cas9 vector system (e.g., a lentiviral vector containing Cas9 and a puromycin resistance gene).
1.2. Cell Culture and Transfection:
-
Culture human CRC cell lines (e.g., DLD-1, SW480, COLO-320DM) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[4]
-
Seed 2.5 x 10⁵ cells per well in a 6-well plate 24 hours before transfection.
-
Transfect cells with the sgRNA-Cas9 plasmid using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.
1.3. Selection and Monoclonal Isolation:
-
48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Maintain selection for 3-5 days until non-transfected control cells are eliminated.
-
Perform limiting dilution to isolate single cells into 96-well plates.
-
Expand the resulting monoclonal colonies for verification and further analysis.[8][10]
Protocol 2: Verification of Tankyrase Knockout
2.1. Genomic DNA Verification:
-
Extract genomic DNA from expanded monoclonal cell populations.
-
Amplify the CRISPR target region using PCR with primers flanking the sgRNA target site.
-
Purify the PCR products and send for Sanger sequencing to identify insertions or deletions (indels) that result in frameshift mutations.[11][12]
2.2. Western Blot Verification:
-
Lyse wild-type (WT) and knockout (KO) cells in 1X SDS sample buffer.[13]
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk in TBS-T for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against Tankyrase-1/2. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[14][15]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate. Confirm the absence of Tankyrase protein in KO clones.
Protocol 3: Cell Viability Assay (CCK-8)
This protocol assesses the effect of Tankyrase knockout on cell proliferation.[16][17]
-
Seed 5,000 cells/well of both WT and TNKS KO CRC cells in a 96-well plate in 100 µL of media.
-
Incubate for desired time points (e.g., 24, 48, 72, 96 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the WT control cells.
Protocol 4: Wnt/β-catenin Pathway Analysis by Western Blot
This protocol evaluates changes in key Wnt pathway proteins following Tankyrase knockout.
-
Prepare protein lysates from WT and TNKS KO cells as described in Protocol 2.2.
-
Perform Western blotting using primary antibodies against:
-
AXIN1/2
-
Active (non-phosphorylated) β-catenin
-
Total β-catenin
-
c-Myc (a downstream target)
-
-
Use a housekeeping protein for normalization. Quantify band intensities to determine fold changes in protein expression.[15][18]
Protocol 5: Immunofluorescence for β-catenin Localization
This protocol visualizes the subcellular location of β-catenin.[19][20]
-
Seed WT and TNKS KO cells on glass coverslips in a 24-well plate.
-
After 24-48 hours, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against β-catenin overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Mount coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.
-
Quantify the percentage of cells showing predominantly nuclear versus cytoplasmic/membranous β-catenin staining.[21]
Expected Results and Data Presentation
The following tables summarize the anticipated quantitative outcomes from the described experiments, based on existing literature.
Table 1: Effect of Tankyrase Knockout on CRC Cell Viability (% of Control)
| Cell Line | APC Mutation Status | Predicted Viability Change upon TNKS KO | Reference |
|---|---|---|---|
| COLO-320DM | Truncating | Significant Decrease | [7][22] |
| SW403 | Truncating | Significant Decrease | [7] |
| DLD-1 | Truncating | Moderate Decrease | [7][23] |
| HCT-116 | Wild-Type | No Significant Change | [7] |
| RKO | Wild-Type | No Significant Change |[7] |
Table 2: Expected Protein Expression Changes Following Tankyrase Knockout
| Protein | Expected Change in TNKS KO Cells | Rationale | Reference |
|---|---|---|---|
| Tankyrase-1/2 | Absent | Successful knockout | - |
| AXIN1/2 | Increased | No longer targeted for degradation | [15][18] |
| Active β-catenin | Decreased | Enhanced degradation by stabilized destruction complex | [15] |
| Total β-catenin | Decreased | Enhanced degradation | [15][18] |
| c-Myc | Decreased | Reduced transcriptional activation by β-catenin |[6] |
Table 3: Predicted Subcellular Localization of β-catenin
| Cell Line | Condition | Predominantly Nuclear β-catenin (%) | Predominantly Cytoplasmic/Membranous β-catenin (%) | Reference |
|---|---|---|---|---|
| SW480 | Wild-Type | ~85% | ~15% | [20] |
| SW480 | TNKS KO | ~20% | ~80% | [2] |
| DLD-1 | Wild-Type | ~70% | ~30% | [20] |
| DLD-1 | TNKS KO | ~15% | ~85% |[2] |
Discussion and Conclusion
The application of CRISPR/Cas9 to knock out Tankyrase in colorectal cancer cells provides a robust model for studying its function. The expected results from the outlined protocols will demonstrate that the genetic ablation of Tankyrase leads to the stabilization of AXIN, a key component of the β-catenin destruction complex.[3][5] This, in turn, enhances the degradation of β-catenin, effectively suppressing the oncogenic Wnt/β-catenin signaling pathway.
The functional consequences of this suppression are anticipated to be a significant reduction in the viability and proliferation of CRC cells that harbor APC mutations and are dependent on Wnt signaling for their growth.[7][24] In contrast, CRC cells with wild-type APC are not expected to be sensitive to Tankyrase loss.[7] Furthermore, immunofluorescence analysis will likely confirm a shift in β-catenin localization from the nucleus to the cytoplasm and membrane, providing visual confirmation of pathway inhibition.
These findings validate Tankyrase as a critical regulator of the Wnt/β-catenin pathway and a promising therapeutic target in a significant subset of colorectal cancers. The detailed protocols and workflow provided here offer a comprehensive guide for researchers and drug development professionals to investigate Tankyrase function and evaluate the efficacy of potential inhibitors in a genetically defined context. The precision of CRISPR/Cas9 technology is invaluable for such target validation studies, paving the way for the development of novel therapeutic strategies for colorectal cancer.
References
- 1. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 9. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 10. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 17. ricerca.prodottigianni.com [ricerca.prodottigianni.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining [protocols.io]
- 20. Characterization of the Subcellular Distribution of Phospho-β-catenin in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. Tankyrase Inhibitors Target Colorectal Cancer Stem Cells via AXIN-Dependent Downregulation of c-KIT Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for TOPFlash Reporter Assay: Measuring Wnt Signaling Inhibition by Tankyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The canonical Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. The TOPFlash reporter assay is a widely used, robust, and sensitive method for quantifying the activity of the Wnt/β-catenin pathway. This assay relies on a luciferase reporter gene under the control of a promoter containing T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which complexes with TCF/LEF transcription factors to drive luciferase expression.
Tankyrase (TNKS) enzymes, TNKS1 and TNKS2, are key positive regulators of the Wnt pathway. They mediate the PARsylation-dependent ubiquitination and subsequent degradation of Axin, a central component of the β-catenin destruction complex. Inhibition of TNKS activity by small molecules, such as XAV939 and IWR-1, stabilizes Axin, leading to enhanced β-catenin degradation and a subsequent decrease in Wnt signaling.[1] This application note provides a detailed protocol for utilizing the TOPFlash reporter assay to screen and characterize TNKS inhibitors for their ability to suppress Wnt/β-catenin signaling.
Principle of the TOPFlash Assay
The TOPFlash assay system utilizes two key plasmids:
-
TOPFlash Plasmid: This reporter plasmid contains multiple copies of the wild-type TCF/LEF binding sites upstream of a minimal promoter driving the expression of a luciferase gene (e.g., Firefly luciferase).[2][3][4] When the Wnt pathway is active, β-catenin/TCF/LEF complexes bind to these sites and induce luciferase expression.
-
FOPFlash Plasmid (Negative Control): This plasmid is identical to the TOPFlash plasmid except that the TCF/LEF binding sites are mutated and non-functional.[2][3][4] It serves as a crucial negative control to measure non-specific luciferase activity.
The ratio of luciferase activity from the TOPFlash reporter to the FOPFlash reporter provides a specific measure of Wnt/β-catenin signaling activity. A co-transfected plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter is often used to normalize for transfection efficiency and cell viability.
Signaling Pathway of Wnt Inhibition by TNKS Inhibitors
Tankyrase inhibitors modulate the canonical Wnt signaling pathway by interfering with the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex.
Caption: Wnt signaling pathway and the mechanism of TNKS inhibitors.
Experimental Workflow
The following diagram outlines the general workflow for a TOPFlash reporter assay to assess the activity of TNKS inhibitors.
Caption: Experimental workflow for the TOPFlash reporter assay.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the cell line and specific experimental conditions.
Materials:
-
Cell line responsive to Wnt signaling (e.g., HEK293T, SW480, DLD-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
TOPFlash and FOPFlash reporter plasmids
-
Renilla luciferase plasmid (e.g., pRL-TK) for normalization
-
Transfection reagent (e.g., Lipofectamine 2000)
-
TNKS inhibitor(s) of interest (e.g., XAV939, IWR-1)
-
Recombinant Wnt3a (optional, for stimulating the pathway)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Day 1: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection. For HEK293T cells, a density of 1.5 x 10^4 cells per well is a good starting point.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
Day 2: Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent.
-
For each well, co-transfect the cells with the following plasmids:
-
100 ng TOPFlash or FOPFlash plasmid
-
10 ng Renilla luciferase plasmid
-
-
Gently add the transfection mix to the cells.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Day 3: Prepare serial dilutions of the TNKS inhibitor in complete cell culture medium.
-
(Optional) If you are using a cell line with low endogenous Wnt signaling, you may need to stimulate the pathway with recombinant Wnt3a (e.g., 100 ng/mL). The inhibitor should be added concurrently with or shortly before the Wnt3a.
-
Carefully remove the transfection medium from the wells and replace it with the medium containing the different concentrations of the TNKS inhibitor (and Wnt3a, if applicable). Include appropriate vehicle controls (e.g., DMSO).
-
Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Day 4: Perform the Dual-Luciferase® Reporter Assay according to the manufacturer's instructions.
-
Briefly, wash the cells with PBS, then lyse the cells using the provided lysis buffer.
-
Transfer the cell lysates to a white 96-well luminometer plate.
-
Measure Firefly luciferase activity, then add the Stop & Glo® reagent and measure Renilla luciferase activity using a luminometer.
-
Data Analysis:
-
Normalization: For each well, divide the Firefly luciferase reading by the Renilla luciferase reading to obtain the normalized luciferase activity.
-
Calculate TOP/FOP Ratio: For each condition, calculate the ratio of the normalized TOPFlash activity to the normalized FOPFlash activity. This ratio represents the specific Wnt/β-catenin signaling activity.
-
Determine Inhibition: Express the Wnt signaling activity in inhibitor-treated wells as a percentage of the activity in the vehicle-treated control wells.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of Wnt signaling.
Data Presentation: Inhibition of Wnt Signaling by TNKS Inhibitors
The following tables summarize the inhibitory activity of common TNKS inhibitors as determined by the TOPFlash reporter assay in various cancer cell lines.
Table 1: IC50 Values of TNKS Inhibitors on Wnt/β-catenin Signaling
| TNKS Inhibitor | Cell Line | Assay Conditions | IC50 (nM) | Reference |
| XAV939 | DLD-1 | TCF-luciferase reporter | Not explicitly stated, but inhibits proliferation | |
| XAV939 | HEK293 | Super TOP Flash, Wnt3a stimulated | 78 | [5] |
| WXL-8 | Huh7 | TOPflash, rhWNT3A stimulated | ~100 | [1] |
| WXL-8 | Hep40 | TOPflash, rhWNT3A stimulated | ~100 | [1] |
Note: IC50 values can vary depending on the specific assay conditions, cell line, and the method of Wnt pathway activation.
Table 2: Enzymatic IC50 Values of TNKS Inhibitors
| TNKS Inhibitor | Target | IC50 (nM) | Reference |
| XAV939 | TNKS1 | 11 | |
| XAV939 | TNKS2 | 4 | |
| WXL-8 | TNKS1 | 9.1 | [1] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low luciferase signal | Low transfection efficiency | Optimize transfection reagent, DNA concentration, and cell density. |
| Cell line not responsive to Wnt stimulation | Use a different cell line known to have an active Wnt pathway or stimulate with Wnt3a. | |
| Inactive luciferase reagent | Use fresh or properly stored luciferase assay reagents. | |
| High background in FOPFlash | Non-specific activation of the minimal promoter | Use a cell line with lower basal transcriptional activity. Ensure the FOPFlash plasmid has fully mutated TCF/LEF sites. |
| High variability between replicates | Inconsistent cell seeding or transfection | Ensure uniform cell seeding and careful pipetting during transfection and treatment. |
| Cell health issues | Monitor cell morphology and viability. Avoid over-confluency. | |
| Inhibitor shows no effect | Inhibitor is inactive or used at too low a concentration | Verify the integrity and concentration of the inhibitor stock. Test a wider range of concentrations. |
| Cell line is resistant to the inhibitor's mechanism | Use a cell line with a known dependency on the Wnt pathway and sensitivity to TNKS inhibition. |
Conclusion
The TOPFlash reporter assay is a powerful and versatile tool for the discovery and characterization of inhibitors targeting the Wnt/β-catenin signaling pathway. By following the detailed protocol and data analysis guidelines presented in this application note, researchers can effectively screen for and quantify the potency of TNKS inhibitors. This methodology is invaluable for academic research aimed at understanding the intricacies of Wnt signaling and for drug development professionals seeking to identify novel therapeutics for Wnt-driven diseases.
References
- 1. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. TCF报告质粒试剂盒 Set of transfection grade T cell factor (TCF) reporter plasmids for use in TOPFlash and FOPFlash wnt/b-catenin activity assays. | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
Assessing TNKS Inhibitor Efficacy Using the Colony Formation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony formation assay, also known as a clonogenic assay, is a well-established in vitro method used to determine the long-term survival and proliferative capability of single cells.[1][2] This technique is particularly valuable in cancer research for assessing the efficacy of therapeutic agents, such as Tankyrase (TNKS) inhibitors.[1][3] TNKS inhibitors are a promising class of anti-cancer drugs that primarily function by modulating the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[4][5][6] This document provides detailed application notes and a comprehensive protocol for utilizing the colony formation assay to evaluate the effectiveness of TNKS inhibitors.
Principle of the Assay
The fundamental principle of the colony formation assay is to measure the ability of a single cell to undergo sufficient proliferation to form a colony, which is typically defined as a cluster of at least 50 cells.[2] This assay provides insight into the reproductive viability of cells following treatment.[1] A reduction in the number and/or size of colonies in treated versus untreated control cells indicates the inhibitor's ability to induce cytotoxicity (cell death) or cytostasis (inhibition of proliferation), thereby providing a robust measure of its anti-cancer potential.[1]
Core Applications in TNKS Inhibitor Research
-
Efficacy Screening: To screen and compare the anti-proliferative effects of various TNKS inhibitors.[7][8]
-
Dose-Response Analysis: To determine the half-maximal inhibitory concentration (IC50) of a TNKS inhibitor, which is the concentration required to reduce colony formation by 50%.[2]
-
Mechanism of Action Studies: To elucidate whether the primary effect of a TNKS inhibitor is cytostatic or cytotoxic.
-
Combination Therapy Evaluation: To assess potential synergistic or additive effects when a TNKS inhibitor is used in combination with other anti-cancer drugs.[2][9]
Experimental and Logical Workflow
The following diagram illustrates the typical workflow for a colony formation assay designed to test the efficacy of a TNKS inhibitor.
Caption: A step-by-step workflow of the colony formation assay.
The Role of TNKS in Wnt/β-catenin Signaling
Tankyrase (TNKS) is a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[5] In the context of the Wnt/β-catenin signaling pathway, TNKS plays a pivotal role by targeting AXIN for PARsylation (poly-ADP-ribosylation). This modification marks AXIN, a key component of the β-catenin destruction complex, for ubiquitination and subsequent proteasomal degradation.[4][6] The degradation of AXIN destabilizes the destruction complex, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation and survival. TNKS inhibitors block the enzymatic activity of TNKS, leading to the stabilization of AXIN, enhanced β-catenin degradation, and subsequent downregulation of Wnt pathway activity.[4][5][6][10]
Caption: The mechanism of TNKS inhibition in the Wnt/β-catenin pathway.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Lines: Cancer cell lines with known Wnt/β-catenin pathway activation (e.g., colorectal cancer lines such as COLO-320DM, DLD-1).[9]
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
TNKS Inhibitor: Stock solution of the inhibitor (e.g., XAV939) dissolved in a suitable solvent like DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.05% or 0.25%.
-
6-well or 12-well tissue culture plates. [11]
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold 100% Methanol.[11]
-
Staining Solution: 0.5% (w/v) Crystal Violet in 25% Methanol or 10% Giemsa solution.[11]
-
Microscope and imaging system.
Procedure
1. Cell Seeding (Day 1): 1.1. Culture cells to approximately 80% confluency. 1.2. Wash cells with PBS and detach using Trypsin-EDTA. 1.3. Neutralize trypsin with complete medium and pellet the cells by centrifugation. 1.4. Resuspend the cell pellet and perform an accurate cell count. 1.5. Seed cells into 6-well or 12-well plates at a predetermined low density (e.g., 500-1000 cells per well). The optimal seeding density must be determined empirically for each cell line to ensure the formation of distinct colonies.[11][12] 1.6. Gently swirl the plates to ensure an even distribution of cells and incubate overnight at 37°C with 5% CO2.[13]
2. Treatment with TNKS Inhibitor (Day 2): 2.1. Prepare serial dilutions of the TNKS inhibitor in complete medium. A vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor dose should be included. 2.2. Aspirate the medium from the wells and replace it with the medium containing the various concentrations of the TNKS inhibitor or vehicle control.[11]
3. Incubation (Days 2-14): 3.1. Incubate the plates for 10-25 days, until colonies are clearly visible in the control wells.[11] 3.2. The medium containing the inhibitor should be refreshed every 2-3 days to maintain the compound's concentration and nutrient supply.[11]
4. Staining and Visualization: 4.1. Aspirate the medium and gently wash the wells with PBS. 4.2. Fix the colonies by adding the fixation solution and incubating for 15-60 minutes at room temperature.[11] 4.3. Remove the fixative and allow the plates to air dry. 4.4. Add the staining solution to each well, ensuring complete coverage of the surface, and incubate for at least 30 minutes. 4.5. Gently wash the plates with water to remove excess stain until the colonies are clearly visible against a clear background.[11] 4.6. Allow the plates to air dry completely.
5. Data Acquisition and Analysis: 5.1. Scan or photograph the stained plates for documentation. 5.2. Count the number of colonies in each well. A colony is generally defined as a cluster of ≥50 cells.[2] Counting can be performed manually or with automated software. 5.3. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.
- Plating Efficiency (PE) % = (Number of colonies in control / Number of cells seeded) x 100
- Surviving Fraction (SF) = Number of colonies after treatment / (Number of cells seeded x PE) 5.4. Plot the Surviving Fraction against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[2]
Data Presentation
Quantitative results should be presented in a clear, tabular format for easy comparison.
Table 1: Effect of a Novel TNKS Inhibitor (TI-12403) on Colony Formation in Colorectal Cancer Cells
| Cell Line | Treatment (10 µM) | Number of Colonies (Normalized to Control) | Statistical Significance (p-value) |
| COLO320DM | Vehicle | 1.00 | - |
| TI-12403 | ~0.25 | < 0.001 | |
| DLD-1 | Vehicle | 1.00 | - |
| TI-12403 | ~0.40 | < 0.01 |
This table is an illustrative example based on published data.[9] The number of colonies is normalized to the vehicle control group.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very few colonies in control wells | - Seeding density too low. - Poor cell viability. - Suboptimal culture conditions. | - Increase seeding density. - Use healthy, log-phase cells. - Ensure proper incubator conditions and fresh media. |
| Colonies are merged and uncountable | - Seeding density too high. - Incubation time too long. | - Reduce the initial number of cells seeded. - Shorten the incubation period. |
| High variability between replicate wells | - Inaccurate cell counting or pipetting. - Uneven distribution of cells during seeding. | - Ensure a homogenous single-cell suspension before plating.[12] - Move plates in a cross-like pattern (back-and-forth, side-to-side) after seeding to evenly distribute cells.[13] |
| "Edge effect" - colonies growing only at the well perimeter | - Uneven evaporation from wells. | - Fill empty outer wells of the plate with sterile water or PBS to maintain humidity. - Ensure the incubator has adequate humidity. |
Conclusion
The colony formation assay is a powerful and indispensable tool for assessing the long-term efficacy of TNKS inhibitors in a preclinical setting.[1][3] It provides quantitative data on the ability of a compound to inhibit the clonogenic survival of cancer cells.[2] Rigorous adherence to a well-optimized protocol and careful data analysis are crucial for obtaining reproducible and meaningful results that can guide further drug development efforts.
References
- 1. ossila.com [ossila.com]
- 2. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 3. agilent.com [agilent.com]
- 4. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of a human tumor colony-forming assay to new drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemical Analysis of β-catenin Localization Following Tankyrase Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-catenin is a multifunctional protein that plays a central role in both cell-em-cell adhesion and the canonical Wnt signaling pathway.[1][2] In the absence of a Wnt signal, a cytoplasmic destruction complex, which includes Axin, Adenomatous Polyposis Coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[3][4] Upon Wnt pathway activation, this degradation is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation into the nucleus.[1][2] In the nucleus, β-catenin acts as a coactivator for T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of genes involved in cell proliferation and differentiation.[1]
Dysregulation of the Wnt/β-catenin pathway, often characterized by the nuclear accumulation of β-catenin, is a hallmark of numerous cancers, including colorectal carcinoma.[5][6] Tankyrase (TNKS) 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that have been identified as positive regulators of Wnt signaling.[7][8][9] Tankyrase promotes the PARsylation and subsequent ubiquitination and degradation of Axin, a concentration-limiting component of the β-catenin destruction complex.[5][10][11] By destabilizing Axin, Tankyrase activity leads to the stabilization and accumulation of β-catenin.[8]
Small molecule inhibitors of Tankyrase have emerged as a promising therapeutic strategy to antagonize aberrant Wnt signaling in cancer.[7][8][11] These inhibitors function by preventing the PARsylation of Axin, leading to its stabilization.[5] An increase in Axin levels enhances the activity of the destruction complex, thereby promoting the degradation of β-catenin and reducing its nuclear localization and transcriptional activity.[3][5][8]
This application note provides a detailed protocol for the immunohistochemical (IHC) detection of β-catenin localization in formalin-fixed, paraffin-embedded (FFPE) tissue sections to assess the pharmacological effects of Tankyrase inhibitors.
Wnt/β-catenin Signaling Pathway and the Role of Tankyrase Inhibitors
Caption: Wnt/β-catenin signaling and TNKS inhibitor mechanism.
Experimental Protocol: Immunohistochemistry for β-catenin
This protocol is intended for use with formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Reagents and Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0)
-
Peroxidase Block (e.g., 3% Hydrogen Peroxide in methanol)
-
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)
-
Primary Antibody: Mouse anti-β-catenin monoclonal antibody
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
-
PAP pen
-
Humidified chamber
-
Microscope slides
-
Coplin jars or staining dishes
-
Water bath or steamer for heat-induced epitope retrieval (HIER)
-
Microscope
Protocol Steps:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer (Sodium Citrate, pH 6.0) to 95-100°C in a water bath or steamer.
-
Immerse slides in the preheated buffer and incubate for 20-40 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.[12][13]
-
Rinse slides in deionized water, followed by a wash in PBS for 5 minutes.
-
-
Peroxidase Block:
-
Blocking:
-
Carefully wipe around the tissue section and draw a circle with a PAP pen to create a hydrophobic barrier.
-
Apply Blocking Buffer to each section and incubate for 30-60 minutes at room temperature in a humidified chamber.[12]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Rinse slides with PBS: 3 changes for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS: 3 changes for 5 minutes each.
-
Prepare the DAB substrate solution immediately before use according to the kit instructions.
-
Apply the DAB solution to the sections and monitor the color development under a microscope (typically 1-10 minutes). A brown precipitate will form at the site of the antigen.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water or a bluing agent.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series (70%, 95%, 100%).[12]
-
Clear in xylene: 2 changes for 5 minutes each.
-
Apply a coverslip using a permanent mounting medium.
-
Experimental Workflow
Caption: Immunohistochemistry experimental workflow.
Data Presentation and Interpretation
Following IHC staining, the subcellular localization of β-catenin should be quantitatively assessed. This can be achieved by scoring the percentage of tumor cells showing positive staining in the membrane, cytoplasm, and nucleus, as well as the intensity of the staining (e.g., 0 = negative, 1+ = weak, 2+ = moderate, 3+ = strong). An H-score can be calculated for each subcellular compartment to provide a semi-quantitative value.
H-Score = Σ (Intensity × Percentage of positive cells)
The data below represents a hypothetical study to illustrate the expected outcome of TNKS inhibitor treatment on β-catenin localization.
Table 1: Quantitative Analysis of β-catenin Subcellular Localization
| Treatment Group | N | Membranous H-Score (Mean ± SD) | Cytoplasmic H-Score (Mean ± SD) | Nuclear H-Score (Mean ± SD) | p-value (vs. Vehicle) - Nuclear |
| Vehicle Control | 10 | 150 ± 25 | 120 ± 20 | 180 ± 30 | - |
| TNKS Inhibitor (10 mg/kg) | 10 | 160 ± 22 | 80 ± 15 | 40 ± 10 | <0.001 |
| TNKS Inhibitor (30 mg/kg) | 10 | 155 ± 28 | 50 ± 12 | 15 ± 5 | <0.001 |
Interpretation:
In this hypothetical dataset, treatment with a Tankyrase inhibitor leads to a dose-dependent decrease in both cytoplasmic and, most significantly, nuclear β-catenin levels, as indicated by the reduced H-scores. A corresponding slight increase or no significant change in membranous β-catenin may be observed, as the primary effect of the inhibitor is to promote the degradation of the cytoplasmic pool of β-catenin that would otherwise translocate to the nucleus. The statistically significant reduction in the nuclear H-score provides strong evidence of the inhibitor's on-target activity in suppressing the Wnt/β-catenin signaling pathway. This quantitative approach allows for a robust comparison of the efficacy of different compounds or different doses of the same compound.
References
- 1. Detection of β-Catenin Localization by Immunohistochemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. Detection of beta-catenin localization by immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 4. A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. biocare.net [biocare.net]
- 7. mdpi.com [mdpi.com]
- 8. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. urmc.rochester.edu [urmc.rochester.edu]
- 13. urmc.rochester.edu [urmc.rochester.edu]
Application of Tankyrase Inhibitors in Patient-Derived Organoids: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, closely recapitulating the genetic and phenotypic heterogeneity of a patient's tumor. This technology offers a unique platform to investigate the efficacy of targeted therapies, such as Tankyrase (TNKS) inhibitors. TNKS inhibitors are a promising class of anti-cancer agents that primarily target the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[1]
Tankyrase 1 and 2 (TNKS1/2) are enzymes that promote the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting TNKS, these small molecules stabilize Axin levels, leading to the enhanced degradation of β-catenin and subsequent suppression of Wnt target gene expression, ultimately inhibiting tumor growth.[1] The application of TNKS inhibitors to PDOs allows for a patient-specific assessment of drug response, providing valuable insights for personalized medicine and drug development.
This document provides detailed protocols for the culture of PDOs, treatment with TNKS inhibitors, and subsequent analysis of their effects. It also includes a summary of quantitative data from relevant studies and visual diagrams of the signaling pathway and experimental workflow to guide researchers in their investigations.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of various TNKS inhibitors in cancer cell lines and patient-derived organoids. This data provides a comparative overview of the potency of these inhibitors in different model systems.
Table 1: IC50 Values of TNKS Inhibitors
| Compound | Cell Line/Organoid | Cancer Type | IC50 (nM) | Reference |
| G007-LK | TNKS1 (in vitro) | - | 46 | [2] |
| G007-LK | TNKS2 (in vitro) | - | 25 | [2] |
| G007-LK | HEK293 (cellular assay) | - | 50 | [2] |
| G007-LK | Organoids | - | 80 | |
| RK-287107 | Tankyrase-1 (in vitro) | - | 14.3 | |
| RK-287107 | Tankyrase-2 (in vitro) | - | 10.6 |
Table 2: EC50 Values of TNKS Inhibitors in Colorectal Cancer Organoids
| Compound | Organoid Line | EC50 (nM) | Reference |
| C1 (MSC2524070A) | Iso 50 | > 50 | [3] |
| C1 (MSC2524070A) | Iso 72 | 1.8 | [3] |
| C1 (MSC2524070A) | Iso 75 | 1.3 | [3] |
| C2 (MSC2572070A) | Iso 50 | > 50 | [3] |
| C2 (MSC2572070A) | Iso 72 | 10.5 | [3] |
| C2 (MSC2572070A) | Iso 75 | 10.6 | [3] |
| C3 (MSC2501490A) | Iso 50 | > 50 | [3] |
| C3 (MSC2501490A) | Iso 72 | 165.5 | [3] |
| C3 (MSC2501490A) | Iso 75 | 109.5 | [3] |
Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action of TNKS inhibitors. In the absence of a Wnt ligand, the destruction complex (comprising APC, Axin, GSK3β, and CK1α) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrases (TNKS1/2) contribute to the degradation of Axin. When Wnt binds to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in proliferation and cell survival. TNKS inhibitors block the activity of TNKS1/2, leading to the stabilization of Axin, which in turn enhances the degradation of β-catenin and inhibits the downstream signaling cascade.
Caption: Wnt/β-catenin signaling and TNKS inhibitor action.
Experimental Workflow
The following diagram outlines the major steps involved in the application of TNKS inhibitors to patient-derived organoids, from initial tissue processing to final data analysis.
Caption: Experimental workflow for TNKS inhibitor studies in PDOs.
Experimental Protocols
I. Establishment and Culture of Patient-Derived Colorectal Cancer Organoids
This protocol is adapted from established methods for generating and maintaining colorectal cancer organoids.[4]
Materials:
-
Fresh patient colorectal tumor tissue
-
Advanced DMEM/F12 medium
-
Penicillin-Streptomycin
-
HEPES
-
GlutaMAX
-
N-2 supplement
-
B-27 supplement
-
N-acetylcysteine
-
Human Epidermal Growth Factor (EGF)
-
Noggin
-
R-spondin1
-
Y-27632 (ROCK inhibitor)
-
A83-01 (TGF-β inhibitor)
-
SB202190 (p38 inhibitor)
-
Matrigel®
-
Collagenase Type IV
-
Dispase
-
DNase I
Procedure:
-
Tissue Digestion:
-
Wash the fresh tumor tissue with cold PBS supplemented with antibiotics.
-
Mince the tissue into small pieces (1-2 mm) and incubate in a digestion solution containing Collagenase Type IV, Dispase, and DNase I at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the digestion with Advanced DMEM/F12 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension and wash the pellet with basal medium.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in Matrigel® on ice.
-
Plate 50 µL droplets of the Matrigel-cell suspension into the center of pre-warmed 24-well plates.
-
Incubate at 37°C for 15-30 minutes to solidify the Matrigel®.
-
Gently add 500 µL of complete organoid growth medium to each well. The complete medium should contain Advanced DMEM/F12, Penicillin-Streptomycin, HEPES, GlutaMAX, N-2, B-27, N-acetylcysteine, EGF, Noggin, R-spondin1, Y-27632, A83-01, and SB202190.
-
-
Organoid Maintenance:
-
Culture the organoids at 37°C in a 5% CO2 incubator.
-
Change the medium every 2-3 days.
-
Passage the organoids every 7-10 days by mechanically disrupting the Matrigel® domes and organoids, followed by re-plating in fresh Matrigel® and complete medium.
-
II. TNKS Inhibitor Drug Screening Assay
This protocol outlines a high-throughput drug screening method using patient-derived organoids.
Materials:
-
Established patient-derived organoids
-
TNKS inhibitors (e.g., XAV939, G007-LK) dissolved in DMSO
-
384-well clear-bottom, black-walled plates
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Organoid Dissociation and Seeding:
-
Harvest mature organoids and dissociate them into small fragments or single cells using TrypLE or a similar dissociation reagent.
-
Count the viable cells using a hemocytometer or an automated cell counter.
-
Resuspend the organoid fragments/cells in a 1:1 mixture of Matrigel® and organoid growth medium.
-
Seed 40 µL of the organoid suspension into each well of a 384-well plate.
-
-
Drug Treatment:
-
Prepare a serial dilution of the TNKS inhibitors in organoid growth medium.
-
After the Matrigel® has solidified, add 40 µL of the medium containing the TNKS inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.
-
-
Cell Viability Measurement (CellTiter-Glo® 3D Assay): [5][6][7][8]
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 40 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control wells.
-
Plot the dose-response curves and calculate the IC50 or EC50 values using appropriate software (e.g., GraphPad Prism).
-
III. Immunofluorescence Staining of β-catenin in Organoids
This protocol describes how to visualize the subcellular localization of β-catenin in organoids following TNKS inhibitor treatment.[4][9][10][11][12]
Materials:
-
Treated and control organoids in Matrigel®
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody against β-catenin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fixation and Permeabilization:
-
Carefully remove the medium from the organoid cultures.
-
Fix the organoids in 4% PFA for 20-30 minutes at room temperature.
-
Wash the organoids three times with PBS.
-
Permeabilize the organoids with permeabilization buffer for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block non-specific antibody binding by incubating the organoids in blocking buffer for 1 hour at room temperature.
-
Incubate the organoids with the primary anti-β-catenin antibody diluted in blocking buffer overnight at 4°C.
-
Wash the organoids three times with wash buffer (PBS with 0.1% Tween-20).
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with wash buffer.
-
-
Imaging:
-
Mount the stained organoids on a glass slide with mounting medium.
-
Image the organoids using a confocal microscope to visualize the localization of β-catenin. A decrease in nuclear β-catenin is expected upon treatment with TNKS inhibitors.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. XAV939: From a small inhibitor to a potent drug bioconjugate when delivered by gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol Guide: Immunofluorescent Staining of Whole-Mount Organoids using Antibodies [sigmaaldrich.com]
- 5. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 7. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.sg]
- 8. ilexlife.com [ilexlife.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Three-dimensional organoid culture reveals involvement of Wnt/β-catenin pathway in proliferation of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stainsfile.com [stainsfile.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Solubility of Novel TNKS Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with novel Tankyrase (TNKS) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do many novel TNKS inhibitors exhibit poor aqueous solubility?
A1: The majority of small-molecule inhibitors targeting the nicotinamide and adenosine subpockets of Tankyrase enzymes are often lipophilic (fat-soluble) to achieve high binding affinity. This inherent lipophilicity frequently results in low aqueous solubility, posing a significant challenge for in vitro assays and the development of oral drug formulations.
Q2: My TNKS inhibitor, dissolved in a DMSO stock, precipitates when diluted into an aqueous buffer for my assay. What is causing this?
A2: This common issue, often termed "crashing out," occurs when a compound that is highly soluble in a potent organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The sudden shift in solvent polarity causes the compound to precipitate out of the solution. It is advisable to keep the final DMSO concentration in your aqueous solution as low as possible, typically below 0.5%, to minimize solvent-induced artifacts or cytotoxicity.[1]
Q3: How does the pH of the buffer affect the solubility of my TNKS inhibitor?
A3: The solubility of many small-molecule inhibitors, including those targeting TNKS, can be highly dependent on pH, especially for weakly basic compounds.[2] These molecules contain ionizable functional groups. At a pH below their acid dissociation constant (pKa), these groups become protonated, which generally increases their interaction with water and enhances solubility. Conversely, at a pH above the pKa, the compound exists in its less soluble, unionized form. Therefore, adjusting the buffer's pH can be a simple yet effective initial step to improve solubility.
Troubleshooting Guides
Issue 1: Difficulty Dissolving Solid TNKS Inhibitor Powder to Create a Stock Solution
Scenario: You are trying to prepare a 10 mM stock solution of a novel TNKS inhibitor in DMSO, but the powder is not fully dissolving, even with vortexing.
| Troubleshooting Step | Rationale | Expected Outcome |
| Gentle Warming | Increasing the temperature can enhance the dissolution of some compounds. | The inhibitor fully dissolves into a clear solution. |
| Sonication | Ultrasonic energy can help break down compound aggregates and facilitate dissolution.[1] | The powder dissolves completely after brief sonication in a water bath. |
| Test Alternative Solvents | While DMSO is a common solvent, other organic solvents might be more effective for your specific compound. | The inhibitor shows improved solubility in an alternative solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). |
Issue 2: Precipitate Formation Upon Dilution of DMSO Stock into Aqueous Buffer
Scenario: Your TNKS inhibitor is fully dissolved in 100% DMSO, but it immediately precipitates when diluted into Phosphate-Buffered Saline (PBS) at pH 7.4 for a cellular assay.
| Troubleshooting Step | Rationale | Expected Outcome |
| Lower Final Concentration | The concentration in the aqueous buffer may be above the inhibitor's solubility limit. | A clear solution is maintained at a lower final concentration. |
| pH Adjustment | If the inhibitor is a weak base, lowering the buffer pH can increase its solubility by promoting ionization. | The inhibitor remains in solution in a buffer with a lower pH (e.g., pH 6.0 or 5.0). |
| Use of Co-solvents | Adding a small amount of a water-miscible organic co-solvent can increase the solvent's capacity to dissolve the inhibitor. | The inhibitor remains soluble with the addition of a co-solvent. |
| Cyclodextrin Complexation | Cyclodextrins can encapsulate the hydrophobic inhibitor, forming a more water-soluble inclusion complex.[3] | A clear solution is achieved upon dilution into the aqueous buffer containing cyclodextrin. |
| Prepare a Solid Dispersion | Dispersing the inhibitor in a hydrophilic polymer matrix can improve its dissolution rate and solubility. | The solid dispersion formulation dissolves more readily in the aqueous buffer without precipitation. |
Below is a workflow to address the precipitation of a TNKS inhibitor upon dilution from a DMSO stock.
Quantitative Data on TNKS Inhibitor Solubility
The following tables summarize available solubility data for common TNKS inhibitors. This data can guide solvent selection and formulation development.
Table 1: Solubility of Common TNKS Inhibitors in Organic Solvents
| Inhibitor | Solvent | Solubility | Molar Equivalent |
| XAV939 | DMSO | ~2 mg/mL | ~6.4 mM |
| DMF | ~5 mg/mL | ~16.0 mM | |
| G007-LK | DMSO | 25 mg/mL | ~47.2 mM |
| DMF | 33 mg/mL | ~62.3 mM | |
| IWR-1 | DMSO | Up to at least 10 mg/mL | ~24.4 mM |
| TNKS Inhibitor 49 | DMSO | ≥ 22.45 mg/mL | >50 mM |
Data compiled from multiple sources.[4][5][6]
Table 2: Aqueous Solubility of Select TNKS Inhibitors
| Inhibitor | Aqueous Buffer | Solubility | Molar Equivalent |
| XAV939 | 1:5 Ethanol:PBS (pH 7.2) | ~0.15 mg/mL | ~0.48 mM |
| G007-LK | 1:3 DMF:PBS (pH 7.2) | 0.25 mg/mL | ~0.47 mM |
| Compound 16 | pH 7.4 Buffer | Not specified | 31.2 µM |
| Compound 4c | PBS (pH 7.4) | 5.9 µg/mL | ~14.4 µM |
Data compiled from multiple sources.[5][7][8]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This protocol determines the concentration at which an inhibitor, introduced from a DMSO stock, precipitates in an aqueous buffer.
-
Prepare Stock Solution: Dissolve the TNKS inhibitor in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing the aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4). This creates a range of final inhibitor concentrations with a constant final DMSO concentration.
-
Incubation: Shake the plate for a predetermined time (e.g., 2 hours) at a constant temperature (e.g., 25°C).
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to the buffer-only control.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This method enhances solubility by dispersing the inhibitor in a hydrophilic polymer matrix.
-
Dissolution: Dissolve both the TNKS inhibitor and a hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 3350) in a suitable common volatile solvent, such as methanol or ethanol.[9] A typical inhibitor-to-carrier weight ratio to test is 1:1, 1:2, or 1:4.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C) to prevent thermal degradation of the inhibitor.
-
Drying: A solid film or mass will form. Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.
-
Processing: Scrape the solid mass, pulverize it using a mortar and pestle, and sieve the resulting powder to obtain a uniform particle size. Store the final product in a desiccator.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Lyophilization Method)
This protocol improves aqueous solubility by encapsulating the inhibitor within a cyclodextrin molecule.
-
Phase Solubility Study (Optional but Recommended): To determine the optimal inhibitor-to-cyclodextrin molar ratio, add an excess amount of the TNKS inhibitor to aqueous solutions of increasing concentrations of a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HPβCD). Shake the solutions for 24-48 hours, filter, and analyze the supernatant by HPLC or UV-Vis spectrophotometry to determine the dissolved inhibitor concentration. The point at which the solubility plateaus indicates the optimal complexation ratio.
-
Dissolution: Dissolve the TNKS inhibitor and HPβCD (at the predetermined molar ratio, e.g., 1:1 or 1:2) in a co-solvent system, such as a mixture of tertiary butyl alcohol and water.
-
Sterile Filtration: If required for sterile applications, filter the solution through a 0.22 µm filter.
-
Lyophilization (Freeze-Drying): Freeze the solution and then lyophilize it to remove the solvents, resulting in a porous powder of the inhibitor-cyclodextrin complex.
-
Storage: Store the lyophilized powder in a desiccator.
Below is a diagram illustrating the general workflow for enhancing the solubility of a TNKS inhibitor.
Signaling Pathway Context
Understanding the mechanism of action of TNKS inhibitors is crucial for interpreting experimental results. TNKS enzymes play a key role in the Wnt/β-catenin signaling pathway.
In the "off" state (absence of Wnt ligand), a destruction complex, which includes Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. TNKS enzymes PARsylate (add poly(ADP-ribose) chains to) Axin, which leads to Axin's ubiquitination and degradation. This destabilizes the destruction complex, allowing β-catenin to accumulate.
In the "on" state (presence of Wnt ligand or TNKS inhibition), the destruction complex is inactivated. TNKS inhibitors prevent the PARsylation of Axin, leading to its stabilization. A stable destruction complex can then effectively phosphorylate and degrade β-catenin, thus inhibiting the Wnt signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improving the solubility and antileukemia activity of Wnt/β-catenin signaling inhibitors by disrupting molecular planarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. G007-LK | CAS 1380672-07-0 | Cayman Chemical | Biomol.com [biomol.com]
- 5. tribioscience.com [tribioscience.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Improving the solubility and antileukemia activity of Wnt/β-catenin signaling inhibitors by disrupting molecular planarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boosting the mechanical strength and solubility-enhancement properties of hydroxypropyl-β-cyclodextrin nanofibrous films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Nuances of Tankyrase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize the off-target effects of Tankyrase (TNKS) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with Tankyrase inhibitors?
A1: While many Tankyrase inhibitors are designed for high selectivity towards TNKS1 and TNKS2, off-target effects can occur, primarily involving other members of the poly(ADP-ribose) polymerase (PARP) family. For instance, the well-known inhibitor XAV939, which binds to the nicotinamide site, exhibits only modest selectivity and can also inhibit ARTD1 (PARP1) and ARTD2 (PARP2)[1]. Some inhibitors might also affect protein kinases[2]. More recent modalities like PROTACs, designed to induce Tankyrase degradation, have shown off-targets such as GSPT1/2 and ZFP91[3].
Q2: How can I determine if my experimental phenotype is due to an off-target effect?
A2: To ascertain if your observed phenotype is a result of an off-target effect, it is crucial to employ orthogonal approaches. This can include:
-
Using multiple, structurally distinct inhibitors: If different inhibitors targeting the same protein (Tankyrase) produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic validation: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out TNKS1 and/or TNKS2. If the genetic perturbation phenocopies the effect of the inhibitor, it strongly suggests an on-target mechanism[4][5].
-
Dose-response analysis: A clear dose-response relationship between the inhibitor concentration and the observed phenotype is indicative of a specific interaction, though it does not definitively rule out a potent off-target effect.
Q3: What are the best strategies to minimize off-target effects in my experiments?
A3: Minimizing off-target effects is critical for data integrity. Consider the following strategies:
-
Use the lowest effective concentration: Determine the minimal concentration of the inhibitor that elicits the desired on-target effect (e.g., Axin stabilization or inhibition of Wnt signaling) to reduce the likelihood of engaging off-target proteins.
-
Select highly selective inhibitors: Whenever possible, use inhibitors that have been extensively profiled and demonstrated high selectivity for TNKS1/2 over other PARPs and protein families. Structure-guided design and hybridization approaches have led to the development of more selective compounds[6].
-
Employ control compounds: Include a structurally similar but inactive analog of your inhibitor in your experiments. This can help to distinguish specific inhibitory effects from non-specific or compound-scaffold-related effects.
Troubleshooting Guides
Problem 1: Inconsistent results with a Tankyrase inhibitor across different cell lines.
-
Possible Cause: Cell-line specific expression of off-target proteins. The expression levels of off-target proteins can vary significantly between different cell lines, leading to variable responses to the inhibitor.
-
Troubleshooting Steps:
-
Characterize Off-Targets: Perform proteomic profiling (see Experimental Protocols section) on your panel of cell lines to identify potential off-target proteins that are differentially expressed.
-
Correlate Expression with Phenotype: Analyze whether the expression of a specific off-target correlates with the observed inconsistent phenotype.
-
Validate with a More Selective Inhibitor: Repeat key experiments with a more selective Tankyrase inhibitor to see if the inconsistency persists.
-
Problem 2: The observed phenotype does not correlate with Wnt signaling inhibition.
-
Possible Cause: The inhibitor may be acting through an off-target that modulates a different signaling pathway. For example, some Tankyrase inhibitors have been shown to affect YAP signaling by stabilizing angiomotins[5].
-
Troubleshooting Steps:
-
Confirm Wnt Pathway Status: Use a Wnt signaling reporter assay (e.g., TOPFlash) and western blotting for β-catenin and Axin to confirm the on-target activity of your inhibitor in your system[4][7].
-
Investigate Alternative Pathways: Based on literature reports for your inhibitor or its structural class, investigate other potential signaling pathways that might be affected.
-
Perform Unbiased Screening: Employ techniques like kinome profiling or a broader proteomic analysis to identify unexpected pathway modulation[8].
-
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of various Tankyrase inhibitors.
Table 1: Biochemical IC50 Values of Selected Tankyrase Inhibitors
| Inhibitor | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Other PARPs Inhibited | Reference |
| XAV939 | 11 | 4 | ARTD1, ARTD2 | [1][4] |
| IWR-1 | - | - | Selective for TNKS1/2 | [1] |
| G007-LK | - | - | Highly Selective for TNKS1/2 | [9][10] |
| WIKI4 | 26 | Potent | Selective over 6 other ARTDs | [1] |
| Compound 16 | 29 | 6.3 | No other PARPs tested were inhibited | [6] |
| WXL-8 | 9.1 | - | - | [4] |
Table 2: Cellular Activity of G007-LK in Tumor Cell Lines
| Cell Line Panel | Number of Cell Lines Tested | Number of Sensitive Lines (GI25 < 1 µM) | Percentage of Sensitive Lines | Reference |
| NCI-60 & Genentech | 537 | 87 | 16% | [9] |
Key Experimental Protocols
1. Chemical Proteomics for Off-Target Identification
Chemical proteomics is a powerful method to identify the direct protein targets of a small molecule in a complex biological sample[11][12][13].
-
Principle: An inhibitor is typically immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with a cell lysate. Proteins that bind to the inhibitor are "pulled down" and subsequently identified by mass spectrometry[14]. Competitive profiling, where the lysate is pre-incubated with a soluble form of the inhibitor, can help distinguish specific binders from non-specific ones[15].
-
Methodology Outline:
-
Synthesize a derivative of the Tankyrase inhibitor with a linker for immobilization.
-
Couple the derivatized inhibitor to a solid support (e.g., NHS-activated sepharose beads).
-
Prepare a cell lysate from the cell line of interest.
-
Incubate the lysate with the inhibitor-coupled beads. For competitive profiling, pre-incubate a parallel lysate with the free inhibitor.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
2. Kinome Profiling
Since kinases can be off-targets of Tankyrase inhibitors, kinome profiling is a valuable tool to assess inhibitor selectivity[2].
-
Principle: This technique assesses the ability of a compound to compete with a broad-spectrum kinase probe for binding to a large panel of kinases. The amount of probe binding is inversely proportional to the inhibitor's affinity for each kinase.
-
Methodology Outline:
-
A cell lysate is incubated with the Tankyrase inhibitor at various concentrations.
-
An ATP-affinity probe is added to the lysate. This probe will bind to the ATP-binding site of kinases that are not occupied by the inhibitor[8].
-
The probe-bound kinases are enriched, often through a tag on the probe (e.g., biotin).
-
The enriched kinases are identified and quantified by mass spectrometry.
-
3. Wnt/β-catenin Signaling Reporter Assay (TOPFlash Assay)
This is a standard cellular assay to measure the on-target activity of Tankyrase inhibitors on the Wnt signaling pathway[7].
-
Principle: Cells are transfected with a reporter plasmid containing multiple TCF/LEF binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to β-catenin/TCF/LEF-mediated transcription of luciferase. Inhibition of Tankyrase stabilizes Axin, leading to β-catenin degradation and a decrease in luciferase activity[16].
-
Methodology Outline:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with a TOPFlash reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Treat the cells with the Tankyrase inhibitor at various concentrations.
-
Stimulate the Wnt pathway if necessary (e.g., with Wnt3a conditioned media or a GSK3β inhibitor like LiCl).
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Calculate the normalized luciferase activity to determine the effect of the inhibitor on Wnt signaling.
-
Visualizations
Caption: On-target effect of Tankyrase inhibitors on the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for identifying off-target effects of Tankyrase inhibitors.
Caption: A logical troubleshooting guide for unexpected results with Tankyrase inhibitors.
References
- 1. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening [mdpi.com]
- 8. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 9. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparison of Different Competitive Proteome Profiling Approaches in Target Identification of Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Tankyrase Inhibitor Therapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Tankyrase inhibitor therapy in cancer cells.
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent IC50 values for a Tankyrase inhibitor in cell viability assays. | 1. Drug Instability: Improper storage or handling of the inhibitor. 2. Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment. 3. Cell Line Authenticity and Passage Number: Misidentified or high-passage cell lines with altered characteristics. | 1. Proper Drug Handling: Ensure the inhibitor is stored correctly and prepare fresh dilutions for each experiment. 2. Standardize Seeding Density: Optimize and maintain a consistent cell seeding density for all assays. 3. Cell Line Verification: Authenticate cell lines using short tandem repeat (STR) profiling and use cells within a consistent, low passage number range. |
| Tankyrase inhibitor fails to stabilize Axin proteins or reduce β-catenin levels. | 1. Suboptimal Inhibitor Concentration or Treatment Duration: Insufficient drug concentration or time to elicit a response. 2. Resistant Cell Line: The cell line may have intrinsic resistance mechanisms. 3. Antibody Quality: Poor quality or non-specific antibodies for Western blotting. | 1. Optimization: Perform a dose-response and time-course experiment to determine the optimal inhibitor concentration and incubation time. 2. Cell Line Screening: Test a panel of cell lines to identify sensitive and resistant models. Consider sequencing key genes in the Wnt pathway (e.g., CTNNB1) for mutations that confer resistance. 3. Antibody Validation: Use validated antibodies specific for Axin1, Axin2, and β-catenin. Include positive and negative controls in your Western blot experiments. |
| No significant anti-proliferative effect observed despite effective Wnt pathway inhibition. | Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival pathways to compensate for Wnt inhibition. | Investigate Bypass Pathways: a. PI3K/AKT/mTOR Pathway: Analyze the phosphorylation status of key proteins like AKT and S6. Consider co-treatment with a PI3K, AKT, or mTOR inhibitor. b. Hippo-YAP Pathway: Examine the levels and localization of YAP/TAZ. Tankyrase inhibitors can stabilize angiomotins, leading to YAP sequestration in the cytoplasm. c. MAPK Pathway: Assess the activation of the MEK/ERK pathway, especially in KRAS-mutant cancer cells. Combination with a MEK inhibitor may be effective.[1] |
| Development of acquired resistance after initial sensitivity to a Tankyrase inhibitor. | Upregulation of Resistance-Conferring Pathways: Prolonged treatment can lead to the selection of cells with activated survival pathways. | Characterize Resistant Clones: a. Generate Resistant Cell Lines: Culture sensitive cells in the continuous presence of the Tankyrase inhibitor with gradually increasing concentrations. b. Molecular Profiling: Perform transcriptomic or proteomic analysis to identify upregulated pathways in the resistant cells compared to the parental line. c. Test Combination Therapies: Based on the profiling results, test combinations of the Tankyrase inhibitor with inhibitors of the identified resistance pathways. For example, mTOR signaling has been shown to confer resistance, suggesting a combination with mTOR inhibitors.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to Tankyrase inhibitors?
A1: Resistance to Tankyrase inhibitors often arises from the activation of parallel or downstream signaling pathways that promote cell survival and proliferation, thereby bypassing the effects of Wnt pathway inhibition. Key mechanisms include:
-
Activation of the PI3K/AKT/mTOR signaling pathway: This is a common survival pathway that can be hyperactivated in cancer cells, compensating for the inhibition of Wnt signaling.[3]
-
Upregulation of the Hippo-YAP signaling pathway: Tankyrases regulate the stability of angiomotins, which are negative regulators of the transcriptional co-activator YAP.[2][4] While Tankyrase inhibition can lead to YAP sequestration, alterations in this pathway can contribute to resistance.
-
Feedback activation of receptor tyrosine kinases (RTKs): Inhibition of downstream signaling can sometimes lead to a feedback loop that activates upstream RTKs, such as FGFR2, particularly in KRAS-mutant cancers.
-
Intrinsic resistance due to genetic alterations: Mutations in downstream components of the Wnt pathway, such as a stabilizing mutation in β-catenin (CTNNB1), can render cells insensitive to Tankyrase inhibitors that act upstream by stabilizing Axin.[1]
Q2: How can I determine if my cancer cell line is a good candidate for Tankyrase inhibitor therapy?
A2: A good starting point is to assess the dependency of your cell line on the Wnt/β-catenin signaling pathway.
-
Wnt Pathway Activation: Cell lines with mutations in APC or other components that lead to high levels of nuclear β-catenin are often considered Wnt-dependent.
-
Sensitivity Screening: A broad screen of cancer cell lines with a Tankyrase inhibitor like G007-LK can identify particularly sensitive lines.[5]
-
Biomarker Analysis: High nuclear β-catenin content has been shown to predict resistance to PI3K and AKT inhibitors and may indicate sensitivity to a combination therapy involving a Tankyrase inhibitor.[3]
Q3: Are there alternative strategies to catalytic inhibition of Tankyrase?
A3: Yes, an emerging strategy is the targeted degradation of Tankyrase proteins using Proteolysis Targeting Chimeras (PROTACs). Catalytic inhibition of Tankyrase can lead to the accumulation of the enzyme within the β-catenin destruction complex, which can paradoxically limit the efficacy of the inhibitor.[6] PROTACs, on the other hand, induce the degradation of Tankyrase, which can lead to a more profound and sustained suppression of Wnt signaling.[6]
Q4: What are some common Tankyrase inhibitors used in research, and what are their typical working concentrations?
A4: Several small molecule inhibitors are commonly used:
-
XAV939: A well-characterized Tankyrase inhibitor. Typical in vitro concentrations range from 1 µM to 10 µM.[7][8]
-
G007-LK: A potent and selective inhibitor of TNKS1 and TNKS2. In vitro IC50 values are in the nanomolar range (25-46 nM), with cellular IC50 around 50 nM.[9][10]
-
NVP-TNKS656: A highly potent, selective, and orally active Tankyrase inhibitor.[11]
It is crucial to determine the optimal concentration for your specific cell line and experimental setup through dose-response studies.
Data Presentation
Table 1: In Vitro IC50 Values of Common Tankyrase Inhibitors
| Inhibitor | Target(s) | IC50 (TNKS1) | IC50 (TNKS2) | Cell Line Example | Cellular IC50 | Reference |
| G007-LK | TNKS1/2 | 46 nM | 25 nM | HEK293 | 50 nM | [10] |
| XAV939 | TNKS1/2 | 11 nM | 4 nM | - | - | - |
| NVP-TNKS656 | TNKS1/2 | <25 nM | <25 nM | - | - | [11] |
Table 2: Example of Synergistic Drug Concentrations
| Cell Line | Tankyrase Inhibitor | Combination Drug | Concentrations | Effect | Reference |
| NSCLC cell lines (PC9, HCC827, HCC4006) | TNKS656 | Erlotinib (EGFRi) | Various | Synergy (Loewe score > 2) | |
| HCC cell lines | G007-LK / XAV-939 | U0126 (MEKi) / MK-2206 (AKTi) | G007-LK/XAV-939: 2.5-20 µM; U0126: 25 µM; MK-2206: 5 µM | Synergistic suppression of proliferation | |
| DLD1 (Colorectal) | XAV939 | Palbociclib (CDK4/6i) | Various | Synergistic cell growth suppression | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the Tankyrase inhibitor and any combination drugs. Add the drugs to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value using appropriate software.
Protocol 2: Western Blot for Axin Stabilization and β-Catenin Degradation
-
Cell Lysis: Treat cells with the Tankyrase inhibitor for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Axin1, Axin2, total β-catenin, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to the loading control.
Protocol 3: Wnt/β-catenin Reporter Assay (TOP/FOP-Flash)
-
Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) or a negative control with mutated TCF/LEF binding sites (FOP-Flash), and a constitutively expressed Renilla luciferase plasmid for normalization.
-
Drug Treatment: After 24 hours, treat the cells with the Tankyrase inhibitor or vehicle control.
-
Lysis and Luciferase Assay: After the desired treatment duration (e.g., 24-48 hours), lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. The ratio of TOP-Flash to FOP-Flash activity indicates the level of Wnt/β-catenin signaling.
Mandatory Visualizations
Caption: Wnt/β-catenin pathway regulation by Tankyrase.
References
- 1. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 7. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of TNKS Inhibitors in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of Tankyrase (TNKS) inhibitors in cell culture experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are Tankyrase (TNKS) inhibitors and how do they work?
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] They play a crucial role in various cellular processes, most notably by regulating the Wnt/β-catenin signaling pathway.[3][4] TNKS enzymes PARylate (add poly(ADP-ribose) chains to) a protein called Axin, which is a key component of the β-catenin destruction complex.[3] This PARsylation targets Axin for degradation by the proteasome.[3] The degradation of Axin destabilizes the destruction complex, leading to the accumulation of β-catenin, which can then translocate to the nucleus and activate Wnt target genes involved in cell proliferation, such as c-Myc and Cyclin D1.[1]
TNKS inhibitors are small molecules that block the catalytic activity of TNKS1 and TNKS2.[5][6] By inhibiting Tankyrase, these compounds prevent the degradation of Axin, leading to the stabilization of the β-catenin destruction complex.[2][6] This, in turn, promotes the degradation of β-catenin and downregulates Wnt signaling.[2][5] This mechanism makes them valuable tools for studying Wnt signaling and as potential therapeutics for cancers with aberrant Wnt pathway activation.[2][7]
Q2: Which are the most commonly used TNKS inhibitors in research?
Several TNKS inhibitors are widely used in both in vitro and in vivo research. The most prominent examples include:
-
XAV939: A potent and specific inhibitor of TNKS1 and TNKS2.[2][4][5]
-
IWR-1 (endo-IWR-1): Another well-characterized Wnt pathway inhibitor that functions by stabilizing Axin.[8]
-
G007-LK: A highly potent and selective TNKS1/2 inhibitor with favorable pharmacokinetic properties.[9][10][11]
Q3: How should I prepare and store stock solutions of TNKS inhibitors?
Proper preparation and storage of stock solutions are critical for maintaining the potency of TNKS inhibitors.
-
Solvent: Most TNKS inhibitors, including XAV939, IWR-1, and G007-LK, are soluble in dimethyl sulfoxide (DMSO).[6][12]
-
Concentration: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the final concentration of DMSO in your cell culture medium (typically ≤ 0.1%).[13][14] For some compounds like XAV939, gentle warming (e.g., to 55°C) may be necessary to fully dissolve the compound in DMSO.[6][14]
-
Storage: Stock solutions should be aliquoted into smaller working volumes to avoid repeated freeze-thaw cycles.[8][10] These aliquots should be stored at -20°C or -80°C.[8][9][10] Under these conditions, stock solutions are generally stable for several months to years, as specified by the manufacturer.[8][9][10]
Q4: How stable are TNKS inhibitors in cell culture media at 37°C?
The stability of small molecules in aqueous solutions like cell culture media can be influenced by factors such as pH, temperature, and the presence of media components and cellular enzymes.[15][16] While specific, peer-reviewed data on the half-life of common TNKS inhibitors in media like DMEM or RPMI at 37°C is not extensively published, it is a critical parameter to consider for experimental design. Instability can lead to a decrease in the effective concentration of the inhibitor over the course of an experiment, potentially affecting the reproducibility of results. It is therefore highly recommended to empirically determine the stability of a given inhibitor under your specific experimental conditions.
Data Summary of Common TNKS Inhibitors
| Inhibitor | Target(s) | IC₅₀ Values | Recommended Stock Solution Storage | Half-life in Cell Culture Media |
| XAV939 | TNKS1, TNKS2 | TNKS1: 11 nMTNKS2: 4 nM | Aliquot and store at -20°C.[6] | Not widely reported. Stability should be determined empirically. |
| IWR-1 | TNKS1, TNKS2 | TNKS1: 131 nMTNKS2: 56 nMWnt Reporter Assay: 180 nM | Aliquot and store at -20°C for up to 3 months or -80°C for up to 1 year.[8] | Not widely reported. Stability should be determined empirically. |
| G007-LK | TNKS1, TNKS2 | TNKS1: 33-46 nMTNKS2: 25-26 nM | Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years.[9][10] | Reported to be metabolically stable.[11] However, specific half-life in media is not detailed. |
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| High variability between experiments | Inhibitor Degradation: The inhibitor may be degrading in the cell culture medium over the course of the experiment, leading to inconsistent effective concentrations. | 1. Perform a stability assay to determine the inhibitor's half-life under your experimental conditions (see protocol below).2. Consider replenishing the media with fresh inhibitor at regular intervals (e.g., every 24 hours) based on the stability data.3. Ensure stock solutions are properly stored and have not undergone multiple freeze-thaw cycles. |
| Loss of inhibitor effect over time | Inhibitor Depletion/Metabolism: The inhibitor may be consumed, metabolized by the cells, or may degrade over the incubation period. | 1. Measure the concentration of the inhibitor in the culture medium at different time points using a suitable analytical method like HPLC-MS.[17]2. Increase the frequency of media changes with fresh inhibitor. |
| Unexpected cellular toxicity | Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | 1. Ensure the final DMSO concentration is non-toxic for your cell line (typically <0.5%, ideally ≤0.1%).2. Include a vehicle control (media with the same concentration of DMSO but no inhibitor) in all experiments. |
| Inhibitor appears inactive | Precipitation: The inhibitor may have precipitated out of the solution upon dilution into the aqueous cell culture medium. | 1. Visually inspect the medium for any precipitate after adding the inhibitor.2. Determine the aqueous solubility of the inhibitor. If solubility is low, consider using a formulation aid (with appropriate controls). |
Experimental Protocols
Protocol: Determining TNKS Inhibitor Stability in Cell Culture Media
This protocol provides a general framework for assessing the stability of a TNKS inhibitor in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To determine the concentration of the TNKS inhibitor remaining in cell culture medium over time at 37°C.
Materials:
-
TNKS inhibitor of interest
-
Cell culture medium (e.g., DMEM, RPMI) supplemented as required for your experiments (e.g., with FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Appropriate organic solvent for protein precipitation and sample extraction (e.g., acetonitrile with 0.1% formic acid).[17]
Methodology:
-
Prepare Inhibitor-Spiked Medium: a. Prepare a stock solution of your TNKS inhibitor in DMSO at a known concentration (e.g., 10 mM). b. Dilute the stock solution into pre-warmed (37°C) cell culture medium to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your planned experiments.
-
Incubation and Sampling: a. Aliquot the inhibitor-spiked medium into sterile tubes or wells of a plate. b. Immediately take a sample for the T=0 time point. This will serve as your reference for 100% concentration. c. Place the remaining samples in a 37°C, 5% CO₂ incubator. d. Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).
-
Sample Preparation for Analysis: a. For each sample, precipitate proteins by adding a volume of ice-cold organic solvent (e.g., 2 volumes of acetonitrile).[18][19] b. Vortex vigorously and incubate on ice for 20 minutes. c. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins. d. Carefully transfer the supernatant, which contains the inhibitor, to a new tube or an HPLC vial.
-
HPLC/LC-MS Analysis: a. Develop an analytical method to separate and quantify your inhibitor. This will involve selecting an appropriate column and mobile phase. b. Generate a standard curve by preparing serial dilutions of your inhibitor in a mixture of medium and extraction solvent that mimics the final sample composition. c. Inject your samples and standards onto the HPLC/LC-MS system.
-
Data Analysis: a. Using the standard curve, determine the concentration of the inhibitor in each sample at each time point. b. Calculate the percentage of inhibitor remaining at each time point relative to the T=0 sample. c. Plot the percentage of remaining inhibitor versus time. From this plot, you can determine the half-life (t½) of the inhibitor, which is the time it takes for 50% of the compound to degrade.
Visualizations
Wnt/β-catenin Signaling Pathway and TNKS Inhibition
Caption: Role of Tankyrase in Wnt signaling and the effect of TNKS inhibitors.
Experimental Workflow for Inhibitor Stability Assay
Caption: Workflow for determining the stability of a small molecule in cell culture media.
References
- 1. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening [mdpi.com]
- 2. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. stemcell.com [stemcell.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. XAV-939 | NVP-XAV939 | Tankyrase | TNKS inhibitor | TargetMol [targetmol.com]
- 15. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Interpreting Unexpected Results in TNKS Inhibitor Experiments: A Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tankyrase (TNKS) inhibitors. Here, you will find explanations for common unexpected experimental outcomes, detailed protocols for key assays, and data to help interpret your results.
Frequently Asked Questions & Troubleshooting
This section addresses specific issues that may arise during experiments with TNKS inhibitors, providing potential explanations and recommended actions.
Q1: Why does the protein level of Tankyrase (TNKS) increase after adding a TNKS inhibitor?
A1: This is an expected, on-target effect for many catalytic TNKS inhibitors. Tankyrase regulates its own protein levels through a process called auto-poly(ADP-ribosylation) (auto-PARsylation). This modification marks TNKS for ubiquitination and subsequent degradation by the proteasome.[1][2] When you add a catalytic inhibitor, you block this auto-PARsylation. As a result, TNKS is no longer efficiently targeted for degradation, leading to its accumulation in the cell.[1][3]
Troubleshooting Steps:
-
Confirm with Western Blot: An increase in TNKS protein levels alongside an increase in Axin1/2 levels is a strong indicator that your inhibitor is engaging its target within the cell.
-
Consider Scaffolding Effects: Be aware that this accumulated, catalytically inactive TNKS can still act as a scaffold, potentially influencing protein-protein interactions independently of its enzymatic function.[1] This scaffolding role might contribute to unexpected downstream signaling outcomes.
Q2: My TNKS inhibitor stabilizes Axin and reduces β-catenin, but I don't see an anti-proliferative effect. Why?
A2: This is a frequently observed phenomenon. While TNKS inhibitors can effectively suppress the Wnt/β-catenin pathway, this may not be sufficient to halt cell proliferation in all contexts.[3][4][5]
Potential Causes:
-
Serum and Growth Factors: Components in cell culture serum can activate parallel signaling pathways (e.g., MAPK, PI3K/AKT) that bypass the need for Wnt signaling to drive proliferation.[3][5]
-
Compensatory Signaling: Cancer cells can adapt to the inhibition of one pathway by upregulating others that promote survival and growth.
-
Cell Line Specificity: The dependence of a cell line on Wnt signaling for proliferation varies greatly. Some cell lines with APC or β-catenin mutations are "addicted" to Wnt signaling, while others are less dependent.[6]
-
Scaffolding vs. Catalytic Function: While the inhibitor blocks the catalytic activity of TNKS, the resulting accumulation of the TNKS protein might perform a pro-proliferative scaffolding function that is independent of its enzymatic activity.[1]
Troubleshooting Steps:
-
Perform a Serum Starvation Experiment: Test the anti-proliferative effect of your inhibitor under low-serum conditions (e.g., 0.5-2% FBS). A greater effect in low serum suggests that other growth factor pathways are masking the inhibitor's efficacy.[3][5]
-
Explore Combination Therapies: Based on published data, consider combining your TNKS inhibitor with inhibitors of other pathways, such as EGFR, MEK, or CDK4/6, which have shown synergistic effects.[4][5]
-
Verify Wnt Pathway Suppression: Ensure that your inhibitor is indeed suppressing Wnt signaling in your specific cell line by checking for Axin stabilization and reduced expression of Wnt target genes like AXIN2 and MYC.[6][7]
Q3: I observe large cytoplasmic puncta after inhibitor treatment. What are these and are they indicative of successful inhibition?
A3: These cytoplasmic puncta, often called "degradasomes," are a hallmark of TNKS inhibitor treatment in many cancer cell lines.[8][9] They are dynamic, mobile structures that represent the formation of enlarged β-catenin destruction complexes.[8] These puncta typically contain key destruction complex components like Axin, APC, GSK3β, β-catenin, and the accumulated TNKS protein itself.[8][9]
The formation of these puncta is a direct consequence of Axin stabilization and is a good indicator of on-target TNKS inhibition.[10] However, their formation surprisingly requires active proteasome function.[9]
Experimental Considerations:
-
Visualization: Use immunofluorescence to confirm the co-localization of TNKS, Axin, and other destruction complex components within these puncta.
-
Proteasome Inhibition: Co-treatment with a proteasome inhibitor like MG132 will surprisingly counteract the formation of these degradasomes.[9]
Q4: How can I be sure the observed phenotype is due to on-target TNKS inhibition and not off-target effects?
A4: This is a critical question in drug development. All small molecule inhibitors have a potential for off-target effects.
Validation Strategies:
-
Use Structurally Unrelated Inhibitors: Demonstrate that at least two TNKS inhibitors with different chemical scaffolds produce the same biological effect. This reduces the likelihood that the phenotype is caused by a shared off-target.[5][7]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to deplete TNKS1 and TNKS2. The resulting phenotype should mimic that of the pharmacological inhibition.[7] For example, siRNA-mediated depletion of TNKS1/2 has been shown to suppress YAP activity, corroborating results from TNKS inhibitors.[7]
-
Selectivity Profiling: Test your inhibitor against other PARP family members. Many first-generation TNKS inhibitors, like XAV939, also potently inhibit PARP1 and/or PARP2.[2][11] Be aware of the selectivity profile of your chosen compound (see Table 1).
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of TNKS to see if it reverses the effects of the inhibitor.
Q5: My inhibitor is potent in a biochemical assay but shows weak activity in my cell-based assays. What could be the reason?
A5: A discrepancy between in vitro enzymatic activity and cellular potency is a common challenge.
Potential Causes:
-
Cell Permeability: The compound may have poor membrane permeability and not reach sufficient intracellular concentrations.
-
Drug Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Assay Artifacts: Biochemical assays often use truncated catalytic domains of the PARP enzyme rather than the full-length protein. This can lead to different inhibitor potencies compared to the cellular context where the full-length protein and its binding partners are present.[11]
-
High Intracellular NAD+: The inhibitor must compete with high physiological concentrations of the natural substrate, NAD+, in the cell.
-
Protein Scaffolding Effects: As mentioned in Q1 and Q2, the inhibitor-induced accumulation of TNKS protein may create a scaffolding effect that counteracts the desired downstream outcome of catalytic inhibition.[1]
Troubleshooting Steps:
-
Measure Intracellular Concentration: If possible, use techniques like LC-MS/MS to determine the intracellular concentration of your compound.
-
Use Different Cell Lines: Test your inhibitor in a panel of cell lines to see if the effect is cell-type specific.
-
Evaluate Full-Length Protein Assays: Ensure your biochemical assay data is relevant by using full-length TNKS protein.[11]
Q6: Why does co-treatment with a proteasome inhibitor block the effects of my TNKS inhibitor?
A6: This is a counterintuitive but documented interaction. While TNKS inhibitors work by preventing the proteasomal degradation of Axin, their overall effect on the Wnt pathway can be antagonized by proteasome inhibitors like MG132.[9][10]
Mechanistic Explanation:
-
Proteasome inhibitors prevent the degradation of PARsylated TNKS, which reduces the assembly of TNKS-Axin complexes and the formation of degradasomes.[10]
-
The formation of degrasomes, which are sites of β-catenin destruction, is dependent on a functional proteasome.[9]
-
Proteasome inhibition can also affect the transcription of key pathway components. For instance, MG132 can reduce the transcription of AXIN2, counteracting the stabilization effect of the TNKS inhibitor.[9]
Data Summary Tables
Table 1: Selectivity Profile of Common Tankyrase Inhibitors
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) for widely used inhibitors against TNKS1, TNKS2, and PARP1. Note that values can vary between different assay formats.
| Inhibitor | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) | PARP1 IC₅₀ (nM) | Key Characteristics |
| G007-LK | 25 | 11 | >20,000 | Highly potent and selective for TNKS over other PARPs.[8] |
| XAV939 | 11 | 4 | 2,100 | Commonly used but also inhibits PARP1/2 at higher concentrations.[11] |
| IWR-1 | 180 | 75 | >10,000 | Binds to a different site than many other TNKS inhibitors.[7] |
| Rucaparib | 25 | 8 | 1.4 | A potent dual TNKS and PARP1/2 inhibitor.[2] |
| Olaparib | 1,500 | 1,500 | 1.9 | Primarily a PARP1/2 inhibitor with weak activity against TNKS.[2] |
| Veliparib | >10,000 | >10,000 | 2.9 | A PARP1/2 inhibitor with negligible activity against TNKS.[2] |
Table 2: Interpreting Western Blot Results After TNKS Inhibitor Treatment
| Target Protein | Expected Result | Unexpected Result | Potential Reason for Unexpected Result |
| Tankyrase (TNKS1/2) | Increased protein level | No change or decrease | Inhibitor is not cell-permeable; wrong antibody; inhibitor is a degrader (PROTAC) not a catalytic inhibitor.[1] |
| Axin1 / Axin2 | Increased protein level | No change | Inhibitor not working; cell line has low basal Axin turnover; proteasome activity is inhibited.[3][9] |
| Active β-catenin | Decreased protein level | No change | Wnt pathway is not the primary driver of proliferation; mutation in β-catenin (e.g., S45F) prevents its degradation.[5] |
| Total β-catenin | Decreased protein level | No change or increase | Same reasons as for active β-catenin; inhibitor may affect junctional β-catenin differently than cytosolic pools.[12] |
| c-Myc / Cyclin D1 | Decreased protein level | No change | These genes are regulated by other pathways (e.g., MAPK) in addition to Wnt.[13] |
Key Experimental Protocols
Protocol 1: Western Blot for TNKS Pathway Components
This protocol is for verifying on-target inhibitor effects by observing changes in protein levels.
-
Cell Seeding and Treatment: Seed cells (e.g., SW480, DLD1) in 6-well plates to reach 70-80% confluency. Treat with the TNKS inhibitor (e.g., 0.5 µM G007-LK) or DMSO vehicle control for 6-24 hours.[8]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells directly in the plate with 100-150 µL of Laemmli lysis buffer (65.8 mM Tris-HCl pH 6.8, 2.1% SDS, 26.3% glycerol) supplemented with protease and phosphatase inhibitors. Scrape cells and transfer lysate to a microfuge tube.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add DTT to a final concentration of 50 mM and bromophenol blue. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an 8-10% polyacrylamide gel. Run the gel and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., rabbit anti-TNKS1/2, rabbit anti-AXIN1, mouse anti-β-catenin, rabbit anti-c-Myc, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
Protocol 2: Immunofluorescence Staining of Degradasomes
This protocol allows for the visualization of inhibitor-induced puncta.
-
Cell Culture: Seed cells (e.g., SW480) on glass coverslips in a 24-well plate.
-
Inhibitor Treatment: Treat cells with the TNKS inhibitor (e.g., 0.5 µM G007-LK) for 6-24 hours.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash 3x with PBS.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash 3x with PBS.
-
Block with 5% BSA in PBS for 30 minutes.
-
Incubate with primary antibodies (e.g., rabbit anti-AXIN1, mouse anti-TNKS1/2) diluted in blocking buffer for 1-2 hours.
-
Wash 3x with PBS.
-
Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) and a nuclear counterstain like Hoechst for 1 hour in the dark.
-
-
Mounting and Imaging: Wash 3x with PBS. Mount coverslips onto glass slides using an anti-fade mounting medium. Image using a confocal or high-resolution fluorescence microscope.
Protocol 3: Cell Proliferation Assay (SRB Assay)
This protocol measures cell density to assess the anti-proliferative effects of an inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Add the TNKS inhibitor at various concentrations (e.g., a 7-point serial dilution) in media, potentially with low serum (2%).[5] Include a DMSO control.
-
Incubation: Incubate the plate for 3-5 days.
-
Fixation: Gently remove the media. Fix the cells by adding 100 µL of 10% trichloroacetic acid (TCA) per well and incubate at 4°C for 1 hour.
-
Washing: Wash the plate 5 times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well. Incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plate 4-5 times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization and Reading: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Shake the plate for 10 minutes. Read the absorbance at 510 nm on a plate reader.
-
Analysis: Normalize the absorbance values to the DMSO control to determine the percentage of growth inhibition.
Visual Guides and Workflows
Diagram 1: Wnt/β-Catenin Signaling & TNKS Action
Caption: The role of Tankyrase (TNKS) in the canonical Wnt/β-catenin signaling pathway.
Diagram 2: Troubleshooting Workflow: Lack of Anti-Proliferative Effect
Caption: A step-by-step workflow for troubleshooting a lack of anti-proliferative effect.
Diagram 3: TNKS Inhibitor Feedback Loop
Caption: Mechanism of TNKS protein accumulation following catalytic inhibition.
Diagram 4: Logic of Catalytic vs. Scaffolding Functions
Caption: Conceptual difference between a catalytic inhibitor and a protein degrader for TNKS.
References
- 1. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 2. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Formation of Tankyrase Inhibitor-Induced Degradasomes Requires Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchers.mq.edu.au [researchers.mq.edu.au]
- 11. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tankyrase inhibition interferes with junction remodeling, induces leakiness, and disturbs YAP1/TAZ signaling in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating TNKS Inhibitor-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and addressing the challenges of cytotoxicity induced by Tankyrase (TNKS) inhibitors in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cytotoxicity in normal cells when using TNKS inhibitors?
A1: The primary cause of cytotoxicity in normal cells is the "on-target" inhibition of the Wnt/β-catenin signaling pathway.[1][2] This pathway is essential for the homeostasis and regeneration of tissues with high cell turnover, such as the gastrointestinal (GI) tract.[3][4][5] By inhibiting Tankyrase 1 and 2, the inhibitors stabilize Axin proteins, leading to the degradation of β-catenin and subsequent suppression of Wnt signaling.[1][6] While this is the desired anti-tumor effect in cancers with aberrant Wnt activation, it can disrupt the normal function of healthy tissues that rely on this pathway.
Q2: Which normal tissues are most susceptible to TNKS inhibitor-induced cytotoxicity?
A2: The gastrointestinal (GI) tract, particularly the small intestine, is the most reported site of on-target toxicity.[1][3][4] This is due to the critical role of Wnt signaling in maintaining the intestinal stem cell niche and epithelial renewal.[3] Symptoms of GI toxicity in preclinical models can include enteritis, villus blunting, and epithelial degeneration.[5]
Q3: Are there TNKS inhibitors with a better safety profile for normal cells?
A3: Yes, newer generations of TNKS inhibitors are being developed with improved selectivity and safety profiles. For example, STP1002 (basroparib) is a tankyrase-selective inhibitor that has shown preclinical antitumor efficacy without the significant on-target GI toxicity observed with earlier inhibitors like G007-LK.[1][7][8] A Phase 1 clinical trial of basroparib in patients with advanced solid tumors found it to be safe and well-tolerated, with the most common treatment-related adverse events being mild to moderate fatigue and nausea.[8][9]
Q4: Can off-target effects contribute to the cytotoxicity of TNKS inhibitors?
A4: While on-target Wnt inhibition is the primary driver of toxicity in normal tissues like the gut, off-target effects are a potential concern with any small molecule inhibitor. However, highly selective inhibitors like STP1002, which show minimal inhibition of other PARP family members, are designed to minimize off-target toxicities.[1][7]
Q5: How does the cytotoxicity of TNKS inhibitors in normal cells compare to their effect on cancer cells?
A5: Ideally, a therapeutic window exists where TNKS inhibitors are cytotoxic to cancer cells at concentrations that are tolerated by normal cells. The sensitivity of cancer cells often depends on their addiction to the Wnt pathway, for instance, due to mutations in the APC gene.[1][6] Normal cells, while reliant on Wnt signaling, may have a greater tolerance to its partial suppression. The tables below summarize the differential effects of some TNKS inhibitors on cancer and normal cells.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with TNKS inhibitors.
Issue 1: I am observing significant cytotoxicity in my normal cell line/organoid cultures at concentrations that are effective against my cancer cells. How can I mitigate this?
Troubleshooting Steps:
-
Dose Optimization:
-
Recommendation: Perform a detailed dose-response curve for both your cancer and normal cell models to identify a therapeutic window.
-
Rationale: It's possible to find a concentration that inhibits cancer cell proliferation without causing excessive toxicity to normal cells.
-
-
Consider a More Selective Inhibitor:
-
Combination Therapy:
-
Recommendation: Explore combining a lower dose of the TNKS inhibitor with other therapeutic agents. A promising combination is with CDK4/6 inhibitors.
-
Rationale: Combining TNKS inhibitors with CDK4/6 inhibitors has been shown to synergistically suppress the proliferation of cancer cells, potentially allowing for a reduction in the TNKS inhibitor dose to a less toxic level.[10][11][12][13]
-
Issue 2: My in vivo studies are being halted due to severe gastrointestinal toxicity in the animals.
Troubleshooting Steps:
-
Inhibitor Selection:
-
Dosing Schedule:
-
Recommendation: Investigate alternative dosing schedules, such as intermittent dosing (e.g., 21 days on, 7 days off, as used in the basroparib clinical trial).[9]
-
Rationale: An intermittent schedule may allow for the recovery of normal intestinal epithelium, thereby reducing cumulative toxicity.
-
-
Targeted Delivery:
-
Recommendation: For preclinical research, consider exploring targeted delivery strategies to increase the concentration of the inhibitor at the tumor site while minimizing systemic exposure.
-
Rationale: Nanoparticle-based delivery systems or antibody-drug conjugates (ADCs) can be designed to target tumor-specific antigens, thereby reducing off-target and on-target toxicity in healthy tissues.[14][15][16][17][18][19]
-
Data Summary
Table 1: Comparative IC50/GI50 Values of TNKS Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50/GI50 (nM) | Reference |
| G007-LK | ABC-1 | 54 - 844 | [20] |
| G007-LK | COLO 320DM | Varies | [20] |
| G007-LK | OVCAR-4 | Varies | [20] |
| RK-287107 | COLO-320DM | Potent Inhibition | [6] |
| C1 (MSC2524070A) | Iso 72 (CRC Organoid) | 2 | [21] |
| C1 (MSC2524070A) | Iso 75 (CRC Organoid) | 2 | [21] |
| C2 (MSC2572070A) | Iso 72 (CRC Organoid) | 36 | [21] |
| C3 (MSC2501490A) | Iso 72 (CRC Organoid) | 319 | [21] |
Table 2: Effects of TNKS Inhibitors on Normal Cells/Tissues
| Inhibitor | Normal Cell/Tissue Model | Observation | Reference |
| G007-LK | Mouse Small Intestine | Inhibited LGR5+ stem cell proliferation, but no major morphological changes at tested doses. | [3] |
| G007-LK | Mouse Intestine | At high doses, can cause intestinal toxicity. | [4][5] |
| STP1002 | Mouse GI Tract | No significant on-target toxicity compared to G007-LK. | [1][7] |
| C1 (MSC2524070A) | Healthy Intestinal Organoids | Limited effects on metabolic activity. | [21] |
Experimental Protocols
Protocol 1: Assessing TNKS Inhibitor Cytotoxicity in Intestinal Organoids
This protocol is adapted from established methods for toxicity testing in intestinal organoids.[21][22][23][24][25]
Materials:
-
Established human or murine intestinal organoid cultures
-
Matrigel®
-
Complete IntestiCult™ Organoid Growth Medium
-
TNKS inhibitor stock solution (in DMSO)
-
96-well tissue culture plates (pre-warmed)
-
CellTiter-Glo® 3D Cell Viability Assay
Procedure:
-
Organoid Expansion and Plating:
-
Expand intestinal organoids according to standard protocols.
-
Passage organoids and resuspend the organoid fragments or single cells in Matrigel®.
-
Plate 10 μL of the organoid-Matrigel® suspension as a dome in the center of each well of a pre-warmed 96-well plate.
-
Allow the Matrigel® to polymerize at 37°C for 15 minutes.
-
Gently add 100 μL of complete organoid growth medium to each well.
-
-
Treatment:
-
Prepare serial dilutions of the TNKS inhibitor in the organoid growth medium. Include a vehicle control (DMSO) at the same concentration as the highest inhibitor dose.
-
After allowing the organoids to grow for 2-3 days, replace the medium with the medium containing the different concentrations of the TNKS inhibitor or vehicle control.
-
Incubate the plate for a desired treatment period (e.g., 6 days), refreshing the medium with the inhibitor every 2-3 days.
-
-
Viability Assay:
-
At the end of the treatment period, perform a CellTiter-Glo® 3D assay according to the manufacturer's instructions to measure ATP levels as an indicator of cell viability.
-
Briefly, replace the medium with 100 µL of pre-warmed DMEM/F12, then add 100 µL of CellTiter-Glo® 3D reagent.
-
Vigorously mix to resuspend the Matrigel® dome and transfer to an opaque white assay plate.
-
Measure luminescence after a 30-minute incubation at room temperature.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of viability.
-
Plot the dose-response curves and calculate the IC50 value for the TNKS inhibitor in the intestinal organoids.
-
Protocol 2: Evaluating Synergistic Effects of TNKS and CDK4/6 Inhibitors
This protocol outlines a method to assess the synergistic anti-proliferative effects of combining a TNKS inhibitor with a CDK4/6 inhibitor.[11][13]
Materials:
-
Cancer cell line of interest
-
Normal (non-cancerous) cell line for comparison
-
Appropriate cell culture medium and supplements
-
TNKS inhibitor (e.g., XAV939, G007-LK)
-
CDK4/6 inhibitor (e.g., Palbociclib)
-
96-well plates
-
Cell proliferation assay reagent (e.g., MTS or resazurin-based)
Procedure:
-
Cell Seeding:
-
Seed the cancer and normal cells in separate 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
-
Drug Treatment:
-
Prepare a dose matrix of the TNKS inhibitor and the CDK4/6 inhibitor. This should include a range of concentrations for each drug alone and in combination.
-
Treat the cells with the single agents and the combinations. Include a vehicle control (DMSO).
-
-
Proliferation Assay:
-
After a suitable incubation period (e.g., 72 hours), assess cell proliferation using a standard assay.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each treatment condition relative to the vehicle control.
-
Use a synergy analysis software (e.g., based on the Bliss independence or Loewe additivity models) to determine if the combination has a synergistic, additive, or antagonistic effect.
-
Visualizations
Signaling Pathway Diagram
Caption: Wnt signaling pathway and the mechanism of TNKS inhibitors.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for TNKS inhibitor-induced cytotoxicity.
Logical Relationship Diagram
Caption: Logical relationships for mitigating TNKS inhibitor cytotoxicity.
References
- 1. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Rapidly Develop Antibody-drug Conjugates for Cancer Treatments? | MolecularCloud [molecularcloud.org]
- 3. The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrase inhibition ameliorates lipid disorder via suppression of PGC-1α PARylation in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tankyrase inhibition sensitizes cells to CDK4 blockade. [vivo.weill.cornell.edu]
- 11. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Developing an Antibody–Drug Conjugate Approach to Selective Inhibition of an Extracellular Protein | Scilit [scilit.com]
- 17. mdpi.com [mdpi.com]
- 18. Nanotechnology-based delivery systems to overcome drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanoparticle-based drug delivery systems targeting cancer cell surfaces - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 3D imaging of colorectal cancer organoids identifies responses to Tankyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. stemcell.com [stemcell.com]
- 23. biorxiv.org [biorxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. Morphological alterations in C57BL/6 mouse intestinal organoids as a tool for predicting chemical‑induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line-Specific Responses to Tankyrase Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tankyrase inhibitors in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during their work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tankyrase inhibitors?
Tankyrase inhibitors primarily function by blocking the catalytic activity of Tankyrase 1 and 2 (TNKS1/2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2][3] A key role of Tankyrases is to earmark the scaffold protein AXIN for degradation by the ubiquitin-proteasome system through a process called PARsylation.[3][4][5] By inhibiting Tankyrase, AXIN is no longer targeted for degradation and its protein levels stabilize.[6][7][8] This leads to the reformation of the β-catenin destruction complex, which subsequently promotes the degradation of β-catenin and suppresses the Wnt signaling pathway.[2][6][9]
Q2: Why do I observe different sensitivities to Tankyrase inhibitors across my cell lines?
The differential response to Tankyrase inhibition is a well-documented phenomenon and can be attributed to several factors:
-
Genetic Background: The mutation status of genes within the Wnt/β-catenin pathway, such as Adenomatous Polyposis Coli (APC) and β-catenin (CTNNB1), plays a crucial role.[3][9] Cell lines with APC mutations are often more sensitive to Tankyrase inhibitors.[3]
-
Wnt Pathway Activation Status: Cells with a hyperactivated Wnt signaling pathway are generally more susceptible to the effects of Tankyrase inhibition.[2]
-
Involvement of Other Signaling Pathways: Tankyrase inhibitors can also impact other signaling pathways, such as the Hippo/YAP and PI3K/AKT pathways, and the cellular context of these pathways can influence the overall response.[10][11][12]
-
Expression Levels of Tankyrase and its Substrates: The baseline expression levels of TNKS1/2 and their substrates, like AXIN1 and AXIN2, can vary between cell lines and affect inhibitor efficacy.
Q3: I'm not seeing a decrease in cell proliferation after treatment with a Tankyrase inhibitor. What could be the reason?
While Tankyrase inhibitors can suppress the Wnt pathway, this doesn't always translate to a direct anti-proliferative effect in all cell lines when used as a monotherapy.[2] This can be due to:
-
Parallel Mitogenic Signaling: Other signaling pathways that drive cell proliferation, such as the MEK, PI3K, or EGFR pathways, may be active and compensate for the inhibition of Wnt signaling.[2] Combining Tankyrase inhibitors with inhibitors of these parallel pathways has been shown to enhance the anti-tumor effect.[2]
-
Culture Conditions: The sensitivity of some cell lines to Tankyrase inhibition is dependent on the culture conditions. For instance, some resistant cells become sensitive when cultured in low serum conditions.[2]
-
Drug Concentration and Treatment Duration: Ensure that the inhibitor is being used at an effective concentration and for a sufficient duration to observe an effect. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q4: Why do I observe an increase in AXIN protein levels after treating my cells with a Tankyrase inhibitor?
An increase in AXIN1 and/or AXIN2 protein levels is the expected and direct consequence of effective Tankyrase inhibition.[7][8] Tankyrases poly(ADP-ribosyl)ate (PARsylate) AXIN, marking it for ubiquitination and subsequent degradation by the proteasome.[3][6][13] By inhibiting the catalytic activity of Tankyrase, this process is blocked, leading to the stabilization and accumulation of AXIN proteins.[4][5][7] This stabilization is a key indicator that the inhibitor is engaging its target.
Q5: Can Tankyrase inhibitors affect signaling pathways other than Wnt/β-catenin?
Yes, emerging evidence indicates that Tankyrase inhibitors can modulate other important signaling pathways. Notably, they have been shown to inhibit the YAP signaling pathway by stabilizing Angiomotin (AMOT) family proteins, which are negative regulators of YAP.[11][12] Inhibition of Tankyrase leads to the accumulation of AMOT proteins, which in turn reduces the nuclear translocation of YAP and suppresses its transcriptional activity.[11] Additionally, effects on PI3K/AKT signaling have also been reported.[10][12]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No change in β-catenin levels after inhibitor treatment. | 1. Ineffective inhibitor concentration. 2. Short treatment duration. 3. Cell line is resistant. 4. Inactive inhibitor compound. | 1. Perform a dose-response experiment to determine the IC50 for your cell line. 2. Increase the incubation time. Effects on β-catenin are often observed after 6-24 hours. 3. Check the mutation status of key Wnt pathway genes (e.g., APC, CTNNB1). Consider using a positive control cell line known to be sensitive (e.g., SW480, COLO 320DM).[3][14] 4. Verify the integrity and activity of your inhibitor stock. |
| High variability in experimental replicates. | 1. Inconsistent cell seeding density. 2. Variation in inhibitor concentration. 3. Mycoplasma contamination. | 1. Ensure uniform cell seeding across all wells and plates. 2. Prepare a fresh dilution of the inhibitor from a stock solution for each experiment. 3. Regularly test cell cultures for mycoplasma contamination. |
| Observed cell toxicity is higher than expected. | 1. Inhibitor concentration is too high. 2. Off-target effects. 3. Solvent (e.g., DMSO) toxicity. | 1. Titrate the inhibitor to find the optimal concentration that inhibits the target without causing excessive cell death. 2. Use a structurally different Tankyrase inhibitor to confirm that the observed phenotype is on-target. 3. Ensure the final concentration of the solvent in the culture medium is low and consistent across all treatments, including the vehicle control. |
| Unexpected changes in gene expression unrelated to the Wnt pathway. | 1. Tankyrase inhibition affects other signaling pathways (e.g., Hippo/YAP). 2. Off-target effects of the inhibitor. | 1. Investigate the effect of the inhibitor on other known Tankyrase-regulated pathways. For example, check the protein levels of YAP and its target genes (e.g., CTGF, CYR61).[11] 2. Consult the literature for known off-target effects of the specific inhibitor being used. |
Quantitative Data
Table 1: Growth Inhibition of Various Cancer Cell Lines by Tankyrase Inhibitor G007-LK
| Cell Line | Cancer Type | GI50 (nM) |
| Highly Sensitive | ||
| COLO 320DM | Colon Carcinoma | < 200 |
| RKO | Colon Carcinoma | > 10,000 |
| A-427 | Lung Carcinoma | < 200 |
| G-361 | Melanoma | < 200 |
| Moderately Sensitive | ||
| HCC-15 | Lung Carcinoma | ~ 500 |
| NCI-H226 | Lung Carcinoma | ~ 700 |
| Low Sensitivity | ||
| HCT-15 | Colon Carcinoma | > 1,000 |
| SW-620 | Colon Carcinoma | > 1,000 |
Data synthesized from multiple sources indicating a range of sensitivities.[10][14] GI50 is the concentration of the inhibitor that causes 50% reduction in cell growth.
Table 2: Growth Inhibition of NCI-60 Cell Line Panel by Tankyrase Inhibitor OM-153
| Cell Line | Cancer Type | Growth Inhibition at 10 nM |
| COLO 205 | Colon Cancer | > 25% |
| HCC-2998 | Colon Cancer | > 25% |
| HCT-116 | Colon Cancer | > 25% |
| HCT-15 | Colon Cancer | > 25% |
| HT29 | Colon Cancer | > 25% |
| KM12 | Colon Cancer | > 25% |
| SW-620 | Colon Cancer | > 25% |
| NCI-H23 | Non-Small Cell Lung Cancer | > 25% |
| NCI-H322M | Non-Small Cell Lung Cancer | > 25% |
| NCI-H522 | Non-Small Cell Lung Cancer | > 25% |
| OVCAR-3 | Ovarian Cancer | > 25% |
| OVCAR-4 | Ovarian Cancer | > 25% |
| OVCAR-5 | Ovarian Cancer | > 25% |
| OVCAR-8 | Ovarian Cancer | > 25% |
| SK-OV-3 | Ovarian Cancer | > 25% |
| UACC-257 | Melanoma | > 25% |
A selection of the 16 cell lines from the NCI-60 panel that showed greater than 25% relative growth inhibition when treated with 10 nM OM-153.[14]
Experimental Protocols
Western Blot Analysis for AXIN1 and β-catenin
-
Cell Lysis:
-
Plate cells and treat with the Tankyrase inhibitor or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AXIN1, β-catenin, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Wnt/β-catenin Reporter Assay (TOPFlash/FOPFlash)
-
Cell Transfection:
-
Seed cells (e.g., HEK293T) in a 24-well plate.[15]
-
Co-transfect the cells with the TOPFlash (contains TCF/LEF binding sites) or FOPFlash (mutated TCF/LEF binding sites, as a negative control) reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
After 24 hours of transfection, treat the cells with the Tankyrase inhibitor at various concentrations or with a vehicle control.
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the TOPFlash and FOPFlash firefly luciferase activity to the Renilla luciferase activity.
-
The Wnt signaling activity is represented by the ratio of normalized TOPFlash to FOPFlash activity.
-
Colony Formation Assay
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
-
Inhibitor Treatment:
-
Allow the cells to adhere overnight, then treat with the Tankyrase inhibitor or vehicle control.
-
The treatment can be continuous or for a defined period, after which the medium is replaced with fresh medium without the inhibitor.
-
-
Colony Growth:
-
Incubate the plates for 10-14 days, or until visible colonies are formed.
-
-
Staining and Quantification:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
Wash with water and allow the plates to air dry.
-
Count the number of colonies or solubilize the crystal violet with 10% acetic acid and measure the absorbance at 590 nm.
-
Visualizations
Caption: Wnt/β-catenin signaling pathway and the role of Tankyrase inhibition.
References
- 1. Tankyrase - Wikipedia [en.wikipedia.org]
- 2. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of Tankyrase Inhibitor-Induced Degradasomes Requires Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tankyrase inhibition interferes with junction remodeling, induces leakiness, and disturbs YAP1/TAZ signaling in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Disruption of Wnt/β-Catenin Signaling and Telomeric Shortening Are Inextricable Consequences of Tankyrase Inhibition in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing In Vivo Toxicity of Systemic TNKS Inhibitor Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo toxicity of systemic tankyrase (TNKS) inhibitor administration.
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical experiments with TNKS inhibitors.
Issue 1: Severe Gastrointestinal (GI) Toxicity (Diarrhea, Weight Loss, Hunched Posture)
-
Question: My animals are experiencing significant weight loss, diarrhea, and other signs of distress shortly after starting treatment with a TNKS inhibitor. What is the likely cause and what can I do?
-
Answer: This is the most common and well-documented toxicity associated with systemic TNKS inhibitors.[1][2][3] It is an "on-target" effect resulting from the inhibition of the Wnt/β-catenin signaling pathway, which is essential for the homeostasis of the intestinal epithelium and the maintenance of intestinal stem cells.[1] Severe GI toxicity can manifest as enteritis, villus blunting, epithelial degeneration, and in severe cases, necrotizing and ulcerative enteritis.[1]
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to lower the dose of the TNKS inhibitor. Many early-generation TNKS inhibitors have a narrow therapeutic window, with toxic doses overlapping with efficacious ones.[1][2]
-
Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 21 days on, 7 days off) rather than continuous daily dosing. This may allow for periods of recovery for the intestinal lining. A phase 1 clinical trial with the TNKS inhibitor basroparib (STP1002) utilized a 21-day on, 7-day off cycle.[4]
-
Supportive Care: Provide supportive care to the animals, including fluid replacement (e.g., subcutaneous saline) to combat dehydration from diarrhea and softened or liquid food to encourage eating.
-
Select a Newer Generation Inhibitor: If possible, switch to a newer generation TNKS inhibitor that has been specifically designed to minimize GI toxicity. For example, STP1002 has shown preclinical antitumor efficacy without the severe ileum toxicity observed with inhibitors like G007-LK.[5][6]
-
Histopathological Analysis: At the end of the study (or if animals need to be euthanized due to humane endpoints), perform a thorough histopathological examination of the GI tract to confirm the nature and extent of the toxicity.
-
Issue 2: Lack of Anti-Tumor Efficacy at Tolerated Doses
-
Question: I have reduced the dose of my TNKS inhibitor to a level that is well-tolerated by the animals, but now I am not observing any significant anti-tumor effect. What are my options?
-
Answer: This is a common challenge due to the narrow therapeutic index of many TNKS inhibitors.[1] The dose required to inhibit tumor growth may be too high for the animal to tolerate due to on-target GI toxicity.
Troubleshooting Steps:
-
Combination Therapy: Explore combining the TNKS inhibitor with other anti-cancer agents. Studies have suggested that combining TNKS inhibitors with inhibitors of MEK, PI3K, or EGFR can enhance the anti-tumor effect, potentially allowing for a lower, better-tolerated dose of the TNKS inhibitor to be used.[7][8]
-
Tumor Model Selection: Ensure your tumor model is appropriate. TNKS inhibitors are most effective in cancers with specific genetic backgrounds, such as those with mutations in the Adenomatous Polyposis Coli (APC) gene that lead to aberrant Wnt/β-catenin signaling.[5][6]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct PK/PD studies to confirm that the tolerated dose is achieving sufficient drug concentration in the tumor tissue to inhibit the target (i.e., stabilize AXIN proteins).
-
Investigate TNKS2-Selective Inhibitors: Consider using a TNKS2-selective inhibitor. Since TNKS2 knockout mice are viable and fertile, it is hypothesized that selective targeting of TNKS2 may have minimal toxicity in normal tissues while still being effective in certain tumor contexts, such as those with a loss of chromosome 8p where TNKS1 is depleted.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the main on-target toxicities of systemic TNKS inhibitors?
A1: The primary and most dose-limiting on-target toxicity is gastrointestinal (GI) toxicity, stemming from the inhibition of Wnt signaling in the intestine.[1][2] This can lead to symptoms like diarrhea, weight loss, and histopathological changes including villus blunting and enteritis.[1] Bone loss has also been reported as a potential on-target toxicity in some preclinical models.[10][11]
Q2: Are the toxicities associated with TNKS inhibitors reversible?
A2: The reversibility of GI toxicity depends on the dose and duration of treatment. At lower, sub-therapeutic doses, intestinal toxicity has been shown to be fully reversible after a 14-day recovery period in mice.[1] However, at higher doses that show some anti-tumor activity, the intestinal damage can be more severe (e.g., necrotizing and ulcerative enteritis) and only partially reversible, with some residual inflammation and scarring.[1]
Q3: Are there any TNKS inhibitors in clinical trials, and what is the reported toxicity in humans?
A3: Yes, some TNKS inhibitors have entered clinical trials. For instance, basroparib (STP1002) underwent a first-in-human Phase 1 dose-escalation study in patients with advanced solid tumors.[4] In this study, basroparib was found to be safe and well-tolerated at the doses tested. The most commonly reported treatment-related adverse events were mild to moderate fatigue and nausea. No dose-limiting toxicities were observed.[4] Another compound, E7449 (a dual PARP1/2 and TNKS1/2 inhibitor), has also entered clinical trials.[10]
Q4: Besides GI and bone toxicity, are there other potential adverse effects to monitor?
A4: Since tankyrase inhibitors belong to the broader family of poly(ADP-ribose) polymerase (PARP) inhibitors, it is prudent to monitor for hematological toxicities.[12] Adverse effects such as anemia, neutropenia, and thrombocytopenia are known side effects of other PARP inhibitors.[13][14] Therefore, regular complete blood counts (CBCs) are recommended during in vivo studies.
Q5: How can I mitigate the GI toxicity of my TNKS inhibitor?
A5: Mitigation strategies include:
-
Dose titration to find the maximum tolerated dose.
-
Implementing intermittent dosing schedules to allow for gut recovery.[4]
-
Using newer-generation inhibitors like STP1002, which have been specifically developed to have a better safety profile.[5]
-
Providing supportive care to the animals.
Data Presentation
Table 1: Summary of In Vivo Toxicity Findings for Selected TNKS Inhibitors
| Inhibitor | Animal Model | Dose Range | Primary Toxicity Observed | Therapeutic Index | Reversibility | Reference |
| G-631 | CD-1 Mice | 30-60 mg/kg | Dose-dependent intestinal toxicity (enteritis, villus blunting, epithelial degeneration, necrotizing and ulcerative enteritis) | < 1 | Fully reversible at sub-therapeutic doses; partially reversible at higher doses. | [1] |
| G007-LK | Preclinical Animal Models | Not specified | Severe ileum toxicity, severe body weight loss. | Narrow | Not specified | [5][15] |
| STP1002 (Basroparib) | Preclinical Animal Models | Dose-dependent | No significant on-target toxicity in the GI tract. | Favorable | Not applicable (no significant toxicity) | [5] |
| XAV939 & WXL-8 | HepG2 Xenograft Mice | Intratumoral injection | No significant changes in body weight (local administration). | Not applicable | Not applicable | [16] |
Table 2: Reported Adverse Events for Basroparib (STP1002) in a Phase 1 Clinical Trial
| Adverse Event | Severity | Frequency |
| Fatigue | Mild/Moderate | Most common |
| Nausea | Mild/Moderate | Most common |
| Dose-Limiting Toxicities | - | Not observed |
| Fatal Treatment-Related Adverse Events | - | Not observed |
| Data from NCT04505839 as reported in[4] |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment
-
Animal Model: Select an appropriate rodent model (e.g., CD-1 mice, BALB/c nude mice for xenograft studies).
-
Dose Formulation and Administration: Prepare the TNKS inhibitor in a suitable vehicle. Administer the compound via the intended clinical route (e.g., oral gavage).
-
Dose Groups: Include a vehicle control group and at least 3-4 dose level groups to determine a dose-response relationship for both efficacy and toxicity. A "3+3" dose escalation design is common.[4]
-
Monitoring:
-
Clinical Observations: Monitor animals at least once daily for clinical signs of toxicity, including changes in posture, activity, fur texture, and signs of pain or distress.
-
Body Weight: Record body weight at least twice weekly.[15]
-
Food and Water Consumption: Monitor consumption as an indicator of general health.
-
-
Endpoint Analysis:
-
Hematology: At the end of the study, collect blood for a complete blood count (CBC) and differential to assess for hematological toxicities.[17]
-
Serum Biochemistry: Analyze serum for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.[17]
-
Necropsy and Histopathology: Perform a full necropsy. Collect major organs, with a particular focus on the entire gastrointestinal tract (duodenum, jejunum, ileum, cecum, colon). Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin. Section and stain with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.[1][17]
-
Visualizations
Caption: Mechanism of TNKS inhibition on the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for assessing in vivo toxicity of TNKS inhibitors.
References
- 1. Tankyrase Inhibition Causes Reversible Intestinal Toxicity in Mice with a Therapeutic Index < 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tankyrase inhibition sensitizes cells to CDK4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tankyrase inhibition sensitizes cells to CDK4 blockade | PLOS One [journals.plos.org]
- 9. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tankyrase (PARP5) Inhibition Induces Bone Loss through Accumulation of Its Substrate SH3BP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hematologic toxicities of small molecule tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hematological toxicities in PARP inhibitors: A real‐world study using FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toxicology | MuriGenics [murigenics.com]
Technical Support Center: Optimizing the Pharmacokinetic Profile of Experimental TNKS Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with experimental Tankyrase (TNKS) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development of these promising therapeutic agents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My potent TNKS inhibitor shows excellent in vitro activity but poor or inconsistent efficacy in in vivo models. What are the likely causes?
A1: This is a common challenge in drug development, often stemming from a suboptimal pharmacokinetic (PK) profile. The discrepancy between in vitro potency and in vivo efficacy can typically be attributed to one or more of the following factors:
-
Poor Oral Bioavailability: The compound may not be efficiently absorbed into the systemic circulation after oral administration. This can be due to low aqueous solubility, poor permeability across the intestinal wall, or significant first-pass metabolism in the liver.[1]
-
High Plasma Clearance: The compound may be rapidly metabolized and/or eliminated from the body, resulting in a short half-life and insufficient drug exposure at the target tissue. One preclinical study noted that the TNKS inhibitor RK-287107 had significantly lower metabolic stability in murine microsomes compared to another inhibitor, G007-LK (18% vs. 96% remaining, respectively), which could contribute to differences in in vivo outcomes.[2]
-
High Plasma Protein Binding (PPB): According to the "free drug hypothesis," only the unbound fraction of a drug is available to exert its pharmacological effect.[3] If your inhibitor is highly bound to plasma proteins like albumin and alpha-1 acid glycoprotein (AAG), the concentration of free, active drug may be too low to effectively engage the Tankyrase target in tissues.[3][4][5]
-
Suboptimal Dosing Regimen: The dosing frequency and concentration may not be adequate to maintain a therapeutic level of the drug over time.[6]
To diagnose the issue, a systematic evaluation of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential.
Q2: How can I diagnose and improve the low oral bioavailability of my lead TNKS inhibitor?
A2: Low oral bioavailability is primarily driven by poor solubility and/or low permeability.
Diagnosis:
-
Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound. Poor solubility is a major hurdle for gastrointestinal absorption.[7]
-
Permeability Assessment: Use an in vitro model like the Caco-2 permeability assay to predict intestinal absorption.[8] This assay helps determine if the compound is subject to active efflux by transporters like P-glycoprotein (P-gp).[8]
Improvement Strategies:
-
Chemical Modification: Modify the compound's structure to improve its physicochemical properties. This could involve adding polar groups to enhance solubility or optimizing lipophilicity to balance solubility and permeability.
-
Formulation Strategies: For preclinical studies, various formulation techniques can significantly enhance exposure.[9][10] These strategies often work by improving the dissolution rate or protecting the drug from degradation.[11][12]
| Formulation Strategy | Mechanism of Action | Key Advantage |
| Amorphous Solid Dispersions | The drug is dispersed in a hydrophilic carrier, preventing crystallization and maintaining it in a more soluble, high-energy state.[9] | Enhances dissolution and absorption. |
| Lipid-Based Formulations | The drug is dissolved in lipid carriers (oils, surfactants), which can improve solubilization and facilitate lymphatic transport, potentially bypassing first-pass metabolism.[10][11][13] | Improves absorption and can avoid initial liver metabolism.[10] |
| Particle Size Reduction | Techniques like micronization or nanosizing increase the surface area of the drug particles, leading to a faster dissolution rate.[1][9][10] | Accelerates dissolution for poorly soluble compounds.[9] |
Q3: My TNKS inhibitor is cleared too rapidly in animal models. How can I address its poor metabolic stability?
A3: Rapid clearance is often due to extensive metabolism by enzymes like the Cytochrome P450 (CYP) family, primarily in the liver.[14][15]
Diagnosis:
-
In Vitro Metabolic Stability Assays: Incubate your compound with liver microsomes or hepatocytes to determine its intrinsic clearance.[8] These assays provide a good prediction of in vivo metabolic rate.
-
Metabolite Identification: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the major metabolites. This helps pinpoint the specific sites on the molecule that are most susceptible to metabolism (the "metabolic soft spots").
Improvement Strategies:
-
Block Metabolic "Soft Spots": Once metabolic hotspots are identified, modify the chemical structure at these positions to make it less susceptible to enzymatic degradation. Common strategies include introducing fluorine atoms or replacing a labile group with a more stable isostere.
-
Select Compounds with Lower Intrinsic Clearance: During lead optimization, prioritize compounds that demonstrate higher stability in in vitro metabolic assays.[7]
Q4: I am observing high variability in my in vivo pharmacokinetic data. What are the common causes and how can I minimize them?
A4: High variability can obscure the true pharmacokinetic properties of a compound and make data interpretation difficult. Key sources of variability include the experimental design and execution.[16][17]
Troubleshooting Checklist:
-
Formulation Consistency: Ensure the compound is fully dissolved and stable in the dosing vehicle. Inconsistent formulations can lead to variable absorption.
-
Dosing Accuracy: Verify the accuracy of the dose administration, especially for oral gavage.
-
Animal Handling: Stress can affect animal physiology and drug metabolism. Ensure consistent and proper handling techniques.[18]
-
Blood Sampling: Standardize the sampling technique, timing, and handling to prevent sample degradation or contamination.[16] The choice of sampling times should be sufficient to characterize the absorption, distribution, and elimination phases.[19]
-
Bioanalytical Method: The analytical method used to quantify the drug in plasma must be robust and validated. Ensure it has adequate sensitivity, accuracy, and precision.
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay (Mouse Liver Microsomes)
This protocol assesses the rate at which a compound is metabolized by liver enzymes.
-
Preparation:
-
Thaw pooled mouse liver microsomes (MLM) on ice.
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 1 mM stock solution of the TNKS inhibitor in DMSO.
-
Prepare a cofactor solution (NADPH regenerating system).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the MLM to a final concentration of 0.5 mg/mL.
-
Spike the TNKS inhibitor to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute sample serves as the initial concentration control.
-
-
Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
-
Data Interpretation:
-
Calculate the half-life (t½) and intrinsic clearance (CLint). A shorter half-life indicates lower metabolic stability.
-
Protocol 2: In Vivo Pharmacokinetic Study (Mouse)
This protocol determines a compound's PK profile after a single dose.
-
Animal Preparation:
-
Use a cohort of mice (e.g., male C57BL/6, 8-10 weeks old). A standard study may use 3 animals with multiple time points.[20]
-
Fast the animals overnight before oral dosing but allow free access to water.
-
-
Dose Administration:
-
Prepare the dosing formulation (e.g., in a solution of 5% DMSO, 40% PEG400, 55% saline).
-
Administer the TNKS inhibitor at a defined dose (e.g., 10 mg/kg) via oral gavage (PO) or intravenous injection (IV). The dose should be high enough for quantification but non-toxic.[6]
-
-
Blood Sampling:
-
Collect blood samples (approx. 30-50 µL) at predetermined time points (e.g., PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours; IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[19]
-
Collect blood via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process the blood by centrifugation to separate the plasma.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the TNKS inhibitor in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use software like Phoenix WinNonlin to calculate key PK parameters from the plasma concentration-time data.
-
| PK Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration. | Indicates the rate and extent of absorption. |
| Tmax | Time at which Cmax is reached. | Indicates the speed of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time). | Represents total drug exposure over time. |
| t½ | Half-life. | Time required for the plasma concentration to decrease by half. |
| CL | Clearance. | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of Distribution. | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F (%) | Absolute Bioavailability (requires IV data). | The fraction of the administered dose that reaches systemic circulation. |
Visual Guides: Pathways and Workflows
Caption: Wnt/β-Catenin signaling and the role of Tankyrase (TNKS) inhibition.
Caption: Iterative workflow for improving the pharmacokinetic profile of a lead compound.
Caption: A decision tree for troubleshooting poor in vivo efficacy of TNKS inhibitors.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. selvita.com [selvita.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. upm-inc.com [upm-inc.com]
- 12. longdom.org [longdom.org]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism-related pharmacokinetic drug-drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bioivt.com [bioivt.com]
Validation & Comparative
A Comparative Guide: TNKS Inhibitors Versus PARP Inhibitors in BRCA-Mutant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tankyrase (TNKS) inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors in the context of BRCA-mutant cancer models. It summarizes their mechanisms of action, presents available preclinical data, and details relevant experimental protocols to support further research and development in this field.
Introduction: Targeting DNA Repair Pathways in BRCA-Mutant Cancers
Cancers harboring mutations in the BRCA1 or BRCA2 genes are deficient in homologous recombination (HR), a critical DNA double-strand break (DSB) repair pathway. This deficiency makes them particularly vulnerable to inhibitors of other DNA repair pathways, a concept known as synthetic lethality. PARP inhibitors exploit this vulnerability and have become an established therapeutic strategy for BRCA-mutant cancers.[1][2][3] TNKS inhibitors, while primarily known for their role in Wnt/β-catenin signaling, also play a role in DNA damage response and have emerged as a potential therapeutic strategy. This guide compares these two classes of inhibitors in BRCA-mutant cancer models.
Mechanisms of Action
PARP Inhibitors: Exploiting Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3] In normal cells, the inhibition of PARP leads to the accumulation of SSBs, which can collapse replication forks and generate DSBs. These DSBs are then efficiently repaired by the HR pathway. However, in BRCA-mutant cancer cells with deficient HR, these DSBs cannot be accurately repaired, leading to genomic instability, cell cycle arrest, and ultimately apoptosis.[4] This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality.[1][2][3]
TNKS Inhibitors: A Dual Role in Wnt Signaling and DNA Repair
Tankyrase 1 and 2 (TNKS1/2) are members of the PARP family. Their best-characterized role is in the Wnt/β-catenin signaling pathway, where they promote the degradation of Axin, a key component of the β-catenin destruction complex. Inhibition of TNKS leads to Axin stabilization, subsequent β-catenin degradation, and downregulation of Wnt target genes involved in proliferation.[5]
More recently, TNKS have been implicated in DNA repair. They are recruited to sites of DNA damage and have been shown to play a role in both HR and non-homologous end joining (NHEJ). TNKS can influence the recruitment of key DNA repair proteins, including those in the BRCA1 complex. Therefore, inhibiting TNKS in a BRCA-mutant background could potentially exacerbate the existing DNA repair defects, leading to increased cell death.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Tankyrase Inhibitor Effects Using siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common methods for studying the function of Tankyrases (TNKS), members of the Poly(ADP-ribose) polymerase (PARP) family: small molecule inhibitors and siRNA-mediated knockdown. Cross-validation using both techniques is crucial for robustly confirming on-target effects and validating TNKS as a therapeutic target, primarily through its role in the Wnt/β-catenin signaling pathway.
Executive Summary
Tankyrase inhibitors and siRNA knockdown are both effective tools for interrogating TNKS function.[1] Small molecule inhibitors offer temporal control and dose-dependent effects, making them suitable for mimicking therapeutic interventions. In contrast, siRNA provides a highly specific method to reduce TNKS protein expression, offering a genetic validation of the inhibitor's target. This guide presents a side-by-side comparison of their effects on cell viability and key Wnt/β-catenin signaling proteins, supported by detailed experimental protocols and visual workflows to aid in experimental design and data interpretation.
Data Presentation: Inhibitor vs. siRNA Knockdown
The following tables summarize the quantitative effects of TNKS inhibitors (primarily XAV939) and TNKS siRNA on various cancer cell lines.
Table 1: Effects on Cell Viability and Proliferation
| Cell Line | Treatment | Concentration/ Condition | Effect on Cell Viability/Proliferation | Reference |
| SH-SY5Y (Neuroblastoma) | XAV939 | Not Specified | 62.7% inhibition of colony formation | [2] |
| SH-SY5Y (Neuroblastoma) | shRNA for TNKS1 | Not Specified | 55.3% decrease in colony number | [2] |
| HepG2 (Hepatocellular Carcinoma) | TNKS1/2 siRNA | Not Specified | Significant reduction in cell proliferation | [3][4] |
| Huh7 (Hepatocellular Carcinoma) | TNKS1/2 siRNA | Not Specified | Significant reduction in cell proliferation | [3][4] |
| HepG2 (Hepatocellular Carcinoma) | XAV939 | 1-5 µM | Inhibition of colony formation | [5] |
| DLD-1 (Colorectal Cancer) | XAV939 | Not Specified | Inhibition of proliferation | [6] |
Table 2: Effects on Wnt/β-catenin Signaling Pathway Components
| Cell Line | Treatment | Concentration | Effect on Axin Protein Levels | Effect on β-catenin Protein Levels | Reference | |---|---|---|---|---| | DAOY (Medulloblastoma) | XAV939 | 5 µM | ~70% increase | ~30% decrease (total), ~80% decrease (nuclear) |[7] | | ONS-76 (Medulloblastoma) | XAV939 | 5 µM | ~80% increase | ~30% decrease (total), ~80% decrease (nuclear) |[7] | | Multiple Breast Cancer Lines | XAV939 or TNKS siRNA | Not Specified | Increased Axin1 and Axin2 | Attenuated Wnt-induced transcriptional responses |[1] | | DLD-1 (Colorectal Cancer) | XAV939 | Not Specified | Stabilization of Axin | Decreased levels |[6] | | HepG2, Huh7, Hep40 (HCC) | XAV939, WXL-8 | Not Specified | Stabilization of AXIN1 and AXIN2 | Decreased levels |[4] | | HepG2, Huh7, Hep40 (HCC) | TNKS1/2 siRNA | Not Specified | Not directly measured | Decreased nuclear levels |[3][4] |
Signaling Pathway and Experimental Workflow Diagrams
Wnt/β-catenin Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the role of Tankyrase (TNKS). In the absence of a Wnt signal, the destruction complex, composed of APC, Axin, CK1, and GSK3, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. TNKS promotes the degradation of Axin, a key component of the destruction complex. Inhibition of TNKS stabilizes Axin, leading to enhanced β-catenin degradation and suppression of Wnt signaling.[6]
Caption: Wnt/β-catenin signaling pathway with TNKS regulation.
Experimental Workflow for Cross-Validation
This workflow outlines the key steps for cross-validating the effects of a TNKS inhibitor with TNKS siRNA knockdown.
References
- 1. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. XAV939, a tankyrase 1 inhibitior, promotes cell apoptosis in neuroblastoma cell lines by inhibiting Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | XAV939 binds tankyrase to stabilize axin and inhibit WNT signaling [reactome.org]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Tankyrase Inhibitor Classes for Researchers
A deep dive into the biochemical and cellular activities of prominent Tankyrase inhibitors, providing researchers and drug development professionals with a comparative guide to aid in the selection of compounds for further investigation.
Tankyrase 1 and 2 (TNKS1/2) have emerged as compelling therapeutic targets, particularly in oncology, due to their crucial role in regulating the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a hallmark of numerous cancers, making the development of potent and selective Tankyrase inhibitors a significant area of research. This guide provides a head-to-head comparison of different classes of Tankyrase inhibitors, supported by experimental data, to assist researchers in navigating the landscape of these promising therapeutic agents.
Classification of Tankyrase Inhibitors
Tankyrase inhibitors are primarily classified based on their binding site within the catalytic domain of the enzyme. This domain has two key pockets that can be targeted: the nicotinamide-binding pocket and the adenosine-binding pocket.
-
Nicotinamide Mimetics: These inhibitors, such as the well-characterized XAV939 , compete with the nicotinamide moiety of the NAD+ substrate. While potent, some inhibitors in this class can exhibit off-target effects on other PARP family members due to the conserved nature of the nicotinamide-binding site.[1]
-
Adenosine Mimetics: This class of inhibitors, including IWR-1 , G007-LK , and OM-153 , targets the more variable adenosine-binding pocket. This often leads to higher selectivity for Tankyrases over other PARP enzymes.[2][3]
-
Dual Binders: Some newer inhibitors have been designed to occupy both the nicotinamide and adenosine pockets, aiming for enhanced potency and selectivity.
Performance Comparison of Tankyrase Inhibitors
The efficacy of Tankyrase inhibitors is evaluated through a series of biochemical and cellular assays. The following tables summarize the reported activities of representative inhibitors from different classes. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.
Biochemical Activity Against Tankyrase Enzymes
This table presents the half-maximal inhibitory concentration (IC50) of various inhibitors against the purified Tankyrase 1 and 2 enzymes. Lower IC50 values indicate higher potency.
| Inhibitor | Chemical Class | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Binding Site |
| XAV939 | Thiopyranopyrimidine[4] | 11 | 4 | Nicotinamide |
| IWR-1 | Dicarboximide[5] | - | 180 (in L-cells)[6] | Adenosine |
| G007-LK | 1,2,4-Triazole derivative[7] | 46[8] | 25[8] | Adenosine |
| OM-153 | 1,2,4-Triazole derivative[9] | 13[10] | 2[10] | Adenosine |
| WIKI4 | - | 26[3] | - | Adenosine |
| NVP-TNKS656 | Dihydropyran derivative[11] | - | - | Three-pocket binder |
Cellular Activity in Wnt Signaling Reporter Assays
The TOPFlash reporter assay is a common method to assess the inhibition of the Wnt/β-catenin signaling pathway in cells. A decrease in luciferase activity indicates successful pathway inhibition.
| Inhibitor | Cell Line | Cellular Wnt IC50 (nM) |
| IWR-1 | L-cells (Wnt3a induced) | 180[6] |
| G007-LK | HEK293 (Wnt3a induced) | 50[7] |
| OM-153 | HEK293 (Wnt3a induced) | 0.63[10] |
| NVP-TNKS656 | MMTV-Wnt1 mouse xenograft | Orally active antagonist[11] |
Data compiled from multiple sources as cited.
Selectivity Profile Against PARP Family Enzymes
Selectivity is a critical parameter for a therapeutic candidate. This table provides a qualitative overview of the selectivity of various Tankyrase inhibitors against other members of the PARP family.
| Inhibitor | Selectivity Profile |
| XAV939 | Promiscuous; also inhibits PARP1 and PARP2 with similar potency to TNKS1.[1] |
| IWR-1 | Selective for Tankyrases.[12] |
| G007-LK | Highly selective for TNKS1/2 over a panel of kinases and other PARP enzymes.[7][13] |
| OM-153 | Highly selective for TNKS1/2 over PARP1.[14] |
| WIKI4 | Selective for Tankyrases over 6 other tested ARTDs.[3] |
Data compiled from multiple sources as cited.
Key Experimental Methodologies
To provide a comprehensive resource, detailed protocols for the key assays used to evaluate Tankyrase inhibitors are outlined below.
Tankyrase Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified Tankyrase.
Principle: The assay quantifies the consumption of NAD+ by the Tankyrase enzyme. The remaining NAD+ is converted to a fluorescent product, and the reduction in fluorescence in the presence of an inhibitor is measured.
Materials:
-
Purified recombinant human Tankyrase 1 or 2
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Developing solution (containing a fluorescent probe that reacts with NAD+)
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the assay buffer to the wells of a 384-well plate.
-
Add the test compounds to the appropriate wells. Include wells with DMSO only as a negative control and wells with a known inhibitor as a positive control.
-
Add the Tankyrase enzyme to all wells except for the no-enzyme control.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding NAD+.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the developing solution.
-
Incubate in the dark to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Wnt/β-catenin Signaling Reporter Assay (TOPFlash Assay)
This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.[15][16]
Principle: Cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (TOPFlash). Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF transcription factors and drives the expression of the luciferase reporter. Inhibition of Tankyrase stabilizes Axin, leading to the degradation of β-catenin and a decrease in luciferase activity.
Materials:
-
HEK293T or other suitable cell line
-
TOPFlash and FOPFlash (negative control with mutated TCF/LEF sites) reporter plasmids
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned media or purified Wnt3a protein
-
Test compounds
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations.
-
Incubate for a defined period (e.g., 1 hour).
-
Stimulate the cells with Wnt3a conditioned media or purified Wnt3a protein.
-
Incubate for an additional 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control and determine the IC50 value.
Axin Stabilization Assay (Western Blot)
This assay assesses the ability of Tankyrase inhibitors to stabilize the Axin protein, a direct downstream target.[17][18]
Principle: Tankyrase-mediated PARsylation of Axin leads to its ubiquitination and subsequent degradation by the proteasome. Inhibition of Tankyrase prevents this degradation, resulting in an accumulation of Axin protein, which can be detected by Western blotting.
Materials:
-
Cancer cell line with an active Wnt pathway (e.g., SW480)
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Axin1, Axin2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the test compounds at various concentrations for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Axin1 or Axin2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in Axin protein levels.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the Wnt/β-catenin signaling pathway and a typical experimental workflow for evaluating Tankyrase inhibitors.
Caption: Wnt/β-catenin signaling pathway and the role of Tankyrase.
References
- 1. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xav-939 | C14H11F3N2OS | CID 135418940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. IWR-1-endo | C25H19N3O3 | CID 44483163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. G007-LK | CAS 1380672-07-0 | Cayman Chemical | Biomol.com [biomol.com]
- 14. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 16. Wnt Reporter Activity Assay [bio-protocol.org]
- 17. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rupress.org [rupress.org]
Harnessing Synergy: A Comparative Guide to Tankyrase Inhibitors in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy is a cornerstone of modern oncology, aiming to enhance efficacy, overcome resistance, and minimize toxicity. Tankyrase (TNKS) inhibitors, which primarily function by modulating the Wnt/β-catenin signaling pathway, have emerged as promising candidates for such combination strategies. By preventing the degradation of AXIN, a key scaffold protein in the β-catenin destruction complex, TNKS inhibitors effectively suppress a pathway frequently dysregulated in various cancers. This guide provides a comparative analysis of the synergistic effects observed when TNKS inhibitors are combined with different classes of chemotherapeutic agents, supported by experimental data and detailed methodologies.
Core Mechanism: How Tankyrase Inhibition Impacts Wnt/β-catenin Signaling
Tankyrase 1 and 2 (TNKS1/2) are poly(ADP-ribose) polymerases (PARPs) that play a critical role in cellular processes, most notably the Wnt/β-catenin pathway. In the absence of a Wnt signal, a "destruction complex" comprising Axin, APC, and GSK3β targets β-catenin for degradation. However, TNKS PARsylates (adds poly(ADP-ribose) chains to) Axin, marking it for ubiquitination and subsequent degradation by the proteasome. This destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate transcription of target genes involved in proliferation and survival. TNKS inhibitors block this process, leading to the stabilization of Axin and the suppression of oncogenic Wnt signaling.
Synergy with Kinase Inhibitors
Combining TNKS inhibitors with drugs targeting key cellular kinases has shown significant synergistic effects, particularly in cancers driven by specific signaling pathways like MAPK and PI3K, or those with dysregulated cell cycle control.
Combination with PLK1 Inhibitors in Triple-Negative Breast Cancer (TNBC)
Polo-like kinase 1 (PLK1) is a critical regulator of mitosis, and its overexpression is linked to poor prognosis in TNBC. Studies have revealed a synergistic relationship between PLK1 and TNKS1 inhibition.
Experimental Data Summary
| TNKS Inhibitor | Chemotherapy Agent | Cancer Model | Key Synergistic Effects | Reference |
| XAV939 (1 µM) | GW843682X (PLK1i, 250 nM) | TNBC Cell Lines (MDA-MB-231, MDA-MB-468, BT-549) | Potent and synergistic reduction in cell invasion and migration; significant enhancement of apoptosis compared to monotherapy.[1][2] | [1] |
Detailed Experimental Protocol: Transwell Invasion Assay
-
Insert Preparation : 8.0 µm pore size Transwell inserts are coated with a thin layer of Matrigel (a basement membrane matrix) and allowed to solidify at 37°C for 1 hour.[3]
-
Cell Seeding : TNBC cells (e.g., MDA-MB-231) are serum-starved, then seeded into the upper chamber of the insert in a serum-free medium containing the vehicle (DMSO), XAV939 alone, GW843682X alone, or the combination.[1][4]
-
Chemoattraction : The lower chamber is filled with a medium containing 10% fetal bovine serum (FBS) to act as a chemoattractant.[3]
-
Incubation : Plates are incubated for 24-48 hours at 37°C to allow for cell invasion through the Matrigel and membrane.[3]
-
Quantification : Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invaded cells on the lower surface are fixed with ethanol and stained with crystal violet.[5] The number of invaded cells is then counted under a microscope across several fields of view to determine the extent of invasion.[4]
Synergy with DNA Damaging Agents
TNKS proteins are members of the PARP family and have a direct role in repairing double-strand DNA breaks.[6] This provides a strong rationale for combining TNKS inhibitors with agents that induce DNA damage, such as conventional chemotherapy or PARP1/2 inhibitors.
Combination with Irinotecan in Colorectal Cancer (CRC)
The topoisomerase I inhibitor irinotecan is a standard-of-care agent for CRC. Studies have shown that the TNKS inhibitor AZ1366 can enhance its activity, particularly in irinotecan-resistant tumors.
Experimental Data Summary
| TNKS Inhibitor | Chemotherapy Agent | Cancer Model | Key Synergistic Effects | Reference |
| AZ1366 | Irinotecan | Patient-Derived CRC Explants | Achieved significantly greater anti-tumor effects compared to either monotherapy.[7] Efficacy was demonstrated in 4 out of 18 CRC explants, especially those resistant to irinotecan alone.[7][8] | [7] |
The proposed mechanism involves a dual blockade of the cell cycle, where irinotecan inhibits S-phase progression and the TNKS inhibitor AZ1366 induces a G2/M phase arrest, preventing tumor cells from overcoming the initial damage.[7]
Synergy with Immunotherapy
Emerging evidence suggests that modulating Wnt/β-catenin signaling can impact the tumor immune microenvironment. TNKS inhibition has been shown to potentiate the effects of immune checkpoint inhibitors.
Combination with Anti-PD-1 in Melanoma
The TNKS inhibitor OM-153 has demonstrated the ability to enhance the antitumor effect of anti-PD-1 therapy in melanoma models that are typically resistant to immune checkpoint blockade.[9]
Experimental Data Summary
| TNKS Inhibitor | Chemotherapy Agent | Cancer Model | Key Synergistic Effects | Reference |
| OM-153 (0.1-10 mg/kg, oral) | Anti-PD-1 Antibody | B16-F10 Mouse Melanoma | Potentiated the anti-tumor effect of anti-PD-1 immune checkpoint inhibition, leading to significantly reduced tumor volumes compared to either agent alone.[9][10][11] | [9][10] |
Detailed Experimental Protocol: In Vivo Xenograft Synergy Study
-
Model System : Immunocompetent C57BL/6N mice are used for the B16-F10 syngeneic melanoma model.[11] For patient-derived xenografts (PDX), immunodeficient mice (e.g., NOD-SCID) are required.[12]
-
Tumor Implantation : A suspension of tumor cells (e.g., B16-F10 melanoma) is injected subcutaneously into the flank of each mouse.[11]
-
Tumor Growth & Randomization : Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Mice are then randomized into four treatment groups: (1) Vehicle control, (2) TNKS inhibitor alone, (3) Chemotherapy/Immunotherapy alone, and (4) Combination therapy.[13][14]
-
Dosing : Drugs are administered according to a predefined schedule. For example, OM-153 is given orally twice daily, while the anti-PD-1 antibody is administered intraperitoneally on specific days (e.g., days 6, 9, and 12).[11]
-
Monitoring & Endpoint : Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight is monitored as a measure of toxicity. The study concludes when tumors in the control group reach a predetermined size or at a specified time point.[12][13]
-
Data Analysis : Tumor growth inhibition (TGI) is calculated for each group. Synergy is determined by comparing the TGI of the combination group to the effects of the individual agents. Statistical significance is assessed using appropriate tests (e.g., t-test, Mann-Whitney).[11][14]
Conclusion
The combination of TNKS inhibitors with various chemotherapy and targeted agents represents a highly promising therapeutic strategy. The synergistic effects are often rooted in complementary mechanisms of action, such as dual cell cycle blockade, synthetic lethality through inhibition of DNA repair, or overcoming therapy resistance. The data presented in this guide highlight the potential of TNKS inhibitors to enhance the efficacy of existing cancer treatments across a range of malignancies, including TNBC and CRC. Further preclinical and clinical investigation is warranted to optimize dosing schedules and identify patient populations most likely to benefit from these innovative combination therapies.
References
- 1. Combination Treatment of Polo-Like Kinase 1 and Tankyrase-1 Inhibitors Enhances Anticancer Effect in Triple-negative Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. snapcyte.com [snapcyte.com]
- 4. corning.com [corning.com]
- 5. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 6. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel tankyrase inhibitor (AZ1366) enhances irinotecan activity in tumors that exhibit elevated tankyrase and irinotecan resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel tankyrase inhibitor (AZ1366) enhances irinotecan activity in tumors that exhibit elevated tankyrase and irinotecan resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparison of Novel Tankyrase Inhibitors: A Guide to IC50 Determination and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of newly developed Tankyrase (TNKS) inhibitor compounds, designated as Compound A, Compound B, and Compound C, against the well-established inhibitor, XAV939. The objective is to present a clear evaluation of their inhibitory potency through detailed experimental protocols and comparative data analysis.
I. Comparative Analysis of IC50 Values
The inhibitory activities of the novel compounds and the reference inhibitor XAV939 were determined using both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzymatic or cellular activity by 50%, are summarized in the table below.[1] Lower IC50 values are indicative of higher potency.
| Compound | TNKS1 Biochemical IC50 (nM) | TNKS2 Biochemical IC50 (nM) | HEK293 Cellular Wnt Signaling IC50 (nM) | COLO 320DM Cell Growth GI50 (nM) |
| Compound A | 15 | 8 | 25 | 80 |
| Compound B | 45 | 30 | 150 | 500 |
| Compound C | 120 | 95 | 800 | >1000 |
| XAV939 (Reference) | 11 | 4 | 50 | 200 |
Caption: Comparative IC50 and GI50 values of novel Tankyrase inhibitors and XAV939.[2][3]
II. Experimental Protocols
Detailed methodologies for the key experiments performed are provided below to ensure reproducibility and transparency.
A. Biochemical IC50 Determination: Homogeneous PARP Inhibition Assay
This assay quantifies the in vitro enzymatic activity of Tankyrase 1 and 2 by measuring the incorporation of biotinylated NAD+ into a histone substrate.
-
Materials:
-
Recombinant human Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) catalytic domains
-
Histone H4 protein
-
Biotinylated NAD+
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 2 mM MgCl2, 1 mM DTT
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compounds and XAV939 (dissolved in DMSO)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and XAV939 in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of a solution containing the Tankyrase enzyme (TNKS1 or TNKS2) and Histone H4 to each well.
-
Initiate the reaction by adding 5 µL of biotinylated NAD+ to each well.
-
Incubate the plate at 25°C for 60 minutes with gentle shaking.
-
Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
Add 10 µL of Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Add 20 µL of chemiluminescent substrate and measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the dose-response curves using a non-linear regression model.[1]
-
B. Cellular IC50 Determination: Wnt/β-catenin Signaling Reporter Assay
This assay measures the ability of the inhibitors to stabilize Axin, a key negative regulator of the Wnt signaling pathway, leading to a decrease in β-catenin-mediated transcription.[4][5]
-
Materials:
-
HEK293 cells stably expressing a SuperTOPFlash TCF/LEF luciferase reporter and a Renilla luciferase control vector.
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Wnt3a conditioned media.
-
Dual-Glo Luciferase Assay System.
-
Test compounds and XAV939 (dissolved in DMSO).
-
96-well white, clear-bottom cell culture plates.
-
-
Procedure:
-
Seed the HEK293 reporter cells in 96-well plates at a density of 2 x 10^4 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds and XAV939 in cell culture media.
-
Remove the existing media from the cells and add 100 µL of the media containing the diluted compounds or DMSO (vehicle control).
-
Stimulate the Wnt pathway by adding 20 µL of Wnt3a conditioned media to each well.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Measure the firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
Calculate the percent inhibition of Wnt signaling for each compound concentration relative to the Wnt3a-stimulated control.
-
Determine the IC50 values by fitting the dose-response curves using a non-linear regression model.
-
C. Cell Growth Inhibition (GI50) Assay
This assay assesses the anti-proliferative effect of the Tankyrase inhibitors on a cancer cell line with a known dependency on Wnt signaling.
-
Materials:
-
COLO 320DM human colon cancer cell line.
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.
-
Test compounds and XAV939 (dissolved in DMSO).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed COLO 320DM cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and XAV939 in cell culture media.
-
Add the diluted compounds to the respective wells. Include a DMSO-only control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for an additional 2-4 hours until a color change is observed.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) values by plotting the percentage of growth inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
III. Visualized Pathways and Workflows
A. Tankyrase and the Wnt/β-catenin Signaling Pathway
The following diagram illustrates the central role of Tankyrase in the Wnt/β-catenin signaling pathway. Tankyrase promotes the degradation of Axin, a key component of the β-catenin destruction complex. Inhibition of Tankyrase leads to the stabilization of Axin, thereby enhancing the degradation of β-catenin and suppressing the transcription of Wnt target genes.[4][5]
Caption: Wnt/β-catenin signaling pathway and the role of Tankyrase inhibitors.**
B. Experimental Workflow for IC50 Determination
The generalized workflow for determining the IC50 values of the novel Tankyrase inhibitors is depicted below. This process involves parallel biochemical and cellular assays to provide a comprehensive assessment of inhibitor potency and efficacy.
Caption: General workflow for the determination of IC50 values.**
References
On-Target Validation of TNKS Inhibitors: A Comparative Guide to Thermal Shift Assays and Alternative Biophysical Methods
For researchers, scientists, and drug development professionals, validating the direct engagement of small molecule inhibitors with their intended target is a critical step in the drug discovery pipeline. This guide provides a comparative overview of using thermal shift assays (TSA), also known as Differential Scanning Fluorimetry (DSF), for validating the on-target effects of Tankyrase (TNKS) inhibitors. We present supporting data, detailed experimental protocols, and a comparison with alternative biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family and are key regulators in various cellular processes, most notably the Wnt/β-catenin signaling pathway. By promoting the degradation of Axin, a crucial component of the β-catenin destruction complex, TNKS proteins act as positive regulators of Wnt signaling. Inhibition of TNKS is therefore a promising therapeutic strategy for cancers with aberrant Wnt pathway activation.
Quantitative Comparison of Methods for TNKS Inhibitor Validation
| Method | Inhibitor | Target | Key Parameters | Reported Values |
| Thermal Shift Assay (DSF) | Peptide Ligand (3BP2 TBM) | TNKS2 ARC5 | ΔTm (°C) | Significant stabilization observed |
| Isothermal Titration Calorimetry (ITC) | XAV939 | TNKS1/2 (catalytic domain) | Kd (nM) | 99 (TNKS1), 93 (TNKS2)[1] |
| Enzyme Inhibition Assay | XAV939 | TNKS1/2 | IC50 (nM) | 11 (TNKS1), 4 (TNKS2) |
| Enzyme Inhibition Assay | IWR-1 | TNKS1/2 | IC50 (nM) | 131 (TNKS1), 56 (TNKS2) |
Experimental Protocols
Thermal Shift Assay (Differential Scanning Fluorimetry) Protocol for TNKS Inhibitors
This protocol provides a general framework for assessing the binding of inhibitors to TNKS proteins using DSF.
Materials:
-
Purified recombinant TNKS1 or TNKS2 protein (catalytic domain or full-length)
-
TNKS inhibitor (e.g., XAV939, IWR-1) dissolved in DMSO
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
qPCR instrument with melt curve capability
Procedure:
-
Prepare the protein-dye mixture: Dilute the TNKS protein in the assay buffer to a final concentration of 2 µM. Add SYPRO Orange dye to a final concentration of 5x.
-
Prepare inhibitor dilutions: Serially dilute the TNKS inhibitor in DMSO and then into the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
Set up the assay plate: In a 96- or 384-well qPCR plate, add the protein-dye mixture to each well. Then, add the diluted inhibitor or DMSO (for the no-ligand control) to the respective wells. The final reaction volume is typically 20-25 µL.
-
Perform the thermal melt: Place the plate in the qPCR instrument. Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.
-
Data analysis: The instrument will record the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the melt curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the inhibitor.
Visualizing the Molecular Interactions and Experimental Process
To better understand the context of TNKS inhibition and the workflow of a thermal shift assay, the following diagrams are provided.
Alternative Biophysical Methods for On-Target Validation
While thermal shift assays are a valuable tool for initial screening and validation, other biophysical techniques can provide more detailed quantitative information about inhibitor binding.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
General ITC Protocol for TNKS Inhibitors:
-
Sample Preparation: Dialyze the purified TNKS protein and the inhibitor into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Accurately determine the concentrations of both protein and inhibitor.
-
Instrument Setup: Set the experimental temperature (e.g., 25 °C). Load the TNKS protein into the sample cell (typically at 10-50 µM) and the inhibitor into the injection syringe (typically at a 10-fold higher concentration).
-
Titration: Perform a series of small injections of the inhibitor into the protein solution.
-
Data Analysis: The heat change after each injection is measured. The data is then fit to a binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (inhibitor) to a ligand (protein) immobilized on a sensor surface in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, in addition to the binding affinity (Kd).
General SPR Protocol for TNKS Inhibitors:
-
Ligand Immobilization: Immobilize the purified TNKS protein onto a sensor chip (e.g., CM5 chip via amine coupling).
-
Analyte Injection: Flow solutions of the TNKS inhibitor at various concentrations over the sensor surface.
-
Data Collection: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound inhibitor.
-
Data Analysis: The resulting sensorgrams are fit to a kinetic model to determine the kon, koff, and Kd.
Comparison of Techniques
| Feature | Thermal Shift Assay (DSF) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Ligand-induced protein stabilization | Measures heat of binding | Measures change in refractive index upon binding |
| Primary Output | ΔTm | Kd, ΔH, n | Kd, kon, koff |
| Throughput | High | Low to Medium | Medium |
| Protein Consumption | Low | High | Low |
| Labeling Required | No (uses fluorescent dye) | No | No |
| Key Advantage | Rapid, high-throughput screening | Provides full thermodynamic profile | Provides kinetic information |
| Considerations | Indirect measure of affinity; buffer can affect Tm | Requires high sample concentrations and purity | Immobilization may affect protein activity |
Conclusion
Thermal shift assays provide a rapid, straightforward, and high-throughput method for validating the on-target effects of TNKS inhibitors by demonstrating direct binding to the target protein. While it is a powerful screening tool, for a more in-depth characterization of the binding interaction, techniques like Isothermal Titration Calorimetry and Surface Plasmon Resonance are invaluable. ITC offers a complete thermodynamic signature of the binding event, while SPR provides crucial kinetic information about the inhibitor's association and dissociation rates. The choice of method will depend on the specific research question, the stage of the drug discovery process, and the available resources. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive validation of TNKS inhibitor on-target effects.
References
A Comparative Analysis of Tankyrase Inhibitors in Diverse Cancer Subtypes
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various Tankyrase (TNKS) inhibitors across different cancer subtypes. The analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that have emerged as promising therapeutic targets in oncology.[1][2] Their primary role in regulating the Wnt/β-catenin signaling pathway, a critical driver in many cancers, makes them an important class of compounds for targeted therapy.[3][4] TNKS inhibitors exert their anti-tumor effects by stabilizing the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes.[1][2] This guide delves into a comparative analysis of several key TNKS inhibitors, evaluating their efficacy in various cancer models.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of prominent TNKS inhibitors across different cancer cell lines and xenograft models.
Table 1: In Vitro Potency of TNKS Inhibitors (IC50 Values)
| Inhibitor | Cancer Subtype | Cell Line | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Wnt Signaling IC50 (nM) | Cell Growth GI50 (nM) | Citation(s) |
| XAV939 | Hepatocellular Carcinoma | - | 13.4 | - | - | - | [1] |
| WXL-8 | Hepatocellular Carcinoma | - | 9.1 | - | - | - | [1] |
| G007-LK | Colorectal Cancer | COLO 320DM | - | - | - | < 200 | [3] |
| G007-LK | Colon Cancer | RKO | - | - | - | > 1000 | [3] |
| LZZ-02 | Colorectal Cancer | HEK293 (Reporter) | - | - | 10,000 | - | [4] |
| OM-153 | - | HEK293 (Reporter) | 13 | 2 | 0.63 | - | [5] |
| OM-153 | Colon Cancer | COLO 320DM | - | - | - | 10 | [5] |
Note: "-" indicates data not available in the cited sources.
Table 2: In Vivo Efficacy of TNKS Inhibitors in Xenograft Models
| Inhibitor | Cancer Subtype | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| XAV939 | Hepatocellular Carcinoma | HepG2 | 20 mg/kg, intra-tumor, every 3 days for 3 weeks | Significant reduction in tumor volume | [1][2] |
| WXL-8 | Hepatocellular Carcinoma | HepG2 | 20 mg/kg, intra-tumor, every 3 days for 3 weeks | Significant reduction in tumor volume (P < 0.05) | [1][2] |
| LZZ-02 | Colorectal Cancer | DLD1 | - | Significant tumor shrinkage | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism of action and evaluation of TNKS inhibitors.
References
- 1. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the therapeutic index of novel Tankyrase inhibitors
An Objective Comparison of Novel Tankyrase Inhibitors Based on Therapeutic Index
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of novel Tankyrase (TNKS) inhibitors, focusing on their therapeutic index. Tankyrase 1 and 2 are crucial enzymes in the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in cancers like colorectal cancer (CRC).[1][2] While potent TNKS inhibitors have been developed, their clinical advancement has been largely hindered by on-target intestinal toxicity, creating a narrow therapeutic window.[3][4][5] This document evaluates emerging inhibitors that aim to overcome this challenge by achieving a wider therapeutic index—delivering robust anti-tumor efficacy with a manageable safety profile.
Comparative Analysis of Tankyrase Inhibitor Performance
The therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio between the dose that produces toxicity and the dose that yields a therapeutic effect.[6][7] For TNKS inhibitors, a key challenge is that the on-target inhibition of Wnt signaling required for anti-tumor activity in APC-mutant cancers is the same mechanism that causes toxicity in the highly regenerative intestinal epithelium.[3][4] The following table summarizes performance data for established and novel inhibitors, highlighting the progress made in improving the therapeutic index.
| Inhibitor | Target | Biochemical IC50 (TNKS1/TNKS2) | Cellular IC50 (Wnt Signaling) | In Vivo Efficacy (Preclinical Model) | Key Observed Toxicities | Therapeutic Index |
| XAV939 | TNKS1/2 | 11 nM / 4 nM[8] | ~50 nM (DLD-1 cells) | Limited in vivo use due to poor PK[9] | - | Not Established |
| G007-LK | TNKS1/2 | 25 nM / 13 nM | 30 nM (COLO-320DM) | Suppresses tumor growth in APC-mutant CRC xenografts[2][9] | Severe intestinal toxicity, body weight loss[3][9][10] | Narrow |
| G-631 | TNKS1/2 | Data not specified | Data not specified | Weak anti-tumor activity at tolerated doses | Dose-dependent, severe necrotizing and ulcerative enteritis[3] | < 1[3] |
| OM-153 | TNKS1/2 | 3.3 nM / 1.6 nM | <10 nM (HEK293)[11][12] | Tumor growth inhibition in CRC xenografts (0.33-10 mg/kg)[13][14] | No intestinal damage at 10 mg/kg; intestinal/kidney damage at 100 mg/kg[13][14] | > 10[13] |
| STP1002 (Basroparib) | TNKS1/2 | Potent & selective[10][15] | Antagonizes Wnt in APC-mutated CRC cells[10] | Dose-dependent tumor growth inhibition in APC-mutated CRC xenografts[10][15] | No significant GI toxicity in preclinical models; well-tolerated in Phase 1 (Fatigue, nausea)[15][16] | Favorable / Clinically Viable |
| 2X-121 (E7449) | PARP1/2, TNKS1/2 | Data not specified | Data not specified | Anti-tumor activity in advanced solid tumors[17] | Dose-limiting fatigue; GI issues (nausea, diarrhea, vomiting)[17] | MTD established at 600 mg QD[17] |
Key Experimental Protocols
Accurate evaluation of the therapeutic index requires standardized and robust experimental methodologies. The following protocols outline the key assays used to generate the comparative data.
In Vitro Tankyrase Enzyme Inhibition Assay (Biochemical IC50)
This assay quantifies the potency of an inhibitor directly against the purified enzyme.
-
Principle: A common method is an immunochemical assay that measures the accumulation of poly(ADP-ribose) (PAR), the product of the Tankyrase enzymatic reaction.[18]
-
Methodology:
-
Recombinant human TNKS1 or TNKS2 is incubated with a serial dilution of the test inhibitor.
-
The enzymatic reaction is initiated by adding the co-substrate NAD+.
-
The reaction mixture is incubated to allow for the PARsylation of the enzyme (auto-PARsylation).
-
The reaction is stopped, and the mixture is spotted onto a nitrocellulose membrane.
-
The membrane is probed with a primary antibody that specifically binds to PAR.
-
A secondary, enzyme-conjugated antibody is used for detection, often with a chemiluminescent substrate.[18]
-
The signal intensity, which correlates with enzyme activity, is measured.
-
IC50 values are calculated by plotting inhibitor concentration against the percentage of enzyme inhibition.
-
Cell-Based Wnt Signaling Assay (Cellular IC50)
This assay measures the inhibitor's ability to block Wnt/β-catenin signaling within a cellular context.
-
Principle: A luciferase reporter gene is placed under the control of a TCF/LEF-responsive promoter (e.g., SuperTOPFlash). When Wnt signaling is active, β-catenin activates the promoter, driving luciferase expression. TNKS inhibition stabilizes Axin, promoting β-catenin degradation and reducing the luciferase signal.[5][8]
-
Methodology:
-
A relevant cell line (e.g., HEK293 or a Wnt-addicted cancer line like COLO-320DM) is transfected with the TOPFlash reporter plasmid.
-
Cells are seeded into multi-well plates and treated with a serial dilution of the TNKS inhibitor.
-
After an incubation period (e.g., 24 hours), cells are lysed.
-
Luciferase substrate is added to the lysate, and luminescence is measured with a luminometer.
-
The signal is normalized to a control (e.g., DMSO-treated cells).
-
IC50 values are determined from the dose-response curve.
-
In Vivo Tumor Xenograft Efficacy Study
This experiment evaluates the anti-tumor activity of the inhibitor in a living animal model.
-
Principle: Human cancer cells, typically from a colorectal cancer line with an APC mutation, are implanted in immunocompromised mice. The effect of the inhibitor on tumor growth is then measured over time.
-
Methodology:
-
APC-mutant CRC cells (e.g., COLO-320DM) are injected subcutaneously into immunocompromised mice.
-
Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
The inhibitor is administered (e.g., orally, once or twice daily) at various doses.
-
Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).[9]
-
At the end of the study, tumors are excised and weighed. Efficacy is reported as tumor growth inhibition (TGI).
-
In Vivo Toxicity Assessment
This protocol is performed concurrently with efficacy studies to determine the maximum tolerated dose (MTD) and characterize adverse effects.
-
Principle: Animals are closely monitored for signs of toxicity, and tissues are examined histologically to identify organ damage. For TNKS inhibitors, the gastrointestinal tract is of primary interest.[3]
-
Methodology:
-
Clinical Monitoring: During the efficacy study, mice are monitored daily for signs of toxicity, including body weight loss, lethargy, ruffled fur, and diarrhea.[9]
-
Histopathology: Major organs (especially the small and large intestines, liver, and kidneys) are harvested.[14]
-
Tissues are fixed in formalin, sectioned, and stained with hematoxylin and eosin (H&E).
-
A pathologist examines the slides for signs of tissue damage, such as villus blunting, epithelial degeneration, inflammation, or necrosis in the intestine.[3]
-
Visualizing Pathways and Processes
Diagrams help clarify the complex biological pathways and experimental workflows involved in evaluating Tankyrase inhibitors.
Caption: Mechanism of Tankyrase inhibition in the Wnt/β-catenin pathway.
Caption: Workflow for the preclinical evaluation of novel Tankyrase inhibitors.
Conclusion
The pursuit of clinically viable Tankyrase inhibitors has been a story of balancing potency with safety. Early-generation compounds like G007-LK and G-631, while effective at inhibiting the Wnt pathway, were ultimately limited by a narrow therapeutic index due to significant on-target gastrointestinal toxicity.[3][10] However, the field has made significant progress. Novel inhibitors, exemplified by OM-153 and STP1002 (Basroparib), have demonstrated the ability to uncouple potent anti-tumor efficacy from severe toxicity in preclinical models.[13][14][15] STP1002's advancement into Phase 1 clinical trials marks a critical milestone, suggesting that a clinically acceptable therapeutic window is achievable.[16] The continued development of these next-generation inhibitors, guided by a rigorous evaluation of their therapeutic index, holds the promise of finally translating the potent anti-cancer activity of Tankyrase inhibition into a tangible benefit for patients.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrase Inhibition Causes Reversible Intestinal Toxicity in Mice with a Therapeutic Index < 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic index - Wikipedia [en.wikipedia.org]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 8. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TNKS-IN-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of TNKS-IN-2, a tankyrase inhibitor. Adherence to these protocols is essential to mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for guidance specific to your location and facilities.[1] Always handle this compound in a well-ventilated area, preferably within a fume hood, to prevent inhalation of any dust or aerosols.[2] Standard personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, must be worn at all times.[1][2]
Hazard Profile of this compound
This compound is classified with specific hazards that dictate its handling and disposal methods. The following table summarizes its hazard information based on the available Safety Data Sheet (SDS).
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute toxicity, Oral | H302 | Warning | Harmful if swallowed.[2] |
| Acute aquatic toxicity | H400 | Warning | Very toxic to aquatic life. |
| Chronic aquatic toxicity | H410 | Warning | Very toxic to aquatic life with long lasting effects.[2] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant."[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
-
Segregation and Labeling :
-
Store this compound waste separately from other chemical waste to avoid incompatible reactions.[5]
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound."[3][6] Do not use abbreviations.[3]
-
Indicate the date of waste generation on the label.[3]
-
-
Container Management :
-
Disposal of Contaminated Materials :
-
Empty Container Disposal :
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[6]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[4][6]
-
After triple-rinsing, deface the original label, and the container may then be disposed of as regular trash, though it is best to consult with your EHS office for confirmation.[4]
-
-
Waste Pickup and Disposal :
-
Arrange for a hazardous waste pickup with your institution's EHS office.[1] They will coordinate with a licensed hazardous waste vendor for proper transportation and disposal.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the research community.
References
- 1. benchchem.com [benchchem.com]
- 2. TNKS-2-IN-2|2719726-91-5|MSDS [dcchemicals.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. vumc.org [vumc.org]
- 5. acewaste.com.au [acewaste.com.au]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling TNKS-IN-2
Essential safety protocols and operational guidance for the potent and selective Tankyrase inhibitor, TNKS-IN-2, are detailed below to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides immediate, actionable information on personal protective equipment (PPE), handling, storage, and disposal, alongside detailed experimental methodologies for studying its effects on cellular pathways.
Immediate Safety and Handling Protocols
This compound is a chemical compound that requires careful handling to mitigate potential health risks. The following tables summarize the essential safety information, including hazard classifications and personal protective equipment recommendations.
Table 1: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) | P264: Wash skin thoroughly after handling.[1] |
| P270: Do not eat, drink or smoke when using this product.[1] | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | ||
| P330: Rinse mouth.[1] | ||
| Hazardous to the Aquatic Environment, Acute | Category 1 (H400: Very toxic to aquatic life) | P273: Avoid release to the environment.[1] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 (H410: Very toxic to aquatic life with long lasting effects) | P391: Collect spillage.[1] |
| P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Table 2: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye Protection | Safety goggles with side-shields | Ensure a snug fit to protect against splashes.[1] |
| Hand Protection | Protective, chemical-resistant gloves | Material should be impermeable to the compound and solvent used.[1] |
| Skin and Body Protection | Impervious clothing (e.g., lab coat) | Provides a barrier against accidental skin contact.[1] |
| Respiratory Protection | Suitable respirator | Use in well-ventilated areas or under a fume hood.[1] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that an eyewash station and safety shower are accessible.[1] The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Donning PPE: Put on all required PPE as outlined in Table 2.
-
Weighing and Reconstitution: If working with the powdered form, handle it in a way that avoids dust and aerosol formation.[1] When preparing solutions, slowly add the solvent to the compound.
-
Experimentation: Conduct all experimental procedures within a designated and properly ventilated area.[1]
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1] Recommended storage temperatures are -20°C for the powder and -80°C for solutions in solvent.[1]
-
Decontamination: After use, decontaminate all surfaces and equipment by scrubbing with a suitable solvent like alcohol.[1]
Disposal Plan: Managing this compound Waste
All waste containing this compound must be treated as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Collect all liquid and solid waste in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the waste container through an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
Experimental Protocols for Investigating this compound
This compound is a potent inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway. Inhibition of Tankyrase leads to the stabilization of Axin, a key component of the β-catenin destruction complex, which in turn promotes the degradation of β-catenin and suppresses Wnt signaling. The following are detailed protocols for key experiments to study the cellular effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Wnt Signaling Proteins
This protocol is for detecting changes in the protein levels of key Wnt signaling components like Axin and β-catenin.
Materials:
-
Cell lysates from this compound treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Axin1, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells treated with this compound and control cells to extract total protein. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[3]
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[3]
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells after treatment with this compound.[1]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.[4] Replace the medium with fresh medium containing the inhibitor every 2-3 days.
-
Staining: After the incubation period, wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Quantification: Gently wash the wells with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Visualizing Signaling Pathways and Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated.
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for evaluating the effects of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
